Phytantriol

Catalog No.
S614275
CAS No.
74563-64-7
M.F
C20H42O3
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phytantriol

CAS Number

74563-64-7

Product Name

Phytantriol

IUPAC Name

3,7,11,15-tetramethylhexadecane-1,2,3-triol

Molecular Formula

C20H42O3

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C20H42O3/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-20(5,23)19(22)15-21/h16-19,21-23H,6-15H2,1-5H3

InChI Key

CGIHFIDULQUVJG-UHFFFAOYSA-N

SMILES

Array

Synonyms

3,7,11,15-tetramethyl-1,2,3-hexadecanetriol, phytantriol

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)(C(CO)O)O

The exact mass of the compound Phytantriol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Humectant. However, this does not mean our product can be used or applied in the same or a similar way.

Phytantriol lyotropic liquid crystal phases

Author: Smolecule Technical Support Team. Date: February 2026

Phytantriol LLC Phases and Characteristics

This compound (PHYT) is an amphiphilic lipid that self-assembles into various lyotropic liquid crystalline phases upon hydration. The specific structure formed is highly dependent on water content [1].

Phase Type Typical Water Content (wt%) Structure/Space Group Key Features and Applications
LII (Inverse Micellar) ~6-14% Isotropic micellar arrangement Forms at low hydration; less commonly used for drug encapsulation [1].
QIIG (Inverse Bicontinuous Cubic) ~14-25% Ia3d (Gyroid) 3D network of lipid bilayers separating two interwoven water channels. High interfacial area [1].
QIID (Inverse Bicontinuous Cubic) ~25-30% Pn3m (Diamond) Similar 3D bicontinuous structure; different symmetry than the Gyroid phase. Can swell more with water [1].
Lα (Lamellar) >~30% Planar lipid bilayers Layered structure; can form at high water content or with additives [2] [1].

Note on Swelling: The lattice parameter (a measure of unit cell size) of the cubic phases can be significantly influenced by the solvent. For instance, the Ia3d cubic phase in a 25 wt% MImOF-75 wt% water mixture swelled to 100–140 Å, compared to only 86–100 Å in pure water [2].

Experimental Protocols for Characterization

Here are methodologies for key experiments in preparing and characterizing this compound-based LLCs.

Sample Preparation for Phase Behavior Studies

This protocol is fundamental for creating bulk LLC samples for analysis via SAXS or NMR [1].

Step Procedure Details Notes & Considerations
1. Weighing Accurately weigh this compound into a glass vial (e.g., 0.1 g). Use high-purity this compound. The mass determines the final lipid concentration.
2. Melting Melt the solid this compound in a water bath at 40°C. Ensures a homogeneous starting state.
3. Hydration Add the precise mass of Milli-Q water required for the target hydration level. Water content is the critical variable for phase control (see table above).
4. Mixing Centrifuge the sealed vial multiple times (e.g., 6x for 5 min at 1000× g). Repeated inversion by centrifugation ensures thorough mixing without introducing air.
5. Equilibration Store the mixed sample in the dark at room temperature for an extended period (≥1 week). LLC phases form slowly; sufficient time is required to reach equilibrium.
Small-Angle X-ray Scattering (SAXS/SAXD)

SAXS is the primary technique for identifying the internal nanostructure of LLCs.

  • Objective: To identify the phase (e.g., lamellar, cubic Ia3d or Pn3m) and determine the lattice parameter [2] [3].
  • Procedure:
    • Setup: Use a laboratory SAXS instrument or a synchrotron source. The setup includes a monochromatic X-ray beam and a 2D detector.
    • Measurement: Place the equilibrated this compound sample in a holder and expose it to the X-ray beam.
    • Data Collection: The 2D scattering pattern is collected and integrated into a 1D plot of scattering intensity (I) versus scattering vector (q), where q = (4π sinθ)/λ.
  • Data Analysis:
    • The peak positions in the q-plot are used to identify the phase. The ratio of the q-values of the peaks follows a characteristic sequence for each space group (e.g., √2, √4, √6, √8... for Pn3m; √6, √8, √14, √16... for Ia3d) [2].
    • The lattice parameter a is calculated from the q-value of a reflection (hkl) using the formula: a = 2π √(h² + k² + l²) / q.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unique insights into hydration dynamics and molecular interactions within the LLC [1].

  • Objective: To monitor phase formation over time, calculate actual hydration levels, and investigate the spatial proximity of lipids and water molecules.
  • Sample Preparation: Prepare samples as above, but seal in a 3mm NMR tube. This tube is then inserted into a standard 5mm tube containing a deuterated solvent (e.g., CDCl₃) for the spectrometer lock system [1].
  • Data Acquisition:
    • ¹H NMR: Acquire standard proton spectra over time (e.g., for 90 days).
    • 2D NOESY: Acquire two-dimensional NMR spectra to detect through-space dipolar couplings between nuclei.
  • Data Analysis:
    • Hydration Calculation: Integrate the water peak (~ 4.7 ppm) and the combined lipid proton peaks (~ 0.5-2.5 ppm) in the ¹H spectrum. The weight percentage of water (X'w) can be calculated using the formula [1]: X'w = (Iw / Nlip) / [ (Ilip / Mlip) + (Iw / Nlip) ] where Iw and Ilip are the integrals, Nlip is the number of protons in this compound (42), and Mlip is its molecular weight (330 g/mol).
    • Molecular Interactions: Cross-peaks in a NOESY spectrum between this compound and water protons provide direct evidence of lipid-water interaction, indicating that water molecules penetrate and are closely associated with the lipid bilayer interface [1].

Drug Delivery Applications and Formulation Strategies

This compound LLCs are highly versatile for encapsulating both hydrophilic and hydrophobic drugs within their distinct nanostructures [1].

Application/Strategy Mechanism & Rationale Evidence from Research
Versatile Drug Encapsulation Hydrophilic drugs in water channels; hydrophobic drugs in lipid bilayers [1]. The cubic phase's large interfacial area accommodates solutes of various polarities [3].
Cationic & Stimuli-Responsive Systems Adding cationic lipids or polymers imparts a positive charge, enabling enhanced interaction with negatively charged cell membranes and mucoadhesion [4]. PHYT formulated with a cationic TPP-quaternized copolymer produced stable, pH-responsive nanoparticles with high cationic potential and high drug entrapment efficiency [4].
Biomarker Extraction Matrix The large lipid-water interface can selectively partition and concentrate biomarkers from the skin [3]. Bicontinuous cubic phases (e.g., GMO) can extract tryptophan and kynurenine, with partitioning optimized by tuning the interfacial area and charge [3].

Phase Transition Logic and Experimental Workflow

The following diagram illustrates the logical relationship between water content and the resulting this compound phase, which forms the basis for experimental design.

G Start Start: this compound Amphiphile WaterLow Low Water Content (6-14 wt%) Start->WaterLow WaterMed1 Medium Water Content (14-25 wt%) Start->WaterMed1 WaterMed2 Medium Water Content (25-30 wt%) Start->WaterMed2 WaterHigh High Water Content (>30 wt%) Start->WaterHigh PhaseL2 L₂ Phase (Inverse Micellar) WaterLow->PhaseL2 PhaseIa3d Q₂₃₀ Cubic Phase (Ia3d, Gyroid) WaterMed1->PhaseIa3d PhasePn3m Q₂₂₄ Cubic Phase (Pn3m, Diamond) WaterMed2->PhasePn3m PhaseLa Lₐ Phase (Lamellar) WaterHigh->PhaseLa

This diagram outlines the primary phase behavior of this compound as a function of hydration, which is foundational for formulating LLCs with desired nanostructures [1].

Key Insights for Formulation Scientists

To summarize the strategic value of this information:

  • Hydration is Key: Precisely controlling water content is the most direct way to target a specific LLC phase.
  • Swelling for Capacity: Using ionic liquids or additives can swell the cubic phases, potentially increasing drug loading capacity [2].
  • Surface Functionalization: Copolymers are not just stabilizers; they are powerful tools to introduce smart functionalities like pH-responsiveness and enhanced cellular uptake [4].
  • Beyond Delivery: The high interfacial area of bicontinuous cubic phases makes them promising as extraction matrices for biomarkers, opening avenues in diagnostics [3].

References

Phytantriol Phase Behavior and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Water Content (wt%) Temperature Lyotropic Liquid Crystal Phase Formed Space Group / Type Key Characteristics & Applications
6–14% [1] Room Temperature [1] LII Phase (Reversed Micellar) [1] [2] - Low water content phase [1].
~14–25% [1] Room Temperature [1] Cubic Phase (Q230) [1] [2] Ia3d (Gyroid surface) [1] Formed as water content increases from LII; water channels encapsulate hydrophilic drugs [1].
25–30% [1] Room Temperature [1] Cubic Phase (Q224) [1] [2] Pn3m (Diamond surface) [1] Formed with further increase in water; lipid bilayer encapsulates hydrophobic drugs [1].
> 30% (Excess water) 44 °C [2] Reversed Hexagonal Phase (HII) [2] - High-temperature transition from cubic phases; can form hexosome nanoparticles for drug delivery [2] [3].

Experimental Protocols for Characterization

The reproducible preparation and accurate characterization of phytantriol-based LLCs are critical for research and development.

Sample Preparation for NMR Studies

A detailed protocol for preparing stable this compound samples for Nuclear Magnetic Resonance (NMR) analysis is as follows [1]:

  • Weighing: A specific amount of this compound is weighed into a 3 mm inner NMR tube.
  • Hydration: The lipid is mixed with Milli-Q water to achieve the desired hydration state (e.g., corresponding to the Q224, Q230, or LII phase) [1].
  • Sealing: The sample tube is flame-sealed to prevent solvent evaporation.
  • Mixing: The sealed tube is centrifuged repeatedly at 4000× g for 60 minutes per inversion to ensure homogeneous mixing.
  • Locking: The 3 mm tube is placed into a standard 5 mm NMR tube filled with CDCl3 (deuterated chloroform), which provides a field-frequency lock for the NMR spectrometer.
  • Equilibration: Samples are stored at a constant temperature (e.g., 298 K) for at least 12 hours before the first measurement to allow the phase to equilibrate. Studies may monitor phase formation over extended periods (e.g., up to 63 days) [1].
NMR Spectroscopy Acquisition and Analysis

NMR is a powerful tool for characterizing LLC formation, hydration, and molecular interactions over time [1].

  • Data Acquisition: Using a high-field NMR spectrometer (e.g., 600 MHz), a comprehensive set of spectra should be collected, including 1D 1H, 13C-{1H}, and 2D experiments like COSY (correlation spectroscopy), HSQC (heteronuclear single quantum coherence), HMBC (heteronuclear multiple bond correlation), and NOESY (nuclear Overhauser effect spectroscopy) [1].
  • Hydration Calculation: The hydration level of the sample can be calculated directly from the 1H NMR spectrum. The integral of the water peak (Iw) and the integral of the this compound peaks (Ilip) are used in the following equation to find the weight percentage of water (Xw') [1]: [ \frac{I_w}{I_{lip}} = \frac{9 \cdot (1 - X'_w)}{42 \cdot X'_w} ] (Note: The constants 9 and 42 represent the number of protons used for integration from water and this compound, respectively, in the referenced study. These may need adjustment based on specific integration regions [1]).
  • Interaction Analysis: 2D-NOESY spectra are particularly valuable as they reveal through-space interactions between protons. Correlation peaks between lipid and water protons provide direct evidence of lipid-water interactions, while lipid-lipid correlations inform on molecular packing within the phase [1].
Small-Angle X-ray Scattering (SAXS)

SAXS is the definitive technique for identifying the nanoscale structure of liquid crystalline phases [4] [5].

  • Measurement: The scattering pattern is recorded, often using a synchrotron radiation source for high intensity and resolution [4].
  • Phase Identification: The resulting peaks are indexed to a specific lattice. The lattice parameter (a) is calculated from the measured peak positions (q) and their Miller indices (h, k, l) using the formula [4]: [ 2\pi / q = a / \sqrt{h^2 + k^2 + l^2} ]
  • Phase Diagram Construction: By performing SAXS measurements across a range of temperatures and hydration levels, a complete temperature-composition phase diagram can be constructed [2] [5].

Application Workflow in Drug Delivery Formulation

The following diagram illustrates a common workflow for creating and testing this compound-based drug delivery nanoparticles, synthesizing protocols from the search results.

Start Start Formulation Prep Prepare Lipid Bulk Phase Start->Prep Hydrate Hydrate with Drug Solution Prep->Hydrate Structure Characterize Nanostructure (SAXS / Cryo-TEM) Hydrate->Structure Disperse Disperse into Nanoparticles (e.g., Cubosomes) Structure->Disperse Stabilize Add Stabilizer (e.g., Pluronic F127) Disperse->Stabilize Encapsulation Determine Encapsulation Efficiency (Ultrafiltration) Stabilize->Encapsulation Bioassay Conduct Bioactivity Assay (e.g., PC12 Cell Differentiation) Encapsulation->Bioassay Release In Vitro Release Study Bioassay->Release

Workflow for developing this compound-based drug delivery systems.

Current Research and Alternative Solvents

Recent research is exploring this compound's behavior beyond traditional aqueous systems to enhance functionality:

  • Novel Solvents: Studies are investigating the use of Deep Eutectic Solvents (DES) and Protic Ionic Liquids (PILs) as alternatives to water. These solvents can help overcome limitations like rapid evaporation and poor solubility of some drugs. The phase behavior (e.g., stabilization of cubic or hexagonal phases) is highly dependent on the solvent's composition and properties [5].
  • Computational Modeling: All-atom molecular dynamics simulations are being used to study drug partitioning and release mechanisms from this compound-based hexagonal phases at a molecular level, aiding in the rational design of formulations [3].

References

Experimental NMR Methodology for Phytantriol LLC Characterization

Author: Smolecule Technical Support Team. Date: February 2026

For researchers investigating phytantriol-based lyotropic liquid crystals (LLCs), the following methodology provides a comprehensive approach for sample preparation and NMR analysis based on current research practices:

Table 1: NMR Sample Preparation Protocol [1] [2]

Parameter Specification
Lipid Material This compound (PHYT) from Avanti Polar Lipids (SKU 850556O)
Hydration Medium Purified milli-Q water
Sample Configuration This compound + water in 3mm inner NMR tube, flame-sealed
Locking Solvent 300 μL CDCl₃ in outer 5mm NMR tube
Mixing Protocol Centrifugation at 4000× g for 60 min per inversion, repeated
Equilibration ~12 hours at room temperature before initial measurement
Long-term Storage 298 K in NMR tube racks

Table 2: NMR Acquisition Parameters [1] [2]

Parameter Specification
Spectrometer Bruker Ascend 600 MHz
Console AVANCE NEO
Probe QCI-P CryoProbe
¹H Larmor Frequency 600.13 MHz
¹³C Larmor Frequency 150.93 MHz
Experiments 1D-¹H, ¹³C-{¹H}, 2D-HSQC, HMBC, COSY, NOESY
Chemical Shift Reference CDCl₃ (¹H: 7.260 ppm; ¹³C: 77.160 ppm)
Software MestRenova (v14) for data analysis

The experimental workflow below illustrates how these components integrate throughout the research process:

G SamplePrep Sample Preparation NMRAcquisition NMR Data Acquisition SamplePrep->NMRAcquisition SubSamplePrep Weigh this compound into 3mm tube Add Milli-Q water Flame seal tube Centrifuge at 4000×g Place in 5mm tube with CDCl₃ SamplePrep->SubSamplePrep DataProcessing Data Processing & Analysis NMRAcquisition->DataProcessing SubNMR 1D: ¹H, ¹³C-{¹H} 2D: HSQC, HMBC, COSY, NOESY Acquire at 600 MHz Monitor over 60+ days NMRAcquisition->SubNMR PhaseCharacterization Phase Behavior Characterization DataProcessing->PhaseCharacterization SubProcessing Chemical shift assignment Peak integration Hydration calculation NOESY cross-peak analysis DataProcessing->SubProcessing SubPhase Identify phase transitions Correlate hydration with structure Analyze molecular interactions PhaseCharacterization->SubPhase

Experimental workflow for this compound LLC characterization

Key Research Findings and Data Analysis

Complete this compound Chemical Shift Assignment

Researchers have successfully assigned all ¹H and ¹³C chemical shifts for this compound through comprehensive 1D and 2D NMR analysis. The following table presents the definitive chemical shift assignments:

Table 3: this compound Chemical Shift Assignments (600 MHz, CDCl₃) [1]

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 1OH 5.24; 1H 3.72; 1′H 3.55 62.76
2 2OH 5.18; 2H 3.49 77.92
3 3OH 4.50 74.14
4 1.15 28.09
5 1.09 22.78
6 1.43 33.05
7 1.53 28.09
8 1.38 37.92
9 1.15 25.03
10 1.09 37.92
11 1.53 28.09
12 1.09 37.92
13 1.15 27.06
14 1.15 39.59
15 1.53 22.78
16 0.87 22.78
17 0.87 19.80
18 0.87 19.68
19 1.29 -

Hydration Calculation Methodology

The hydration level of this compound/water LLC systems can be quantitatively determined using ¹H NMR integration data with the following equations: [1] [2]

[ \begin{align} I_w &= \frac{M \cdot X'_w}{9} \ I_{lip} &= \frac{N_{lip} \cdot M \cdot (1 - X'_w)}{M_{lip}} \end{align} ]

Where:

  • (I_w) and (I_{lip}) = integrals of water and this compound peaks from ¹H NMR
  • (M) = total sample weight
  • (X'_w) = weight percentage of water in sample
  • (N_{lip}) = number of protons in this compound (42)
  • (M_{lip}) = molecular weight of this compound (330 g/mol)

By taking the ratio of these equations and setting the water peak integral to 1, the actual hydration level (X'_w) can be calculated. This approach enables precise monitoring of hydration changes during phase formation over extended periods (up to 90 days in published studies).

Phase Behavior and Molecular Interactions

The relationship between hydration levels and resulting liquid crystalline phases follows this pattern:

G LowHydration Low Hydration (6-14% wt water) L2Phase L₂ Phase (Inverse Micellar) LowHydration->L2Phase MediumHydration Medium Hydration (15-24% wt water) Q230Phase Q₂₃₀ Cubic Phase (Ia3d space group) Gyroid Surface MediumHydration->Q230Phase HighHydration High Hydration (25-30% wt water) Q224Phase Q₂₂₄ Cubic Phase (Pn3m space group) Diamond Surface HighHydration->Q224Phase

Hydration-dependent phase behavior of this compound LLCs

NOESY Analysis of Molecular Interactions

2D-NOESY experiments provide critical spatial information about molecular interactions within this compound LLCs: [1] [3]

  • Lipid-water interactions: Observed through cross-peaks between water protons and this compound headgroup protons
  • Lipid-lipid interactions: Spatial relationships within and between this compound headgroups and hydrocarbon chains
  • Phase transition monitoring: Changes in NOESY cross-peaks correlate with phase transitions during LLC formation
  • Membrane embedding: NOESY under magic-angle spinning can determine localization and distribution of small molecules within lipid membranes [3]

Research Applications and Practical Considerations

Drug Delivery Applications

This compound-based LLCs have demonstrated significant potential in pharmaceutical applications due to their unique structural properties: [1] [4]

  • Dual drug loading capability: Hydrophilic drugs encapsulate in water channels, hydrophobic drugs in lipid bilayers
  • Controlled release systems: Phase transitions enable triggered drug release mechanisms
  • Multiple administration routes: Applications in transdermal, sustained-release, ocular, and oral preparations
  • Biocompatibility considerations: GMO-based LLCs may offer advantages over this compound for certain applications due to differential cytotoxicity profiles [4]

Technical Advantages of NMR Characterization

NMR spectroscopy provides several unique capabilities for LLC research: [1] [5]

  • Hydration monitoring: Quantitative tracking of hydration changes during phase formation
  • Phase distinction: Isotropic and anisotropic phases distinguished via chemical shift anisotropy effects
  • Dynamic process observation: Real-time monitoring of lipid reorientation as water penetrates the matrix
  • Spatial relationship mapping: Molecular-level interaction mapping through NOESY experiments
  • Non-destructive analysis: Long-term monitoring of identical samples over extended periods (60+ days)

Key Insights for Researchers

This NMR approach enables unprecedented insight into this compound-based LLC systems, particularly through the monitoring of time-dependent phase transitions and the quantification of hydration dynamics. The assignment of complete chemical shifts for this compound provides an essential foundation for future structural studies.

The combination of 1D and 2D NMR techniques, particularly NOESY, offers a powerful methodology for characterizing molecular interactions in these complex systems. The quantitative hydration calculation method enables precise correlation between water content and phase behavior, which is crucial for designing drug delivery systems with specific release characteristics.

References

Phytantriol safety assessment in cosmetics

Author: Smolecule Technical Support Team. Date: February 2026

Phytantriol Safety Profile Overview

The table below summarizes the key safety data for this compound from a 2007 Cosmetic Ingredient Review (CIR) final report [1].

Safety Endpoint Findings and Results
General Use Used in ~100 cosmetic products at 0.0002% - 1.0%; concentrations up to 3% deemed safe [1].
Dermal Penetration Low; skin permeability coefficient (log Kp) = -1.734 [1].
Acute Oral Toxicity Low; LD50 >5000 mg/kg in mice and rats [1].
Ocular Irritation 100% concentration caused severe damage; 10% caused transient opacity resolved in 48 hours [1].
Skin Irritation 100% was a severe irritant; 3% and 10% in diethyl phthalate produced only slight, clearing erythema [1].
Skin Sensitization No reactions at 3% in corn oil (101 volunteers) or at 5% in a repeat insult patch test (206 volunteers). A separate test with 227 volunteers using 3% in alcohol/water resulted in one mild reaction during induction only [1].
Genotoxicity Not mutagenic in Ames tests; did not induce aberrations in human lymphocytes within cytotoxicity limits [1].
Photo-toxicity Not phototoxic or photoallergenic [1].

Modern Safety Assessment Framework

Today, a safety assessment is not a single test but a structured process that evaluates all available evidence. For researchers, adhering to this framework is critical for compliance with global regulations like the FDA's MoCRA in the US and the EC's guidelines in the EU [2] [3] [4].

The following workflow outlines the key stages and decision points in a modern, tiered safety substantiation process for a cosmetic ingredient.

Start Start Safety Substantiation LitReview Comprehensive Literature Review Start->LitReview DataSufficient Is existing data sufficient for risk assessment? LitReview->DataSufficient IngredientAnalysis Ingredient Identification & Analysis DataSufficient->IngredientAnalysis No Conclusion Final Safety Conclusion DataSufficient->Conclusion Yes ToxAssessment Toxicity Risk Assessment IngredientAnalysis->ToxAssessment ExposureAssessment Exposure Assessment ToxAssessment->ExposureAssessment MoSCalculation Margin of Safety (MoS) Calculation ExposureAssessment->MoSCalculation MoSCalculation->Conclusion

For this compound, you would begin at the "Comprehensive Literature Review" stage, as substantial data already exists [1]. The subsequent steps involve deeper analysis:

  • Ingredient Identification & Analysis: Precisely identify the material using CAS numbers and review its Certificate of Analysis (COA) for purity and impurities [4].
  • Toxicity Risk Assessment: For this compound, the existing data covers most endpoints. Modern assessments prioritize New Approach Methodologies (NAMs) like in vitro tests and in silico models over animal testing [3] [4].
  • Exposure Assessment: Calculate the Systemic Exposure Dose (SED). This considers the product type (e.g., leave-on facial serum), amount used daily, and concentration of this compound [4]. For a leave-on product, the retention factor is 100%.
  • Margin of Safety (MoS) Calculation: This is a cornerstone of quantitative risk assessment. The MoS is calculated by dividing the No Observed Adverse Effect Level (NOAEL) from animal or valid in vitro studies by the SED [4]. An MoS of 100 or greater is generally considered to indicate a safe ingredient for systemic exposures.

Global Regulatory Considerations

Staying informed of evolving regulations in your target markets is essential for compliance.

  • United States: Under the Modernization of Cosmetic Regulation Act (MoCRA), you must have "adequate substantiation of safety" for your product and maintain supporting records [4]. The FDA does not approve cosmetics pre-market but provides resources on safety substantiation [2].
  • European Union: The SCCS Notes of Guidance is the key technical document. The 12th revision emphasizes systematic literature review, NAMs, and Defined Approaches for testing [3].
  • China: As of May 1, 2025, a complete Cosmetic Product Safety Assessment Report (CPSR) is mandatory for product registration and filing, moving away from simplified reports [5].

Key Takeaways for Researchers

  • Robust Historical Profile: this compound has a strong safety record, with the CIR concluding it is safe at concentrations up to 3% [1].
  • Modern Assessment is a Process: Safety is not proven by a single test, but through a structured, evidence-based process of substantiation [4].
  • Embrace NAMs: The global trend is toward New Approach Methodologies (NAMs) for toxicological evaluation, moving away from animal data [3].
  • Regulatory Landscape is Dynamic: Requirements are continuously updated, especially in major markets like the US (MoCRA), EU (SCCS), and China (mandatory CPSR) [6] [4] [5].

References

Phytantriol Pn3m cubic phase lattice parameters

Author: Smolecule Technical Support Team. Date: February 2026

Lattice Parameter Data

The following table consolidates key structural parameters from recent phytantriol Pn3m phase studies:

Lipid Composition Method / Condition Lattice Parameter (Å) Identified Symmetry Citation Source
This compound / Pluronic F-127 Top-down, 20°C ~74.7 Pn3m [1]
This compound / Brij-56 (17.5% w/w) Excess hydration Structure transition to Im3m Im3m [2]
This compound / Pluronic F-127 / Propylene Glycol Liquid precursor dilution, 25°C ~103.6 Pn3m (based on QIID) [3]

Experimental Protocols

Accurate determination of the Pn3m phase and its lattice parameters relies on specific experimental techniques.

Small-Angle X-Ray Scattering (SAXS)

SAXS is the primary method for identifying lyotropic liquid crystalline phases and determining their lattice parameters [1] [3].

  • Procedure: A monochromatic X-ray beam is directed at the lipid sample. The resulting scattering pattern is collected on a 2D detector [3].
  • Data Analysis:
    • The 2D pattern is integrated to produce a 1D scattering intensity profile as a function of the scattering vector, ( q ) (( q = 4\pi sin\theta / \lambda ), where ( \theta ) is the scattering angle and ( \lambda ) is the X-ray wavelength) [1].
    • The positions of the Bragg peaks in the ( q )-profile are analyzed. For the Pn3m symmetry, the peaks appear at ( q )-values with relative spacing of ( \sqrt{2} : \sqrt{3} : \sqrt{4} : \sqrt{6} : \sqrt{8} )... corresponding to the Miller indices (110), (111), (200), (211), (220)... [1].
    • The lattice parameter ( a ) is calculated using the formula: ( q = 2\pi / a \times \sqrt{h^2 + k^2 + l^2} ) A linear fit of ( q ) versus ( \sqrt{h^2 + k^2 + l^2} ) yields the lattice parameter from the slope [1] [3].
Sample Preparation: Top-Down Method

This method involves fragmenting a bulk lipid phase into nanoparticles [1].

  • Materials: this compound (PHT) and a stabilizer, most commonly the non-ionic block co-polymer Pluronic F-127 [1].
  • Steps:
    • Bulk Phase Formation: this compound and the stabilizer are combined, typically by co-solubilizing in an organic solvent (e.g., chloroform) followed by solvent evaporation to form a thin lipid film [3].
    • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., deionized water or PBS) above the lipid's phase transition temperature to form a viscous, bulk liquid crystalline phase [1].
    • Dispersion: The bulk phase is dispersed into nanoparticles using a high-energy fragmentation process, such as probe sonication [1].

Experimental Workflow Visualization

The diagram below outlines the key stages for preparing and characterizing this compound-based lipid nanoparticles.

G cluster_1 1. Formulation & Dispersion cluster_2 2. Physicochemical Characterization cluster_3 3. Structural Identification Start Start A Mix this compound & Stabilizer (e.g., Pluronic F-127) Start->A End End B Hydrate with Aqueous Buffer (Form Bulk Cubic Phase) A->B C Disperse via Probe Sonication (Create Nanoparticles) B->C D Dynamic Light Scattering (DLS) (Particle Size & PDI) C->D E Zeta Potential Measurement (Colloidal Stability) D->E F Small-Angle X-Ray Scattering (SAXS) (Phase Symmetry & Lattice Parameter) E->F G Cryo-TEM Imaging (Nanoparticle Morphology) F->G G->End

Workflow for this compound nanoparticle preparation and characterization.

Key Influencing Factors

  • Lipid Composition: The ratio of this compound to stabilizer (e.g., Pluronic F-127) can influence the lattice parameter [1].
  • Additives and Payloads: Incorporating other surfactants, oils, or active pharmaceutical ingredients can induce phase transitions or alter the lattice dimensions [2].
  • Temperature: The structure and lattice parameter of lyotropic liquid crystals are temperature-dependent.

References

Lamellar Phase Formation: Key Conditions & Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Factor Role in Lamellar Phase Formation Characterization Techniques
Amphiphile Concentration Must be high enough to form extended bilayers. A critical concentration is required for full interfacial coverage in emulsions [1]. SAXS, XRD [1] [2] [3]
Water Content Swells the bilayers, determining the lamellar periodicity (d-spacing). Excess water leads to a coexistence of a stable lamellar phase and excess solvent [1] [2]. SAXS, XRD [1] [2]
Temperature Can induce phase transitions (e.g., from gel to fluid lamellar phase). It is a critical parameter for thermotropic phase behavior [2] [3]. DSC, XRD [2] [3]
pH Affects the ionization state of ionic amphiphiles, influencing head-group repulsion and phase stability. Can act as a trigger for structural changes [2]. SAXS, release studies [2]
Additives (e.g., Polymers, Salts) Can be doped into the structure. Polymers in the solvent can promote lamellar-lamellar coexistence. Ionic additives can enhance functionality like conductivity [1] [2] [4]. SAXS, Polarized Light Microscopy, Conductivity tests [1] [4]

The interaction of these factors dictates the final structure and properties of the lamellar phase. The following diagram illustrates the typical workflow for preparing and characterizing a lamellar phase, integrating the key conditions from the table above.

lamellar_workflow Lamellar Phase Preparation Workflow Start Start Formulation Amphiphile Select Amphiphile (e.g., Phytriol) Start->Amphiphile Hydration Hydrate with Solvent Amphiphile->Hydration Conditions Set Conditions: - Temperature - pH - Additives Hydration->Conditions Mixing Mix / Homogenize Conditions->Mixing Characterize Characterize Structure Mixing->Characterize Result Stable Lamellar Phase Characterize->Result

Lamellar phase preparation involves setting key conditions before mixing and characterization.

Experimental Protocols for Preparation & Characterization

The "one-pot" method and emulsification of pre-formed lamellar phases are common preparation routes [1].

  • Sample Preparation for SAXS/XRD: Prepare multilamellar vesicle suspensions, then concentrate into a pellet. Measurements are often taken in thin-walled quartz capillaries with temperature control during data collection [3].
  • Polarized Light Microscopy: Place a sample between a glass slide and coverslip. Characteristic "streaky" or "mosaic" birefringent textures confirm an anisotropic lamellar structure [2].
  • Differential Scanning Calorimetry (DSC): Perform heating and cooling scans on vesicle suspensions to determine phase transition temperatures and enthalpies. Data is normalized per mole of lipid [3].

How to Proceed with Phytriol-Specific Research

Since the search results lack specific data on phytriol, I suggest you:

  • Consult Specialized Databases: Search platforms like SciFinder or Reaxys using "phytriol" AND ("lamellar phase" OR "lyotropic liquid crystal") as keywords to find dedicated phase diagrams.
  • Review Foundational Literature: Key papers that first reported phytriol's liquid crystalline behavior often contain the core phase formation data you need.
  • Empirical Determination: If literature is scarce, you may need to experimentally map the phase diagram by preparing phytriol/water mixtures at different compositions and analyzing the resulting structures using the characterization techniques described [2].

References

Fundamental Properties and Formation Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Phytantriol is a well-known non-ionic amphiphile that self-assembles into various lyotropic liquid crystalline phases in the presence of excess water or other polar solvents [1]. Its phase behavior is governed by the critical packing parameter (CPP), where a CPP > 1 favors the formation of inverse curved phases like the inverse hexagonal (HII) phase [2].

The table below summarizes the phase behavior of this compound in different solvent systems, based on recent research:

Solvent System Observed Lyotropic Liquid Crystalline Phases Key Influencing Factors
Excess Water [1] Inverse bicontinuous cubic (e.g., Pn3m), Inverse Hexagonal (HII) Temperature, lipid concentration, presence of solutes.
Deep Eutectic Solvents (DES)-Water Mixtures [1] Inverse Hexagonal (HII) is favored by the addition of water. Solvent structure, polarity, and molecular size.
Protic Ionic Liquid: Ethylammonium Nitrate (EAN) [1] Bicontinuous Cubic (Pn3m, ~35-60°C), Lamellar (~22-65°C). The innate amphiphilic nanostructure of EAN swells and stabilizes the cubic phase.
Protic Ionic Liquid: Ethanolammonium Nitrate (EtAN) [1] 2D Hexagonal Phase (HII, ~23-43°C). The polar hydroxyl group on the cation reduces the solvent's amphiphilic nanostructure.

Experimental Protocols for Phase Characterization

The following methodology outlines a standard protocol for preparing and characterizing this compound gels, as described in current literature [1].

Materials and Sample Preparation
  • Lipids: this compound (purity >95%) is used as received [1].
  • Solvents: Ultrapure water (18 MΩ·cm), Protic Ionic Liquids (PILs) like Ethylammonium Nitrate (EAN) or Ethanolammonium Nitrate (EtAN), or Deep Eutectic Solvents (DES) such as choline chloride:urea (1:2), choline chloride:fructose (1:1), and choline chloride:citric acid (1:1) [1].
  • Sample Preparation: Lipid gels are prepared by mixing this compound with the desired solvent at a specific concentration (e.g., 5% w/w). The mixture is typically homogenized using vortex mixing and centrifugation cycles to ensure a homogeneous gel [1].
Structural Characterization via Small-Angle X-Ray Scattering (SAXS)

SAXS is the primary technique for identifying the nanostructure of liquid crystalline phases.

  • Measurement: SAXS measurements are performed on the gel samples in excess solvent as a function of temperature [1]. Synchrotron radiation sources are often used for high-quality data [1].
  • Phase Identification: The obtained scattering patterns (intensity vs. scattering vector, q) are analyzed. The phase is identified by the characteristic ratios of the Bragg peak positions:
    • Inverse Hexagonal (HII): Peak ratios of 1 : √3 : √4 : √7... [1] [3].
    • Bicontinuous Cubic Pn3m: Peak ratios of √2 : √3 : √4 : √6 : √8... [1].
    • Lamellar (Lα): Peak ratios of 1 : 2 : 3 : 4... [1].

Transformation Pathway from HII to QII(D)

Research on oriented this compound samples in water has elucidated an epitaxial relationship between the inverse hexagonal (HII) and the inverse double diamond bicontinuous cubic (QIID) phases [3] [4]. The diagram below illustrates this transformation pathway.

G HII Inverse Hexagonal (HII) Intermediate Epitaxial Transformation Cooling HII->Intermediate QIID Inverse Diamond Cubic (QIID) Intermediate->QIID Orientation Orientation Relationship: HII Cylinder Axis → ⟨110⟩ in QIID Orientation->QIID

Transformation from HII to inverse diamond cubic phase.

Key Experimental Evidence [3] [4]:

  • A macroscopically oriented HII phase was prepared in a capillary, with the cylindrical structures aligned parallel to the capillary axis.
  • Upon cooling, this oriented HII phase transformed into a highly oriented QIID phase.
  • SAXS analysis confirmed an epitaxial relationship where the original cylindrical axis of the HII phase becomes the ⟨110⟩ axis in the newly formed QIID phase. This geometric pathway provides a route to create highly oriented cubic phase coatings for nanomaterial templating.

Biological Relevance and Hexosome Uptake

This compound-based inverse hexagonal phases can be dispersed into colloidal nanoparticles known as hexosomes, which are promising for drug delivery [2].

A critical finding is that the cellular uptake of this compound-based hexosomes is independent of major endocytic machineries [2]. Studies indicate their internalization is not mediated by clathrin-dependent endocytosis, macropinocytosis, or caveolae-mediated uptake. Instead, evidence suggests the process is dependent on cellular membrane tension, potentially involving a mechanism that bypasses the endosomal-lysosomal degradation pathway, which is a significant advantage for efficient drug delivery [2].

Key Takeaways for Research and Development

  • Solvent Engineering is Crucial: The choice of solvent (aqueous, PIL, DES) is a powerful tool to control the self-assembled structure of this compound, enabling the targeted formation of HII or cubic phases for specific applications [1].
  • Oriented Phases Enable Advanced Materials: The controlled transformation from oriented HII to oriented QIID phases offers a novel route to fabricate nanomaterials with precise structural alignment [3] [4].
  • Hexosomes Offer Delivery Advantages: The unique, endocytosis-independent cellular uptake mechanism of this compound-based hexosomes positions them as robust nanocarriers capable of avoiding lysosomal degradation, potentially leading to higher bioavailability of therapeutic cargo [2].

References

Synthesis and Key Characteristics of Deuterated Phytantriol

Author: Smolecule Technical Support Team. Date: February 2026

Deuterated phytantriol (this compound-d₃₉) is a key molecule for probing the nanostructure of lipid-based drug delivery systems using neutron scattering. The table below summarizes its synthesis and fundamental properties.

Aspect Technical Details
Synthetic Route Metal-catalyzed hydrothermal deuteration in D₂O, replacing all hydrogen atoms bound to carbon with deuterium [1] [2].
Deuteration Sites 39 deuterium atoms on carbon atoms [1] [2]. Labile hydrogens on hydroxyl groups (-OH) are not deuterated via this synthesis [2].
Primary Application Probing material distribution within liquid crystalline lipid phases (cubosomes) using Small-Angle Neutron Scattering (SANS) with contrast matching [1] [3].
Key Advantage Alters neutron Scattering Length Density (SLD), enabling specific components in complex systems to be highlighted or masked for precise structural analysis [1] [2] [3].

Characterization Techniques and Experimental Findings

Researchers use a combination of techniques to confirm the structure and behavior of deuterated this compound-based nanoparticles. The table below outlines the key methodologies and insights gained.

Characterization Method Protocol & Purpose Key Findings for Deuterated this compound
Synchrotron SAXS Analyze internal nanostructure of dispersed particles as a function of temperature [1]. This compound-d₃₉ in D₂O forms same liquid crystalline structures (e.g., cubic phases Pn3m, Im3m) as hydrogenous this compound in H₂O [1].
Small-Angle Neutron Scattering (SANS) Use D₂O to contrast-match SLD of deuterated lipid, isolating signal from other components (e.g., surfactants) within particles [1] [3]. Surfactant distribution differs based on structure: Tween 80 in Im3m cubic phases follows a self-avoiding walk; Pluronic F127 in Pn3m cubic phases exhibits more rod-like packing [1].
Liquid Crystalline Phase Behavior Hydrate lipid and identify formed phases based on water content and temperature [4] [5]. Forms inverse bicontinuous cubic (QII) and hexagonal phases; behavior is reproducible in deuterated form and crucial for triggered drug release [4].

This experimental process for synthesizing and characterizing deuterated this compound cubosomes can be visualized as follows:

G A Start: Hydrogenous this compound B Metal-Catalyzed Hydrothermal Deuteration in D₂O A->B C Deuterated this compound (this compound-d₃₉) B->C D Dispersion with Stabilizer (e.g., Pluronic F127) C->D E Formation of Cubosome Nanoparticles D->E F Structural Confirmation via Synchrotron SAXS E->F G Probe Internal Structure via SANS with D₂O Contrast Matching F->G H Analyze Surfactant Distribution & Lipid Behavior G->H

Application in Advanced Neutron Scattering Studies

Deuteration of this compound is primarily a research tool that enables scientists to visualize components within self-assembled nanostructures with exceptional clarity.

  • Contrast Matching Principle: By matching the SLD of the deuterated lipid bilayer to that of the D₂O solvent, the strong scattering signal from the lipid matrix is eliminated [3]. This makes it possible to isolate and study the scattering from other components, such as surfactants, encapsulated drugs, or membrane proteins [1] [3].
  • Resolving Scientific Debates: This technique has provided direct evidence to resolve debates, such as confirming that stabilizers like Pluronic F127 and Tween 80 do not just coat the external surface of cubosomes but also penetrate and structure themselves within the internal water channels [1] [2].

References

Phytantriol self-assembly mechanism and thermodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Cubosome Preparation

A common and reliable method for creating phytantriol-based cubosomes is the ultrasonication method, which is organic solvent-free [1].

  • Melting the Lipid Phase: this compound (600 mg) and the active pharmaceutical ingredient (e.g., 2.5 mg nifedipine) are combined and melted together at 40°C to form a homogeneous oil phase [1].
  • Preparing the Aqueous Phase: An aqueous solution (25 mL) containing the stabilizer Pluronic F127 (300 mg) is heated to the same temperature (40°C) to ensure consistency during mixing [1].
  • Homogenization & Size Reduction: The oil phase is added to the aqueous phase, and the mixture is homogenized using a high-intensity ultrasonic probe (e.g., 350 W). A typical protocol involves sonication for 25 minutes at a 99% amplitude with a 13 mm diameter probe to form fine, stable nanoparticles [1].
  • Final Volume Adjustment: The final dispersion volume is adjusted to the target (e.g., 25 mL) with deionized water [1].

Characterization Techniques and Data Interpretation

Confirming the formation and structure of this compound self-assemblies requires a suite of advanced characterization techniques.

Technique Measured Parameters Key Outcomes for this compound Systems
Small-Angle X-Ray Scattering (SAXS) Scattering pattern, lattice parameter, space group. Identifies internal nanostructure (e.g., double diamond cubic Pn3m, inverse hexagonal HII). Lattice parameters are typically ~10-11 nm for cubosomes [2] [1].
Dynamic Light Scattering (DLS) Hydrodynamic diameter (Z-average), Polydispersity Index (PDI). Determines particle size (often 100-200 nm) and size distribution. A PDI < 0.3 indicates a monodisperse population [1].
Zeta Potential Measurement Surface charge (electrophoretic mobility). Evaluates colloidal stability. Values near neutral are common for F127-stabilized this compound cubosomes [1].
Laser Diffraction Particle size distribution. Provides a volume-based size distribution, complementing DLS data [1].
Cryo-TEM Direct visual morphology and internal structure. Visualizes the particulate morphology and can reveal the periodic internal structure of cubosomes [3].

Thermodynamics and Energetics of Self-Assembly

The self-assembly of amphiphiles like this compound is a spontaneous process driven by a complex interplay of energy components.

  • Driving Forces: The primary driving force is the hydrophobic effect, where the entropic gain from releasing ordered water molecules around the hydrophobic chains overwhelms the enthalpic cost of chain ordering. This is complemented by van der Waals forces between the lipid chains and hydrogen bonding involving the this compound headgroups [4].
  • Energy Landscapes: Supramolecular self-assembly can be understood through the concept of an energy landscape. A system can navigate multiple pathways to reach different metastable or stable states. For instance, research on similar systems has shown transitions from multivesicular vesicles to a disordered "inverse sponge" phase, which finally evolves into the thermodynamically stable cubosome structure [3]. This sponge phase acts as a key intermediate during structural maturation.
  • Molecular Shape and the Packing Parameter: The resulting nanostructure is largely governed by the molecular shape of the amphiphile, which can be described by the critical packing parameter (CPP). CPP is defined as ( p = v / (a_0 \cdot l_c) ), where ( v ) is the volume of the hydrophobic chains, ( a_0 ) is the optimal area per headgroup at the interface, and ( l_c ) is the critical length of the hydrophobic tail [4]. This compound, with its relatively small headgroup and bulky hydrophobic region, typically has a CPP > 1, favoring the formation of inverse curved structures like the bicontinuous cubic phase (cubosomes) and the inverse hexagonal phase (hexosomes) [5] [4].

The diagram below illustrates the thermodynamic pathway and energy landscape that guides the self-assembly process.

G Disordered Disordered Building Blocks Intermediate Intermediate States Disordered->Intermediate Energy minimization via hydrophobic effect InverseSponge Inverse Sponge Phase (Disordered) Intermediate->InverseSponge Membrane fusion & reorganization Hexosome Hexosome (HII) Stable State Intermediate->Hexosome e.g., with farnesol (CPP > 1) Vesicle Lamellar Vesicle Metastable State Intermediate->Vesicle Kinetic trapping Cubosome Cubosome (QII) Stable State InverseSponge->Cubosome Long-range ordering (Annealing)

> The self-assembly pathway of this compound involves transitioning from disordered building blocks through intermediate states. The system can be kinetically trapped in a lamellar vesicle state or proceed via an inverse sponge phase to form the stable, ordered Cubosome (QII) or Hexosome (HII) structures, depending on composition and conditions.

Applications and Performance in Drug Delivery

This compound-based systems are highly valued for their ability to encapsulate and deliver drugs with challenging properties.

  • Drug Loading and Localization: The unique structure of cubosomes and hexosomes allows for the simultaneous loading of multiple drug types. Lipophilic drugs (e.g., clarithromycin, nifedipine) are solubilized within the lipid bilayer domains, while amphiphilic drugs (e.g., vancomycin) localize at the water-lipid interface [5] [1]. This positioning significantly influences release kinetics.
  • Controlled Release and Kinetics: The dense, tortuous water channels within the cubic phase act as a diffusion barrier, enabling sustained release of encapsulated actives [1]. Molecular dynamics simulations have shown that interactions of Pluronic F127 at the interface can reduce the energy barrier for drug release, making the release of interfacial drugs like vancomycin easier than that of membrane-solubilized drugs like clarithromycin [5].
  • Performance in Administration: A key practical advantage is their use in challenging administration routes. For example, nifedipine-loaded this compound cubosomes demonstrated superior flowability and full drug recovery when passed through pediatric nasogastric tubes, a significant improvement over traditional extemporaneous suspensions [1].

This whitepaper synthesizes the current state of knowledge on this compound self-assembly. The field continues to evolve, particularly in understanding non-equilibrium energy landscapes and exploiting them for creating "smart," stimulus-responsive drug delivery systems.

References

Phytantriol cubosomes preparation method top-down

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phytantriol Cubosomes

Cubosomes are nanostructured particles with a complex internal bicontinuous cubic phase, forming a three-dimensional "honeycomb-like" structure of both water and lipid channels [1] [2]. This unique architecture allows for the simultaneous encapsulation of hydrophilic, hydrophobic, and amphiphilic therapeutics [3] [2].

This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol) is often preferred over glyceryl monooleate (GMO) for preparing cubosomes due to its higher chemical stability. Unlike GMO, which contains an ester bond susceptible to hydrolysis, this compound's ether bonds and polyol head group make it more resistant to degradation, especially in the gastrointestinal tract [4] [5] [6]. This compound typically forms a stable bicontinuous cubic phase with Pn3m symmetry in excess water [7] [8].

The top-down method involves first creating a bulk viscous cubic phase gel, which is then fragmented into nanoparticles using high-energy dispersion techniques in the presence of a stabilizer [4] [8].

Top-Down Preparation Protocol

The following protocol, synthesizing methodologies from recent literature, details the steps for preparing this compound cubosomes using the top-down approach [7] [8].

Materials
  • Lipid: this compound (PHY)
  • Stabilizer: Pluronic F127 (Poloxamer 407)
  • Aqueous Medium: Ultrapure water or buffer (e.g., PBS)
  • Equipment: Microbalance, vortex mixer, high-shear homogenizer or high-power ultrasonicator, water bath.
Step-by-Step Procedure
  • Preparation of Bulk Cubic Phase Gel: Precisely weigh this compound and Pluronic F127 at a typical mass ratio of 9:1 (PHY:F127) [8]. In a glass vial, add a small amount of ultrapure water (comprising ~20-30% of the final formulation weight) to the lipid-stabilizer mixture. Cap the vial and heat it in a water bath at 45-55°C for 10-15 minutes. Vortex the mixture periodically until a clear, viscous gel forms. Allow the gel to equilibrate at room temperature for at least 24 hours to ensure complete formation of the cubic phase.

  • Dispersion and Fragmentation: Add the remaining aqueous phase (pre-heated to ~40°C) to the bulk cubic phase gel. The final concentration of this compound can be adjusted; common concentrations are 2-20 w/w% [8]. Fragment the gel into nanoparticles using a high-energy method:

    • High-Shear Homogenization: Homogenize at 10,000-15,000 rpm for 10-20 minutes at room temperature.
    • High-Power Ultrasonication: Use a probe sonicator with a 13 mm diameter probe. Process the dispersion in pulse mode (e.g., 5-second pulses interrupted by 5-second breaks) at 70-99% of maximum amplitude for 10-25 minutes, keeping the sample on ice to prevent overheating [5] [6].
  • Post-Processing (Optional): To further reduce polydispersity and increase stability, the obtained cubosome dispersion can be extruded through polycarbonate membranes. Research indicates that this compound cubosomes are highly malleable and can be extruded through filters with pore sizes as small as 50 nm or 30 nm without altering their internal cubic structure [7] [2].

The diagram below illustrates this preparation workflow.

G start Start weigh Weigh this compound & Pluronic F127 (typical ratio 9:1) start->weigh gel Add 20-30% Water & Heat (45-55°C) with Vortexing Form Bulk Cubic Phase Gel weigh->gel equilibrate Equilibrate Gel at Room Temp (≥ 24 hours) gel->equilibrate fragment Add Remaining Water & Fragment High-Shear Homogenization or Probe Sonication equilibrate->fragment extrude Optional: Extrude through Polycarbonate Membrane fragment->extrude end Cubosome Dispersion extrude->end

Characterization and Key Findings

Rigorous characterization is essential to confirm the formation and quality of cubosomes. The table below summarizes key parameters, methods, and typical outcomes.

Characterization Parameter Method(s) Typical Outcome for this compound Cubosomes
Internal Nanostructure Small-Angle X-Ray Scattering (SAXS) Confirms Pn3m cubic symmetry [7] [8].
Particle Size & Distribution Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA) ~150-250 nm diameter; PDI < 0.3 indicates a narrow distribution [7] [8]. Lattice parameter ~7-8 nm [8].
Surface Charge Zeta Potential Measurement Negative surface charge; values vary with medium [7] [8].
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM) Visual confirmation of cubic internal structure and particle morphology [7] [8].
pH-Triggered Release In vitro drug release study at different pH Significantly higher drug release at acidic pH (e.g., ~70% at pH 5.5) vs. neutral pH (e.g., ~6% at pH 7.4), ideal for cancer therapy [9].
Stability DLS monitoring of size over time, Lyophilization Stable for weeks to months; internal structure preserved after lyophilization, though particle concentration may decrease [7].

Application Notes for Drug Development

  • Drug Loading: The top-down method is suitable for labile actives like proteins, as the drug can be incorporated into the mild aqueous phase after the high-energy fragmentation step to avoid degradation [4].
  • Enhancing Stability: Lyophilization (freeze-drying) is a viable method to extend the shelf-life of this compound cubosomes. Studies confirm the internal Pn3m structure remains intact after rehydration, although some particle loss may occur [7].
  • Toxicity Considerations: Comprehensive in vitro cytotoxicity studies are crucial. Evidence suggests that this compound-based cubosomes can exhibit higher cytotoxicity compared to GMO-based systems on both cancerous (e.g., HeLa) and normal (e.g., MSU 1.1) cell lines. This underscores the need for careful evaluation of excipient concentrations and therapeutic windows [8].
  • Proven Applications: Recent preclinical studies highlight the potential of this compound cubosomes in:
    • Cancer Therapy: PEGylated cubosomes for pH-sensitive delivery of chemotherapeutics like dacomitinib to non-small cell lung cancer cells, showing enhanced cytotoxicity and cellular uptake [9].
    • Pediatric Drug Delivery: Organic solvent-free cubosome formulations for poorly soluble drugs like nifedipine, demonstrating improved flow and recovery through pediatric nasogastric tubes [5] [6].

Conclusion

The top-down preparation method is a robust and reliable technique for generating this compound cubosomes. Their superior stability, high encapsulation efficiency, and demonstrated efficacy in targeted drug delivery make them a highly promising platform for next-generation nanomedicines. Continued research into scaling up production and comprehensive in vivo toxicological studies will be key to advancing these systems toward clinical application.

References

Application Notes and Protocols: Phytantriol-Based In Situ Liquid Crystals for Intra-articular Administration of Sinomenine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by joint inflammation and progressive cartilage and bone erosion, affecting approximately 1% of the global population. Conventional RA treatments often suffer from limitations including systemic side effects and frequent dosing requirements. Intra-articular (IA) injection presents a promising alternative by delivering drugs directly to affected joints, thereby enhancing local drug concentration while minimizing systemic exposure. However, the rapid clearance of small molecules from the joint space following IA injection necessitates advanced sustained-release delivery systems.

Phytantriol (PT)-based in situ liquid crystal systems have emerged as innovative platforms for sustained drug delivery. These systems utilize the unique properties of inverse bicontinuous cubic (V₂) and inverse hexagonal (H₂) liquid crystalline phases, which form highly ordered nanostructures capable of controlling drug release kinetics. This document provides detailed application notes and experimental protocols for developing and characterizing PT-based in situ liquid crystal formulations containing sinomenine hydrochloride (SMH) for IA administration in RA treatment.

Formulation Design and Composition

Rationale for Liquid Crystal Systems

Traditional liquid crystalline phases (V₂ and H₂) exhibit high viscosity at equilibrium, rendering them unsuitable for direct injection. In situ forming systems address this limitation by employing low-viscosity precursor formulations that undergo phase transition upon injection into the aqueous joint environment. These precursors absorb water from the synovial fluid, spontaneously forming viscous liquid crystalline gels at the administration site. This transformation provides several advantages:

  • Ease of administration via standard injection techniques
  • Sustained drug release over extended periods (days to weeks)
  • Protection of encapsulated drugs from enzymatic and physical degradation
  • Localized drug delivery with reduced systemic exposure
Composition of In Situ Liquid Crystal Systems

The development of PT-based in situ liquid crystals involves optimizing ternary systems comprising This compound, ethanol, and aqueous components. Ethanol functions as a cosolvent and fluidizer, reducing precursor viscosity to enable injectability while facilitating phase transition upon water absorption.

Table 1: Optimal Formulation Compositions for ISV2 and ISH2 Systems

Component ISV2 (%, w/w/w) ISH2 (%, w/w/w/w) Function
This compound (PT) 64 60.8 Liquid crystal-forming lipid
Vitamin E Acetate (VitEA) - 3.2 H₂ phase stabilizer
Ethanol (ET) 16 16 Cosolvent, viscosity reducer
Water 20 20 Aqueous phase
SMH 6 mg/g 6 mg/g Active pharmaceutical ingredient

The ISH2 system incorporates vitamin E acetate (VitEA) at 5% w/w of PT to modify phase behavior. VitEA suppresses the V₂-to-H₂ transition temperature to approximately 25°C, enabling formation of the more tortuous inverse hexagonal (H₂) phase at physiological temperature (37°C), thereby further extending drug release duration.

Experimental Protocols

Preparation of In Situ Liquid Crystal Systems
3.1.1 Materials
  • This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol, GC > 95%)
  • Vitamin E acetate (GC > 98%)
  • Ethanol absolute (analytical grade)
  • Sinomenine hydrochloride (pharmaceutical grade)
  • Purified water (Milli-Q or equivalent)
3.1.2 Protocol for ISV2 Preparation
  • Melting: Gently melt PT at 60 ± 0.5°C using a controlled temperature water bath or hot plate.
  • Mixing with cosolvent: Add the predetermined amount of ethanol to the melted PT and mix thoroughly.
  • Aqueous phase preparation: Dissolve SMH in purified water pre-warmed to 60 ± 0.5°C.
  • Combination: Combine the PT-ethanol mixture with the aqueous SMH solution.
  • Homogenization: Vortex-mix the combined formulation for 3 minutes until homogeneous.
  • Centrifugation: Centrifuge at 3000 rpm for 30 minutes to remove air bubbles.
  • Sterilization: Filter-sterilize through a 0.22-μm membrane filter.
  • Equilibration: Store in sealed vials at room temperature for 48 hours before characterization.
3.1.3 Protocol for ISH2 Preparation
  • Follow the ISV2 preparation protocol, with the following modification at step 2:
    • Add VitEA (5% w/w of PT) to PT before the melting step, then proceed with ethanol addition.
Phase Diagram Construction

Phase diagrams are essential tools for identifying regions of isotropic solution formation suitable for in situ systems.

  • Sample preparation:
    • Prepare PT-ethanol mixtures at weight ratios of 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, and 9:1.
    • Combine each mixture with water at the same weight ratios to a total mass of 0.2 g.
  • Equilibration: Allow all samples to equilibrate at room temperature for 48 hours.
  • Phase identification:
    • Visual inspection: Assess for homogeneity, turbidity, and phase separation.
    • Crossed polarized light microscopy (CPLM): Identify anisotropic regions exhibiting birefringence.
  • Diagram mapping: Plot composition coordinates and identify regions forming isotropic solutions.
Characterization Methods
3.3.1 Syringeability Assessment
  • Equipment: 1-mL plastic syringes with 25 G needles
  • Method: Manually assess injection force at room temperature
  • Acceptance criterion: Formulation should be injectable without excessive force
3.3.2 Phase Structure Confirmation
  • Crossed polarized light microscopy (CPLM):
    • Place a small aliquot of formulation in excess water on a microscope slide
    • Observe after 48 hours for birefringence patterns characteristic of liquid crystalline phases
  • Small-angle X-ray scattering (SAXS):
    • Use X-ray source with wavelength λ = 0.154 nm, operated at 40 kV and 50 mA
    • Perform measurements at 37°C after 10 minutes equilibration
    • Collect scattering pattern for 10 minutes
    • Identify phase structure based on scattering peak ratios:
      • Cubic phase (Pn3m): √2, √3, √4, √6, √8...
      • Hexagonal phase (H₂): 1, √3, √4, √7, √9...
3.3.3 In Vitro Release Studies
  • Apparatus: Dialysis membrane diffusion method
  • Medium: Phosphate-buffered saline (PBS, pH 7.4) at 37°C
  • Sampling: Withdraw aliquots at predetermined time intervals
  • Analysis: Quantify SMH using validated HPLC or UV-Vis methods
  • Duration: Monitor release for up to 10 days

The following workflow diagram illustrates the complete experimental process from formulation to characterization:

G Start Start Formulation Formulation Preparation Start->Formulation ISV2 ISV2 System (PT/ET/Water) Formulation->ISV2 ISH2 ISH2 System (PT/VitEA/ET/Water) Formulation->ISH2 PhaseDiagram Phase Diagram Construction Visual Visual Inspection PhaseDiagram->Visual CPLM Crossed Polarized Light Microscopy PhaseDiagram->CPLM Characterization Formulation Characterization SAXS SAXS Analysis Characterization->SAXS Syringeability Syringeability Test Characterization->Syringeability Release In Vitro Release Study Analysis Data Analysis Release->Analysis Results Release Profile Evaluation Analysis->Results ISV2->PhaseDiagram ISH2->PhaseDiagram Visual->Characterization CPLM->Characterization SAXS->Release Syringeability->Release

Figure 1: Experimental workflow for developing and characterizing this compound-based in situ liquid crystal systems

Results and Performance Data

Phase Behavior and Structural Properties

SAXS analysis confirms the formation of well-defined liquid crystalline nanostructures following hydration of isotropic precursor formulations. The optimal ISV2 system (PT/ET/water, 64:16:20, w/w/w) transitions to a bicontinuous cubic phase (Pn3m) upon water absorption, while the ISH2 system (PT/VitEA/ET/water, 60.8:3.2:16:20, w/w/w/w) forms an inverse hexagonal phase due to the presence of VitEA.

Both systems exhibit suitable pH ranges for IA administration and demonstrate excellent syringeability through 25 G needles, confirming their suitability for clinical injection.

Drug Release Performance

Table 2: In Vitro Release Characteristics of ISV2 and ISH2 Systems

Formulation Liquid Crystal Phase Release Duration Cumulative Release Profile Release Kinetics
ISV2 Cubic (Pn3m) 6 days Approximately 90% at 144 hours Biphasic: initial burst followed sustained release
ISH2 Hexagonal (H₂) >10 days Approximately 85% at 240 hours Zero-order sustained release

The prolonged release from ISH2 systems is attributed to the more tortuous diffusion path through the hexagonal architecture compared to the cubic structure. Vitamin E acetate not only facilitates H₂ formation at physiological temperature but also enhances the structural stability of the liquid crystalline matrix, further extending drug release.

The following diagram illustrates the structural differences between cubic and hexagonal phases and their impact on drug release:

G PT PT ISV2 ISV2 System Cubic Phase PT->ISV2  Hydration ISH2 ISH2 System Hexagonal Phase PT->ISH2  Hydration  with VitEA Water Water Water->ISV2 Water->ISH2 Release1 Sustained Release (6 days) ISV2->Release1 Release2 Prolonged Release (>10 days) ISH2->Release2

Figure 2: Phase formation and drug release characteristics of ISV2 and ISH2 systems

Discussion and Applications

Therapeutic Advantages for Rheumatoid Arthritis

The developed PT-based in situ liquid crystal systems provide significant benefits for RA treatment:

  • Sustained drug release reduces dosing frequency from multiple daily injections to single injections lasting 6-10 days
  • Localized delivery minimizes systemic SMH exposure, potentially reducing histamine-mediated side effects
  • Enhanced patient compliance through reduced injection frequency
  • Protection of SMH from enzymatic degradation within the joint space
Mechanism of Sustained Release

The extended release profiles observed with both ISV2 and ISH2 systems result from the complex diffusion pathways through the liquid crystalline nanostructures. Drug molecules must navigate through:

  • Aqueous channels (for hydrophilic drugs like SMH)
  • Lipid bilayers providing additional diffusion barriers
  • Tortuous paths with varying dimensionality (3D for cubic, 2D for hexagonal)

The greater sustained release effect of the H₂ phase compared to the V₂ phase aligns with theoretical predictions, as the hexagonal architecture presents more restricted diffusion pathways than the bicontinuous cubic structure.

Conclusion

This compound-based in situ liquid crystal systems represent a promising platform for intra-articular delivery of sinomenine hydrochloride for rheumatoid arthritis treatment. The protocols outlined herein enable researchers to develop and characterize both cubic (ISV2) and hexagonal (ISH2) systems with tailored release profiles. The ISH2 system incorporating vitamin E acetate demonstrates superior sustained release capabilities, maintaining therapeutic SMH levels for over 10 days following a single IA injection. These advanced drug delivery systems address critical limitations of conventional RA therapies by providing localized, sustained drug action while minimizing systemic exposure and dosing frequency.

Comprehensive Application Notes and Protocols: Phytantriol Lipid Nanoparticles for Protein Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Phytantriol-based lipid nanoparticles represent a significant advancement in the field of protein delivery systems, offering unique structural properties that enhance stability, loading capacity, and delivery efficiency. This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol) is a chemically stable lipid widely used in cosmetic formulations and now gaining prominence in pharmaceutical applications due to its ability to form non-lamellar liquid crystalline structures [1] [2]. Unlike ester-based lipids like glyceryl monooleate (GMO), this compound lacks ester bonds in its aliphatic chain, making it resistant to enzymatic degradation by esterases and providing greater structural integrity in biological environments [1]. This characteristic is particularly advantageous for protein delivery applications where maintaining structural stability during transit to target cells is crucial for therapeutic efficacy.

The unique structural advantages of this compound-based nanoparticles stem from their ability to self-assemble into inverse bicontinuous cubic phases, forming what are known as cubosomes when dispersed as nanoparticles. These structures are characterized by a three-dimensional lipid bilayer organized in a periodic minimal surface, creating two non-intersecting water channels that extend throughout the structure [2]. This complex architecture provides significant benefits for protein delivery, including exceptional loading capacity for both hydrophilic and hydrophobic therapeutic agents, enhanced membrane fusion capabilities that promote cellular uptake and endosomal escape, and sustained release kinetics that can extend therapeutic effects [1] [3] [4]. Additionally, the structural similarity between this compound cubosomes and biological membranes facilitates their interaction with cellular systems, potentially enhancing intracellular delivery of protein therapeutics [2].

Table 1: Key Advantages of this compound-Based Nanoparticles for Protein Delivery

Property Advantage Impact on Protein Delivery
Chemical Stability Resistant to esterase degradation Maintains structural integrity in biological environments
Liquid Crystalline Structure Bicontinuous cubic phase High loading capacity for diverse protein structures
Membrane Fusion Capability Positive Gaussian curvature Enhanced cellular uptake and endosomal escape
Thermodynamic Stability Stable internal structure Prolonged shelf life and sustained release properties
Surface Functionalization Flexible chemistry Enables targeted delivery approaches
Biocompatibility Safe cosmetic ingredient Favorable safety profile for pharmaceutical applications

Recent advances have demonstrated that this compound-based nanoparticles can successfully incorporate complex biological mixtures, including the whole secretome of mesenchymal stem cells (MSCs), which contains growth factors, cytokines, extracellular vesicles, and other therapeutic proteins [4]. This capability positions this compound nanoparticles as promising platforms for cell-free regenerative therapies that harness the paracrine effects of MSCs without the challenges associated with cell-based approaches. Furthermore, the stimuli-responsive nature of this compound cubosomes, particularly their sensitivity to pH changes, enables targeted release in specific physiological environments such as tumor tissues or inflammatory sites [1]. These attributes, combined with the ability to functionalize the nanoparticle surface with targeting ligands, make this compound-based systems highly versatile for a wide range of protein delivery applications in both regenerative medicine and pharmaceutical therapeutics.

Formulation Protocols

Materials and Equipment

The formulation of this compound-based lipid nanoparticles requires specific materials and specialized equipment to ensure reproducible results. This compound lipid (purity >95%) should be sourced from reputable suppliers such as DSM Nutritional Products, while stabilizers including Poloxamer 407 (Pluronic F127), TPP-QPDMAEMA-b-PLMA block copolymer, and various PEO-b-PCL copolymers are essential for achieving stable nanoparticle dispersions [1] [2]. The TPP-QPDMAEMA-b-PLMA copolymer is particularly valuable as it provides cationic surface potential through its triphenyl phosphonium groups and enables pH-responsive behavior via its dimethylaminoethyl methacrylate components [1]. For protein loading, the therapeutic cargo must be prepared in appropriate buffers, typically phosphate-buffered saline (PBS) or citrate buffer (pH 3.5) depending on the encapsulation method employed.

Essential equipment includes a microfluidics-based formulation device such as the NanoAssemblr Spark for controlled mixing, a temperature-controlled water bath or thermal mixer for the annealing process, and a high-power sonicator for the top-down approach [1] [5] [2]. Additional instrumentation required for purification and concentration includes dialysis membranes with appropriate molecular weight cutoffs (typically 50-100 kDa), Amicon Ultra centrifugal filters (50 kDa MWCO), and size exclusion chromatography columns for removing unencapsulated proteins. All water used in the formulation process should be of HPLC-grade purity (18.2 MΩ·cm resistivity) to prevent contamination and ensure batch-to-batch consistency [1].

Preparation Methods
2.2.1 Top-Down Method for this compound Cubosomes

The top-down approach involves bulk lipid phase preparation followed by nanoparticle dispersion through size reduction. Begin by melting this compound (200 mg) at 70°C, then add Poloxamer 407 (20 mg) as a stabilizer. Slowly add deionized water (10 mL) maintained at 70°C with continuous stirring at 1000 rpm to form a bulk gel phase [2]. The resulting mixture will transition through various liquid crystalline phases before forming a homogeneous cubic phase gel. This gel is then subjected to high-power sonication using a probe sonicator (amplitude 70%, pulse duration 5s on/5s off) for 15 minutes in an ice bath to prevent overheating. Alternatively, high-pressure homogenization at 15,000 psi for 5 cycles can be employed to achieve more uniform particle sizes. The resulting cubosome dispersion should be allowed to stabilize at room temperature for 2 hours before characterization and use.

2.2.2 Bottom-Up Method with Microfluidics

The bottom-up approach utilizing microfluidic mixing offers superior control over nanoparticle size and polydispersity. Prepare the lipid phase by dissolving this compound (20 mg/mL) with appropriate stabilizers in ethanol. The stabilizer composition will depend on the desired nanoparticle properties, with TPP-QPDMAEMA-b-PLMA typically used at 20% w/w relative to this compound for cationic, pH-responsive nanoparticles [1]. Prepare the aqueous phase consisting of the protein therapeutic in appropriate buffer (25 mM citrate buffer, pH 3.5). Load the lipid and aqueous phases into a NanoAssemblr Spark microfluidic device with a staggered herringbone mixer (SHM) cartridge, maintaining a 3:1 aqueous-to-organic flow rate ratio and a total flow rate of 12 mL/min [5]. The resulting nanoparticles should be collected and subjected to a mild thermal annealing process at 40°C for 6 minutes to promote complete self-assembly, followed by dialysis against PBS (pH 7.4) overnight to remove ethanol and concentrate using 50 kDa Amicon Ultra centrifugal filters [3] [5].

Table 2: Standard Formulation Compositions for this compound Nanoparticles

Component Top-Down Method Bottom-Up Method Cationic Nanoparticles
This compound 20 mg/mL 20 mg/mL 20 mg/mL
Poloxamer 407 1-2% w/v 0.5-1% w/v -
TPP-QPDMAEMA-b-PLMA - - 20% w/w (relative to lipid)
PEO-b-PCL - Optional: 1-2% w/v Optional: 1-2% w/v
Ethanol - 40 μL 40 μL
Aqueous Phase HPLC-grade water Citrate buffer (pH 3.5) Citrate buffer (pH 3.5)
Protein Solution Added after formation Added in aqueous phase Added in aqueous phase

The following workflow diagram illustrates the key decision points in selecting appropriate formulation methods based on the characteristics of the protein therapeutic and desired nanoparticle properties:

G Start Start: Protein Therapeutic Characteristics Assessment HL Hydrophilic Proteins/ Whole Secretome Start->HL HP Hydrophobic Proteins/ Membrane Proteins Start->HP SC Stability Concerns: pH/Temperature Sensitivity Start->SC TD Top-Down Method HL->TD BU Bottom-Up Method (Microfluidics) HP->BU PM Premixing Strategy SC->PM APP1 Post-Loading After Nanoparticle Formation TD->APP1 APP2 Co-formulation During Nanoparticle Formation BU->APP2 APP3 Lipid-Protein Premixing Before Assembly PM->APP3 CHAR Characterization & Quality Control APP1->CHAR APP2->CHAR APP3->CHAR

Figure 1: Method Selection Workflow for Protein Loading in this compound Nanoparticles

Characterization Methods

Physicochemical Characterization

Comprehensive characterization of this compound lipid nanoparticles is essential for ensuring reproducible performance and therapeutic efficacy. Dynamic Light Scattering (DLS) should be employed to determine hydrodynamic diameter, polydispersity index (PDI), and size distribution, with optimal nanoparticles typically exhibiting sizes between 150-250 nm and PDI values below 0.2 [1] [2]. Zeta potential measurements provide critical information about surface charge, with values around -25 mV observed for Poloxamer-stabilized nanoparticles and positive zeta potentials achievable with cationic stabilizers like TPP-QPDMAEMA-b-PLMA [1] [2]. It is crucial to perform these measurements in buffers that mimic physiological conditions (e.g., PBS pH 7.4) to obtain clinically relevant data.

Structural characterization using Cryogenic Transmission Electron Microscopy (Cryo-TEM) is necessary to confirm the internal cubic architecture of the nanoparticles, with characteristic periodic patterns indicating well-ordered bicontinuous cubic phases [1] [3]. Small-Angle X-ray Scattering (SAXS) provides complementary structural information, allowing identification of specific cubic phase symmetries (Im3m, Pn3m, Ia3d) through their characteristic Bragg peak ratios and determination of lattice parameters [3] [4]. For this compound cubosomes, lattice parameters typically range from 150-175 Å, with reductions observed upon protein encapsulation due to incorporation within the water channels [3]. Encapsulation efficiency should be quantified using appropriate assays such as the Quant-iT PicoGreen dsDNA assay for nucleic acids or BCA/ELISA assays for proteins, with values >80% considered acceptable for most therapeutic applications [5].

Stability and Protein-Lipid Interaction Analysis

Stability assessment under pharmaceutically relevant conditions is critical for translation to clinical applications. Perform accelerated stability studies by storing nanoparticle formulations at 4°C, 25°C, and 37°C for up to 30 days, with periodic monitoring of size, PDI, and zeta potential [2]. This compound cubosomes have demonstrated exceptional stability, maintaining structural integrity and delivery efficiency for at least 24 days at room temperature [3]. Serum stability should be evaluated by incubating nanoparticles with 50-90% fetal bovine serum at 37°C and monitoring size changes over 24-48 hours [1]. For stimuli-responsive formulations, assess pH-dependent behavior by exposing nanoparticles to buffers across a pH range of 4.0-8.0 and monitoring structural changes via SAXS or release kinetics [1].

Protein-lipid interactions can be investigated using fluorescence spectroscopy with environment-sensitive probes like Laurdan or Nile Red to determine micropolarity and microfluidity within the lipid bilayers [1]. Confocal microscopy with dual-labeling of lipids and proteins provides visual confirmation of colocalization, with Pearson correlation coefficients >0.90 indicating successful encapsulation [3]. For complex protein mixtures like MSC secretome, SAXS analysis can confirm maintenance of cubic phase structure after incorporation, indicating proper integration of therapeutic components within the nanoparticle architecture [4].

Table 3: Standard Characterization Parameters for this compound Nanoparticles

Parameter Analytical Method Target Specifications Clinical Significance
Hydrodynamic Diameter Dynamic Light Scattering 150-250 nm Tissue penetration and cellular uptake
Polydispersity Index (PDI) Dynamic Light Scattering <0.2 Batch uniformity and reproducibility
Zeta Potential Electrophoretic Light Scattering -25 to +15 mV (depending on stabilizer) Stability and biodistribution
Internal Structure Cryo-TEM, SAXS Well-ordered cubic phase Loading capacity and release kinetics
Encapsulation Efficiency BCA, ELISA, or PicoGreen assay >80% Dosage accuracy and cost-effectiveness
Stability Size monitoring at 4°C, 25°C, 37°C <10% size change over 30 days Shelf life and storage requirements
Serum Stability Size monitoring in 50-90% FBS <20% size change over 24h In vivo performance and circulation time

Protein Loading and Delivery Applications

Protein Encapsulation Strategies

Effective protein encapsulation in this compound nanoparticles requires strategic approaches tailored to the physicochemical properties of the therapeutic proteins. The premixing strategy has demonstrated remarkable success for encapsulating large biomolecules, including long RNA and protein complexes [3]. This method involves forming lipid-protein precursors by combining cationic lipids with negatively charged biomolecules through electrostatic interactions before nanoparticle self-assembly. For protein encapsulation, dissolve the protein therapeutic in citrate buffer (pH 3.5) and mix with the this compound-stabilizer ethanolic solution using a microfluidic device with staggered herringbone mixer [3] [5]. The resulting precursors are then subjected to mild thermal annealing (40°C for 6 minutes) to promote self-assembly into cubosomes with encapsulated proteins. This approach has achieved encapsulation efficiencies approaching 100% for nucleic acids and successfully incorporated complex protein mixtures like the complete MSC secretome [3] [4].

For whole secretome incorporation, a direct hydration method has proven effective. Combine the secretome mixture with dried this compound lipid films and hydrate under controlled conditions to form bulk cubic phases, which can then be dispersed into nanoparticles using the top-down approach [4]. This method maintains the bioactivity of diverse secretome components, including growth factors, cytokines, and extracellular vesicles, by fully integrating them into the bicontinuous cubic structure. SAXS analysis of these systems reveals maintenance of cubic phase architecture with structural parameters similar to lipid-water systems, indicating that water-soluble proteins localize within the water channels while membrane-associated proteins and extracellular vesicles integrate into the lipid bilayers [4]. This encapsulation strategy preserves the therapeutic potential of the secretome while providing protection from degradation and controlled release kinetics.

Antibody and Enzyme Delivery

This compound-based nanoparticles show particular promise for the delivery of therapeutic antibodies and enzymes, which often face challenges with stability and intracellular delivery. Optimized LNP formulations incorporating clinically approved ionizable lipids alongside this compound have demonstrated efficient delivery of various proteins, including antibodies, enzymes, toxins, and Cas9 ribonucleoproteins into living cells with preserved biological function [6]. These systems leverage the combination of cationic and ionizable lipids to enable efficient protein binding and enhance endosomal escape, a critical bottleneck in intracellular protein delivery.

The following workflow illustrates the optimized process for antibody encapsulation and delivery using this compound-based nanoparticles:

G Start Start: Antibody Solution Preparation P1 Dilute antibody in citrate buffer (pH 3.5) Start->P1 P2 Mix with this compound and cationic stabilizer in ethanol P1->P2 P3 Microfluidic mixing to form lipid-antibody precursors P2->P3 P4 Thermal annealing (40°C for 6 min) P3->P4 P5 Dialysis and concentration P4->P5 C1 Characterization: Size, PDI, Encapsulation P5->C1 A1 In Vitro Assessment: Cellular uptake and intracellular activity C1->A1 A2 In Vivo Evaluation: Biodistribution and therapeutic efficacy A1->A2 M1 Mechanistic Studies: Endosomal escape and intracellular trafficking A1->M1

Figure 2: Antibody Encapsulation and Evaluation Workflow

For cancer immunotherapy applications, this compound nanoparticles have successfully delivered interleukin-10 (IL-10) and other immunomodulatory proteins, resulting in enhanced T cell proliferation and cytotoxicity and significant inhibition of tumor growth in multiple animal models [6]. The incorporation of serum albumin in these formulations further enhances delivery efficiency through albumin receptor-mediated endocytosis, enabling highly efficient protein delivery in vivo. This approach has expanded the applications of this compound nanoparticles beyond traditional small molecules to include diverse protein therapeutics for treating various diseases, particularly in oncology and regenerative medicine.

Therapeutic Applications and Case Studies

Glaucoma Treatment with Latanoprost-Loaded Cubosomes

This compound cubosomes have demonstrated significant potential in ophthalmology, particularly for glaucoma treatment. In a comprehensive study, latanoprost-loaded this compound cubosomes (CubLnp) were developed using a top-down method for sustained intraocular pressure (IOP) reduction [2]. The formulation comprised this compound as the lipid matrix and Poloxamer 407 as the stabilizer, with latanoprost concentrations ranging from 0.00125% to 0.02% w/v. The resulting nanoparticles exhibited favorable physicochemical properties with sizes of approximately 200 nm, PDI of 0.1, and zeta potential around -25 mV, ideal for ocular applications [2]. In vivo studies in normotensive rabbits demonstrated that a single subconjunctival administration of CubLnp (0.005% w/v latanoprost) maintained a significant IOP reduction for 10 days, compared to daily administration required for conventional eye drops. This sustained effect is attributed to the controlled release profile of cubosomes, which showed biphasic release behavior with an initial burst followed by prolonged release over 24 hours in in vitro studies.

The ocular retention and permeation of cubosomes were significantly enhanced due to their structural similarity to biological membranes and bioadhesive properties, facilitating interaction with the corneal epithelium and improving ocular bioavailability. Furthermore, irritation tests confirmed the excellent tolerability of this compound cubosomes, with no signs of ocular damage or inflammation observed after administration [2]. This case study highlights the potential of this compound-based nanoparticles to overcome the limitations of conventional eye drops, including poor bioavailability (less than 5% of administered dose reaches intraocular tissues) and frequent instillation requirements, thereby improving patient adherence and treatment outcomes for chronic ophthalmic conditions like glaucoma.

Regenerative Medicine Applications

This compound nanoparticles have shown remarkable capabilities in regenerative medicine through their ability to encapsulate and deliver complex biological mixtures. A groundbreaking application involves the incorporation of the complete mesenchymal stem cell (MSC) secretome into this compound-based bicontinuous cubic phases [4]. The MSC secretome contains a complex mixture of growth factors, cytokines, extracellular vesicles, and other therapeutic proteins that modulate immune responses and promote tissue remodeling. Research has demonstrated that this compound cubic phases can fully incorporate this diverse secretome without phase separation, maintaining their structural integrity as confirmed by SAXS analysis [4]. This integration occurs through localization of water-soluble proteins within the aqueous channels and fusion of extracellular vesicles with the lipid bilayers, preserving the bioactivity of all secretome components.

The therapeutic efficacy of secretome-loaded this compound nanoparticles has been evaluated in various disease models, including neurological disorders (Parkinson's disease, stroke, traumatic brain and spinal cord injuries), immune-mediated diseases (rheumatoid arthritis, multiple sclerosis), and cardiovascular conditions [4]. In these applications, the nanoparticles serve as protective reservoirs that prolong the half-life of secretome components (which typically have circulation times of just minutes) and provide sustained release at the target site. This approach represents a promising cell-free alternative to MSC transplantation, circumventing challenges associated with cell-based therapies such as tumorigenicity, immune reactions, and pathogen transmission risks [4]. The versatility of this compound nanoparticles in accommodating diverse therapeutic cargoes positions them as promising platforms for various regenerative medicine applications, particularly where spatiotemporal control over the delivery of multiple bioactive factors is required for effective tissue regeneration.

Concluding Remarks

This compound-based lipid nanoparticles represent a versatile and efficient platform for protein delivery, offering distinct advantages over conventional lipid-based systems. Their unique cubic architecture provides exceptional loading capacity for diverse therapeutic proteins, from individual antibodies to complex biological mixtures like the MSC secretome. The chemical stability of this compound, derived from its absence of ester bonds, ensures maintained structural integrity in biological environments, while its stimuli-responsive properties enable targeted release at disease sites. The well-documented preclinical success in applications ranging from glaucoma therapy to cancer immunotherapy and regenerative medicine underscores the translational potential of these innovative nanocarriers.

Looking forward, several key areas merit further investigation to advance this compound-based protein delivery systems toward clinical application. Scalable manufacturing processes that maintain batch-to-batch consistency need to be optimized, with microfluidic technologies showing particular promise. Comprehensive toxicological profiling in relevant disease models will be essential to establish safety profiles and appropriate dosing regimens. Additionally, research into targeting strategies through surface functionalization with ligands or antibodies could further enhance tissue specificity and therapeutic efficacy. As these challenges are addressed, this compound-based nanoparticles are poised to become valuable tools in the therapeutic protein delivery landscape, potentially enabling treatments for conditions that currently lack effective options.

References

Application Note: Phytantriol-based Lipid Nanoparticles for Enhanced NGF Delivery to the Cochlea

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The delivery of therapeutic proteins, such as nerve growth factor (NGF), to the inner ear presents a significant challenge in treating sensorineural hearing loss. The blood-cochlear barrier prevents systemic delivery from being effective, and local administration of free NGF has limitations due to stability and permeability issues [1] [2]. Phytantriol-based lipid nanoparticles, also known as cubosomes, offer a novel solution to these challenges. These nanostructured particles can encapsulate therapeutic proteins, protect their biological activity, and enhance their permeability across the round window membrane (RWM), a primary route for local drug delivery to the cochlea [1] [2] [3]. This application note provides a detailed protocol for the preparation, characterization, and in vitro and in vivo evaluation of NGF-loaded cubosomes, supporting researchers in developing therapies for hearing loss.

Formulation and Composition

The cubosome formulation is based on a self-assembled lipid system that spontaneously forms nanoparticles upon dilution.

Materials
  • This compound (PHY): 3,7,11,15-tetramethyl-1,2,3-hexadecanetriol, the primary lipid component [1] [2].
  • Pluronic F127: A block copolymer surfactant used as a stabilizer [1] [2].
  • Propylene Glycol: Acts as a solubilizer [1] [2].
  • Chloroform: Organic solvent for initial lipid dissolution.
  • NGF Solution: Recombinant human β-NGF or 2.5S mouse NGF, diluted in a solution containing Bovine Serum Albumin (BSA). BSA acts as a protective barrier, shielding NGF from hydrophobic surfaces during encapsulation [1] [2].

Table 1: Quantitative Formulation Composition

Component Quantity Function
This compound (PHY) 10 mg Lipid matrix forming cubic phase structure
Pluronic F127 2.5 mg Stabilizing surfactant
Propylene Glycol 26.8 mg Solubilizer
Chloroform To solubilize Organic solvent (evaporated)
NGF Solution (20 µg/mL) 0.5 mL Active therapeutic protein

Experimental Protocols

Preparation of NGF-Loaded Cubosomes

The following protocol, adapted from Bu et al., describes the preparation of monodispersed cubosomes using a liquid precursor dilution method [1] [2].

Workflow: Preparation of NGF-Loaded Cubosomes

G A 1. Dissolve 10 mg PHY and 2.5 mg Pluronic F127 in chloroform B 2. Vortex mixture thoroughly A->B C 3. Evaporate chloroform under vacuum overnight at 50°C B->C D 4. Dissolve lipid film in 26.8 mg propylene glycol at 50°C C->D E 5. Add 0.5 mL of NGF solution (20 µg/mL) containing BSA under constant stirring at 50°C D->E F Result: Spontaneous formation of monodispersed submicron particles E->F

Key Procedural Details:

  • Step 3 (Evaporation): Ensure chloroform is completely removed to form a dry, homogeneous lipid film.
  • Step 5 (Dilution): Upon addition of the aqueous NGF solution to the liquid lipid precursor under constant stirring, monodispersed submicron-sized particles form spontaneously. The use of BSA in the NGF solution is critical for maintaining protein stability [1] [2].
Physicochemical Characterization

Rigorous characterization is essential to confirm the formation of the desired nanostructure and successful NGF encapsulation.

Table 2: Key Characterization Methods and Results

Parameter Method Typical Results for NGF-Loaded Formulation
Particle Size & PDI Dynamic Light Scattering (Zetasizer) Hydrodynamic diameter: Submicron range (100-200 nm); Polydispersity Index (PDI): Low (indicating monodispersed population) [1]
Zeta Potential Laser Doppler Micro-electrophoresis (Zetasizer) Slight negative charge [1]
Nanostructure Synchrotron Small-Angle X-ray Scattering (SAXS) Confirms cubic phase structure. Lattice parameter (a) can be calculated from peak positions using: ( a = 2\pi / q \times \sqrt{h^2 + k^2 + l^2} ) [1] [2]
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM) Visual confirmation of nanoparticle morphology and internal cubic structure [1] [2]
Encapsulation Efficiency (EE%) Ultrafiltration Centrifugation + ELISA Calculated as: ( EE% = (W_{total} - W_{free}) / W_{total} \times 100 ). ( W_{total} ) and ( W_{free} ) are total and free NGF amounts, respectively [1] [2]
In Vitro Bioactivity Assay (PC12 Cell Differentiation)

The biological activity of encapsulated NGF must be verified after the formulation process.

Workflow: Bioactivity Assay using PC12 Cells

G Start Culture PC12 pheochromocytoma cells A Treat cells with: - Free NGF (Positive Control) - NGF-Loaded Cubosomes - Vehicle/Empty Cubosomes (Control) Start->A B Incubate for several days (typically 2-6 days) A->B C Assess neuronal differentiation via neurite outgrowth B->C D Measurement: Microscopy analysis of neurite length and cell morphology C->D

Expected Outcome: PC12 cells treated with NGF-loaded cubosomes should exhibit significant neuronal outgrowth and differentiation into a neuronal phenotype, comparable to cells treated with free NGF. This confirms that the encapsulation process preserves the bioactivity of NGF [1] [2].

In Vivo Evaluation in Cochlea

For inner ear delivery, the RWM route is a common, less invasive administration method.

Protocol for Round Window Membrane Administration:

  • Animal Model: Use guinea pigs or mice, anesthetized according to approved institutional protocols.
  • Surgical Exposure: Perform a postauricular incision and open the bulla to visualize the RWM niche [4].
  • Administration: Carefully place a small volume (e.g., 10-50 µL) of the cubosome dispersion onto the RWM. Alternatively, for direct injection, puncture the RWM with a fine pick and inject the formulation using a calibrated gas chromatograph syringe [1] [4].
  • Sealing: After injection, seal the RWM puncture with a small piece of muscle or fat to prevent perilymph leakage [4].
  • Bioavailability Assessment: Sacrifice animals at predetermined time points post-administration. Collect perilymph from the cochlea and measure NGF concentration using a specific ELISA to determine inner ear bioavailability [1] [2] [5].

Results and Data

Key Experimental Findings

Research has demonstrated the effectiveness of this delivery system:

  • Preserved Bioactivity: NGF released from this compound cubosomes induced PC12 cell differentiation to a similar extent as free NGF, confirming the formulation does not compromise protein function [1] [2].
  • Enhanced Inner Ear Bioavailability: A pivotal study reported a 3.28-fold increase in inner ear bioavailability of NGF when delivered via this compound lipid-based crystalline nanoparticles compared to free NGF solution administered via the RWM route [1] [2] [6]. This enhancement is attributed to improved drug permeability across the RWM.

Applications and Outlook

The primary application of NGF-loaded this compound cubosomes is in the treatment of sensorineural hearing loss (SNHL). The goal is to rescue spiral ganglion cells (SGCs) from degeneration, thereby improving the outcomes for patients with or without cochlear implants [1] [2]. Delivering NGF and other neurotrophins can support SGN survival following injury [4].

This nanoparticle platform is also highly adaptable. It can potentially deliver other neurotrophic factors (e.g., BDNF, NT-3) [4] or be integrated with emerging technologies like gene therapy [7] and stem cell research [8] for auditory repair. While intratympanic injection is the current standard for local delivery, less invasive routes such as intranasal administration are being explored for delivering NGF to the cochlea, showing promise in preclinical models for age-related hearing loss [5] [9].

Troubleshooting and Best Practices

  • Low Encapsulation Efficiency: Ensure BSA is included in the aqueous phase to prevent NGF adsorption and denaturation at the lipid-water interface.
  • Large Particle Size or High PDI: Verify that the lipid and surfactant are fully dissolved in chloroform initially to form a homogeneous film. Ensure vigorous and constant stirring during the precursor dilution step.
  • Loss of Bioactivity: Avoid excessive temperatures during preparation. The use of propylene glycol and the maintenance of a 50°C temperature during processing are part of the established protocol to maintain stability [1] [2].

Conclusion

The protocol outlined herein provides a robust framework for formulating this compound-based lipid nanoparticles for efficient NGF delivery to the inner ear. This system addresses the critical challenges of protein stability and cochlear permeability. The documented 3.28-fold increase in bioavailability highlights its significant potential for clinical translation in treating hearing loss and other inner ear disorders.

References

Phytantriol Hexosomes for Controlled Drug Release: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phytantriol Hexosomes and Their Structural Advantages

Hexosomes represent an advanced class of lyotropic liquid crystal nanoparticles characterized by an internal inverse hexagonal (HII) mesophase where lipid bilayers form continuous aqueous channels in a hexagonal arrangement. This unique nanostructure provides exceptional capabilities for encapsulating therapeutic agents with varying solubility profiles, making them particularly valuable for controlled drug delivery applications. This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol), a saturated tetraether lipid, has emerged as a superior material for hexosome formation due to its enhanced structural stability and reduced susceptibility to enzymatic degradation compared to monoolein-based systems [1]. The this compound backbone resists esterase-catalyzed hydrolysis, maintaining structural integrity under physiological conditions and providing more predictable drug release profiles [1].

The inverse hexagonal architecture of hexosomes consists of precisely arranged cylindrical lipid aggregates forming continuous aqueous channels surrounded by lipid monolayers. This structure offers several advantages for drug delivery: (1) High payload capacity for both hydrophilic and hydrophobic compounds due to the biphasic nature; (2) Tortuous diffusion pathways that enable sustained release kinetics; (3) Biocompatible composition reducing toxicity concerns; and (4) Stimuli-responsive behavior allowing triggered release in response to environmental changes [2]. The structural stability of this compound-based hexosomes makes them particularly suitable for oral drug delivery, where they can protect encapsulated drugs from enzymatic degradation in the gastrointestinal tract while facilitating enhanced absorption through the intestinal epithelium [1]. Additionally, their tunable surface properties enable functionalization with targeting ligands for site-specific drug delivery, further expanding their therapeutic applications in precision medicine approaches.

Table 1: Comparison of Lyotropic Liquid Crystal Nanoparticles for Drug Delivery

Nanoparticle Type Internal Structure Key Components Drug Loading Capacity Release Profile Primary Applications
Hexosomes Inverse hexagonal (HII) This compound, stabilizers High for hydrophobic, moderate for hydrophilic Sustained, biphasic Injectable depots, oral delivery
Cubosomes Bicontinuous cubic (Pn3m, Ia3d) This compound, monoolein, poloxamers High for both hydrophobic and hydrophilic Controlled, prolonged Ocular, transdermal, oral delivery
Liposomes Bilayer vesicles Phospholipids, cholesterol High for hydrophilic (core), hydrophobic (membrane) Rapid initial burst Cancer therapy, vaccines
Niosomes Bilayer vesicles Non-ionic surfactants Moderate for both hydrophobic and hydrophilic Variable based on composition Transdermal delivery
Lamellar phases Planar bilayers Phospholipids, surfactants Low to moderate Fast release Transdermal, skin hydration

Formulation Protocols for this compound Hexosomes

Materials and Equipment

The formulation of this compound hexosomes requires the following materials: This compound (≥96% purity, Alianza), stabilizer (typically Poloxamer 407 or F127, Via Farma), drug compound (e.g., nifedipine for hypertension, Fagron), deionized water (purified, filtered through 0.22 μm membrane). Essential equipment includes: ultrasonic processor (350W with 13mm probe, Ecosonics QR350W), high-pressure homogenizer (optional, for scale-up), heating mantle with precise temperature control (±1°C), magnetic stirrer with hot plate, dynamic light scattering instrument (Zetasizer Nano ZS, Malvern Instruments), and safety equipment for nanoparticle handling (gloves, goggles, lab coat) [1].

Hexosome Preparation Using Ultrasonication Method

The ultrasonication method provides a straightforward approach for laboratory-scale production of this compound hexosomes. This technique utilizes high-intensity sound waves to disperse the lipid phase uniformly throughout the aqueous medium, forming nanoparticles with consistent size distribution. The procedure consists of the following steps:

  • Lipid phase preparation: Weigh 600 mg of this compound and add the desired drug payload (typically 2.5-10 mg depending on drug solubility and target loading). Transfer the mixture to a glass vial and heat to 40°C using a heating mantle until a clear, homogeneous melt is obtained. For temperature-sensitive drugs, the temperature may be reduced to 35°C with extended mixing time [1].

  • Aqueous phase preparation: Dissolve 300 mg of Poloxamer 407 in 25 mL of deionized water while heating to 40°C with continuous magnetic stirring (500 rpm) until complete dissolution occurs. The stabilizer concentration can be adjusted between 0.5-2% w/v based on the desired nanoparticle size and stability requirements [1].

  • Pre-emulsification: Slowly add the lipid phase to the aqueous phase while maintaining temperature at 40°C and vigorous stirring (1000 rpm) for 5 minutes to form a coarse pre-emulsion. The addition rate should be controlled (approximately 1 mL/min) to ensure uniform dispersion.

  • Ultrasonication: Transfer the pre-emulsion to an appropriate vessel for ultrasonication. Using a 13mm probe ultrasonic processor at 99% amplitude (350W), process the mixture for 25 minutes with a 5-second pulse/5-second rest cycle to prevent overheating. Maintain temperature at 40°C throughout using an ice bath if necessary [1].

  • Volume adjustment and storage: After processing, allow the formulation to cool to room temperature and adjust the final volume to 25 mL with deionized water. Store the hexosome dispersion in amber glass vials at 4°C for short-term storage (up to 1 month) or perform lyophilization for long-term stability.

Table 2: Standard Formulation Composition for this compound Hexosomes

Component Quantity Role Alternative Options Quality Considerations
This compound 600 mg Matrix-forming lipid Monoolein, oleic acid Purity ≥96%, stored in moisture-free environment
Poloxamer 407 300 mg Stabilizer Poloxamer 188, F68, Tween 80 Low peroxide value, stored at 4°C
Drug compound 2.5-10 mg Active ingredient Varies by application Chemical stability in melted lipid
Deionized water 25 mL Aqueous phase Buffer solutions (pH-specific) Freshly prepared, 0.22 μm filtered
High-Pressure Homogenization (Alternative Method)

For larger-scale production, high-pressure homogenization offers superior scalability and reproducibility. The method follows this sequence: (1) Prepare lipid and aqueous phases as described in steps 1-2 above; (2) Pre-emulsify using a high-shear mixer at 15,000 rpm for 3 minutes; (3) Process the pre-emulsion through a high-pressure homogenizer at 20,000 psi for 5 cycles while maintaining temperature at 40°C using a cooling jacket; (4) Collect the hexosome dispersion and store as previously described. This method typically yields nanoparticles with narrower size distribution and enhanced batch-to-batch consistency, making it preferable for translational development [2].

Comprehensive Characterization Methods

Structural Analysis Using Small-Angle X-Ray Scattering (SAXS)

Small-angle X-ray scattering (SAXS) represents the gold standard technique for unequivocally identifying the inverse hexagonal structure of hexosomes. The methodology involves the following protocol:

  • Sample preparation: Load 50-100 μL of hexosome dispersion into thin-walled boron-rich glass capillaries (2.0 mm outer diameter, Charles Supper). Ensure no air bubbles are introduced during loading. Prepare samples in triplicate for statistical reliability [1].

  • Instrument setup: Configure the SAXS instrument (e.g., NanoinXider, XENOCS) with a CuKα X-ray source (wavelength λ = 0.154 nm) and a 2D detector (e.g., Dectris Pilatus3). Calibrate the instrument using a silver behenate standard before measurements [1].

  • Data collection: Acquire consecutive 1-minute measurements over 3 hours at room temperature in medium-resolution mode. Maintain sample integrity by minimizing radiation damage through appropriate beam intensity settings [1] [3].

  • Data analysis: Convert 2D SAXS images to 1D scattering patterns using specialized software (e.g., Origin 2019). Identify characteristic scattering peaks and calculate their relative positions. The inverse hexagonal (HII) phase displays a specific ratio of scattering vector (q) values: 1:√3:√4:√7:√9... corresponding to the (10), (11), (20), (21), and (30) reflections, respectively [3]. The lattice parameter (a) for the hexagonal structure is calculated using the formula a = 4π/(q√3), where q is the position of the first-order peak.

Physicochemical Characterization

Comprehensive physicochemical characterization is essential for quality control and regulatory compliance of hexosome formulations. The following analyses should be performed:

  • Particle size and distribution: Determine the hydrodynamic diameter and polydispersity index (PDI) via dynamic light scattering using a Zetasizer Nano ZS (Malvern Instruments). Dilute samples 1:100 in deionized water before measurement. Perform analyses in triplicate at 25°C with a detection angle of 173°. Acceptable criteria: size 150-300 nm, PDI <0.3 [1].

  • Zeta potential: Measure electrophoretic mobility using the same instrument after diluting samples 1:100 in pre-filtered (0.45 μm) deionized water. Perform measurements in triplicate. Zeta potential values below -30 mV or above +30 mV typically indicate good physical stability due to electrostatic repulsion [1].

  • Drug encapsulation efficiency: Quantify drug loading using high-performance liquid chromatography (HPLC) with UV detection. Separate unencapsulated drug via ultrafiltration (100 kDa molecular weight cutoff) at 10,000 × g for 15 minutes. Analyze the encapsulated fraction after disrupting hexosomes with methanol. Calculate encapsulation efficiency as (amount of encapsulated drug/total drug added) × 100% [1].

  • Morphological analysis: Confirm hexosome morphology using cryogenic transmission electron microscopy (cryo-TEM). Apply 5 μL of sample to freshly glow-discharged Quantifoil grids, blot for 3 seconds, and plunge-freeze in liquid ethane. Image samples at -170°C using appropriate magnification to visualize internal structure.

The following workflow diagram illustrates the complete process from hexosome formulation to characterization:

G Hexosome Formulation and Characterization Workflow LipidPhase Prepare Lipid Phase (this compound + Drug) PreEmulsion Pre-emulsification (40°C, 1000 rpm, 5 min) LipidPhase->PreEmulsion AqueousPhase Prepare Aqueous Phase (Poloxamer + Water) AqueousPhase->PreEmulsion Ultrasonication Ultrasonication (99% amplitude, 25 min) PreEmulsion->Ultrasonication HexosomeDispersion Hexosome Dispersion Ultrasonication->HexosomeDispersion SAXSAnalysis SAXS Analysis (Structural Confirmation) HexosomeDispersion->SAXSAnalysis DLS DLS/Zeta Potential (Size & Charge) HexosomeDispersion->DLS Encapsulation Encapsulation Efficiency (HPLC Analysis) HexosomeDispersion->Encapsulation Morphology Morphological Analysis (cryo-TEM) HexosomeDispersion->Morphology

Drug Release Performance and Stability Assessment

In Vitro Drug Release Studies

Evaluating the drug release profile from hexosomes is critical for predicting in vivo performance and optimizing formulation parameters. The standard protocol employs dialysis methods under sink conditions:

  • Sample preparation: Place 2 mL of hexosome dispersion (containing known drug quantity) into a dialysis membrane bag (molecular weight cutoff 12-14 kDa). Secure both ends firmly to prevent leakage.

  • Release medium selection: Use 100 mL of physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4 for systemic delivery; simulated gastric fluid, pH 1.2 for oral administration) containing 0.5% w/v Tween 80 to maintain sink conditions. Maintain temperature at 37°C with continuous stirring at 100 rpm [1].

  • Sampling protocol: Withdraw 1 mL aliquots from the release medium at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Immediately replace with an equal volume of fresh pre-warmed medium to maintain constant volume.

  • Drug quantification: Analyze samples using validated HPLC-UV methods with appropriate detection wavelength (e.g., 236 nm for nifedipine). Calculate cumulative drug release percentage using a standard calibration curve [1].

  • Data modeling: Fit release data to mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine release mechanisms. Hexosomes typically exhibit biphasic release with an initial burst followed by sustained release governed by diffusion through the hexagonal architecture.

Stability Assessment Protocol

Physical and chemical stability of hexosome formulations must be evaluated under various storage conditions to establish shelf life and storage requirements:

  • Storage conditions: Package hexosome dispersions in amber glass vials and store under three different conditions: (1) 4°C (refrigeration), (2) 25°C/60% relative humidity (room temperature), and (3) 40°C/75% RH (accelerated stability). Evaluate samples at predetermined time points (0, 1, 2, 3, and 6 months) [2].

  • Stability parameters: Assess physical stability through changes in particle size, PDI, zeta potential, and visual appearance (precipitation, phase separation). Evaluate chemical stability by monitoring drug content, encapsulation efficiency, and degradation products using HPLC.

  • Freeze-thaw stability: Subject samples to three complete freeze-thaw cycles (-20°C to 25°C) and analyze for changes in physicochemical properties to determine robustness to temperature fluctuations.

Table 3: Stability Specifications for this compound Hexosome Formulations

Parameter Acceptance Criteria Analytical Method Testing Frequency
Particle Size ±10% of initial value Dynamic light scattering 0, 1, 3, 6 months
Polydispersity Index ≤0.3 Dynamic light scattering 0, 1, 3, 6 months
Zeta Potential ±5 mV of initial value Electrophoretic light scattering 0, 1, 3, 6 months
Drug Content 90-110% of initial HPLC with UV detection 0, 3, 6 months
Encapsulation Efficiency ±5% of initial value Ultrafiltration/HPLC 0, 3, 6 months
pH ±0.5 units of initial pH meter 0, 1, 3, 6 months
Visual Appearance No precipitation or phase separation Visual inspection 0, 1, 3, 6 months

Applications in Controlled Drug Delivery Systems

Oral Drug Delivery

This compound hexosomes offer significant advantages for oral drug delivery of poorly soluble compounds by enhancing solubility, protecting drugs from degradation, and promoting intestinal absorption. The inverse hexagonal structure provides protection against enzymatic degradation in the gastrointestinal tract while facilitating controlled release profiles. For pediatric patients requiring nasogastric tube administration, hexosome formulations demonstrate superior flow properties and minimal tube adsorption compared to traditional suspensions. Research with nifedipine-loaded this compound nanoparticles showed complete recovery through pediatric feeding tubes versus significant losses with extemporaneous suspensions [1]. This application is particularly valuable for hospitalized children who cannot swallow solid dosage forms.

The following diagram illustrates the structural relationship between different liquid crystalline phases and their drug delivery applications:

G Liquid Crystal Phases and Drug Delivery Applications AmphiphilicLipids Amphiphilic Lipids (this compound) Lamellar Lamellar Phase (Lα) AmphiphilicLipids->Lamellar Water Aqueous Phase Water->Lamellar Cubic Cubic Phase (Pn3m, Ia3d) Lamellar->Cubic Transdermal Transdermal Delivery Fast Release Lamellar->Transdermal Hexagonal Hexagonal Phase (HII) Cubic->Hexagonal Ocular Ocular Delivery Sustained Release Cubic->Ocular Oral Oral Delivery GI Protection Cubic->Oral Hexagonal->Oral Injectable Injectable Depots Prolonged Release Hexagonal->Injectable

Injectable Depot Systems

The high viscosity and structural integrity of hexosomes make them excellent candidates for injectable depot formulations that provide sustained drug release over extended periods. After subcutaneous or intramuscular injection, hexosomes form a repository that slowly releases the therapeutic agent through diffusion and matrix erosion mechanisms. This approach is particularly beneficial for chronic conditions requiring long-term therapy, such as hypertension, psychiatric disorders, and hormonal treatments. The sustained release profile minimizes peak-trough fluctuations, reducing side effects and improving patient compliance. This compound's resistance to enzymatic degradation extends the depot duration compared to more rapidly cleared lipid-based systems [2]. Additionally, the hexagonal phase's responsiveness to physiological stimuli enables triggered release in specific pathological conditions, opening possibilities for personalized medicine approaches.

Implementation and Regulatory Considerations

Technology Transfer and Scale-Up

Successful translation of hexosome formulations from laboratory to commercial production requires careful process optimization and quality by design principles. The critical process parameters that must be controlled during scale-up include: homogenization pressure (for high-pressure methods), energy input (for ultrasonication), temperature profile during processing, aqueous-to-lipid phase ratio, and cooling rate after formation. Implementation of process analytical technologies such as in-line dynamic light scattering can provide real-time monitoring of particle size distribution during manufacturing. A risk management approach should identify critical quality attributes (CQAs) and their relationship to critical process parameters (CPPs) to ensure consistent product quality [2].

Regulatory Considerations

Hexosome formulations represent complex drug products requiring comprehensive characterization for regulatory approval. Key documentation should include: (1) Complete physicochemical characterization including structural confirmation via SAXS; (2) Stability data under ICH guidelines (Q1A-R2); (3) Sterilization validation if intended for parenteral administration; (4) In vitro-in vivo correlation studies where possible; and (5) Comprehensive safety assessment including cytotoxicity, hemocompatibility, and in vivo toxicology studies. The brine shrimp lethality assay provides a preliminary toxicity screening, with reported nanocarrier formulations showing favorable safety profiles in this model [1]. For regulatory submissions, hexosomes would typically be classified as nanostructured lipid carriers requiring additional safety evaluation as outlined in regulatory guidelines for nanomedicines.

Conclusion and Future Perspectives

This compound-based hexosomes represent a versatile platform technology for controlled drug delivery with demonstrated advantages in solubility enhancement, protection of labile compounds, and sustained release kinetics. Their well-defined inverse hexagonal structure provides unique diffusion pathways that enable tailored release profiles for specific therapeutic needs. The protocols outlined in this document provide researchers with standardized methods for formulating, characterizing, and evaluating hexosome systems with potential applications across multiple administration routes. Future development directions include stimuli-responsive systems that release their payload in response to specific pathological triggers, surface-functionalized hexosomes for targeted delivery, and combinatorial approaches that incorporate multiple therapeutic agents for synergistic effects. As characterization techniques continue to advance and manufacturing processes become more sophisticated, this compound hexosomes are poised to make significant contributions to the evolving landscape of precision medicine and advanced drug delivery systems.

References

Application Notes: Phytantriol Phase Behavior in Deep Eutectic Solvents

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: Lyotropic liquid crystal gels of phytantriol are well-known in aqueous systems but can be restricted by rapid solvent evaporation and limited solubility of some species [1]. This document details methodologies for preparing DES, formulating this compound gels, and characterizing their phase behavior using Small Angle X-Ray Scattering (SAXS). These protocols enable researchers to exploit this compound-DES systems for applications requiring non-aqueous or tunable environments, such as drug delivery and materials templating.

Introduction and Background

This compound is a non-ionic amphiphile known for forming inverse bicontinuous cubic and hexagonal liquid crystalline phases in water [1]. These structures have applications ranging from drug delivery to the templating of inorganic materials [1].

Deep Eutectic Solvents (DES) are a class of green solvents typically formed from a mixture of a hydrogen bond acceptor (HBA), like choline chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or citric acid [2]. Their low volatility, biocompatibility, and tunable properties make them attractive alternatives to water and organic solvents for lipid self-assembly [1] [2]. The phase behavior of this compound is highly sensitive to the DES composition and water content, allowing for solvent-controlled tailoring of lipid nanostructures [3].


Experimental Protocols

DES Preparation (Heating and Stirring Method)

This is a standard and reliable method for DES synthesis [2].

  • Principle: Individual solid components are mixed and heated with stirring until a clear, homogeneous liquid forms via intermolecular hydrogen bonding [2].
  • Materials:
    • Hydrogen Bond Acceptor (HBA): e.g., Choline Chloride (ChCl)
    • Hydrogen Bond Donor (HBD): e.g., Urea (Ur), Glycerol (Gly), D-Fructose (Fru), Citric Acid (CA)
    • Heat source (hot plate or water bath)
    • Magnetic stirrer
    • Sealed vessel (e.g., a glass vial with a screw cap to prevent water absorption)
  • Procedure:
    • Weighing: Accurately weigh the HBA and HBD in their specific molar ratios (e.g., ChCl:Urea in a 1:2 molar ratio) into a glass vial [1].
    • Mixing and Heating: Cap the vial and place it on a hot plate. Heat the mixture to 50-100 °C while stirring continuously with a magnetic stirrer [2].
    • Completion: Continue heating and stirring until a clear, colorless, and homogeneous liquid is formed, indicating the formation of the DES.
    • Storage: Store the prepared DES in a sealed container to minimize moisture absorption.
This compound Gel Formulation for Phase Analysis

This protocol describes the preparation of this compound gels in DES for structural analysis.

  • Principle: this compound is dispersed in excess DES solvent at a fixed concentration to form a lyotropic liquid crystal gel, the structure of which can be determined by SAXS [1].
  • Materials:
    • This compound (purity >95%)
    • Prepared DES or DES-water mixtures
    • Analytical balance
    • Centrifuge tubes or vials
    • Centrifuge (for homogenization)
  • Procedure:
    • Weighing: Accurately weigh this compound and the desired solvent (DES, or a pre-mixed DES-water solution) to achieve the target concentration (e.g., 5% w/w lipid in excess solvent) [1].
    • Dispersion: Add the solvent to the this compound in a vial.
    • Homogenization: Thoroughly mix the sample using a vortex mixer. To ensure a homogeneous gel, centrifuge the samples and repeat the vortex mixing for several cycles [1].
    • Equilibration: Allow the prepared gels to equilibrate at the desired temperature for at least 24 hours before analysis.
Phase Characterization via Small-Angle X-Ray Scattering (SAXS)

SAXS is the primary technique for identifying the nanoscale structure of lyotropic liquid crystalline phases.

  • Principle: SAXS measures the elastic scattering of X-rays at low angles, providing information about the size, shape, and periodicity of nanostructures. Different liquid crystal phases produce characteristic scattering patterns [1].
  • Equipment: Synchrotron SAXS beamline or a laboratory-scale SAXS instrument.
  • Procedure:
    • Loading: Load the homogenized this compound gel into a SAXS sample holder (e.g., a capillary tube).
    • Data Collection: Place the sample in the X-ray beam and collect scattering data across a range of scattering vectors (q). It is standard to measure the phase behavior as a function of temperature (e.g., from 25 °C to 66 °C) [1] [3].
    • Phase Identification: Analyze the resulting scattering pattern (intensity vs. q). The phase is identified by the number and relative positions of the Bragg peaks [1]:
      • Lamellar (Lα): Peaks in a 1:2:3 ratio.
      • Hexagonal (HII): Peaks in a 1:√3:2 ratio.
      • Bicontinuous Cubic (Pn3m): Peaks in a √2:√3:√4:√6:√8 ratio.

Data Presentation and Analysis

The phase behavior of this compound is systematically influenced by the solvent environment. The following tables summarize key findings.

Table 1: this compound Phase Behavior in Different Solvent Systems This table summarizes the liquid crystalline phases formed by this compound in various non-aqueous solvents, based on SAXS analysis [1] [3].

DES / Protic Ionic Liquid (PIL) Composition Key Observed Phases (with temperature ranges) Effect of High Water Content (>50 wt%)
ChCl:Urea (1:2) Cubic Pn3m, Inverse Hexagonal (HII) [3] Favors formation of highly structured phases, particularly Inverse Hexagonal (HII) [1] [3]
ChCl:Fructose (1:1) Information not specified in sources Favors higher negative curvature structures (e.g., HII) [1]
ChCl:Citric Acid (1:1) Information not specified in sources Favors higher negative curvature structures (e.g., HII) [1]
Betaine:Glycerol Cubic Pn3m, Inverse Hexagonal (HII) [3] Information not specified in sources
Ethylammonium Nitrate (EAN) Bicontinuous Cubic (~35-60°C), Lamellar (~22-65°C) [1] Swells and stabilizes the cubic Pn3m structure [1]
Ethanolammonium Nitrate (EtAN) 2D Hexagonal (23–43 °C) [1] Favors higher negative curvature structures [1]

Table 2: DES Properties and Preparation Methods The properties of the DES significantly impact their performance in lipid gel formation [2].

DES Type (HBA:HBD) Molar Ratio Melting Point/State Key Physicochemical Properties
ChCl:Urea 1:2 12°C [2] High density, high viscosity, polar
ChCl:Glycerol 1:2 Liquid at room temp [1] High density, high viscosity, polar
ChCl:Citric Acid 1:1 Liquid after preparation [1] Information not specified in sources
Preparation Method Time Required Advantages Disadvantages
Heating & Stirring Longer Simple, cheap, safe [2] Can lead to thermal degradation [2]
Grinding Short Pure product, no heat [2] Not suitable for all DES compositions
Microwave Very short (<30 s) Ultra-fast [2] Requires specialized equipment

Workflow and Phase Behavior Visualization

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the conceptual relationship between solvent properties and self-assembled structures.

Diagram 1: Experimental Workflow for this compound-DES Phase Studies This diagram outlines the key procedural steps from solvent preparation to data interpretation.

G Start Start DES_Prep DES Preparation (Heating & Stirring Method) Start->DES_Prep Gel_Form This compound Gel Formulation (5% w/w) DES_Prep->Gel_Form SAXS_Analysis SAXS Measurement (Temperature Ramp) Gel_Form->SAXS_Analysis Data_Process Data Processing & Phase Identification SAXS_Analysis->Data_Process End Structured Phase Output Data_Process->End

Diagram 2: Solvent Properties Dictate Self-Assembled this compound Phases This conceptual map summarizes how different solvent environments influence the final lipid nanostructure.

G Solvent Solvent Environment A Aqueous DES/PIL Mixtures (e.g., ChCl:Urea + H₂O) Solvent->A B Amphiphilic Ionic Liquid (Ethylammonium Nitrate - EAN) Solvent->B C Non-Amphiphilic Ionic Liquid (Ethanolammonium Nitrate - EtAN) Solvent->C Phase1 Inverse Hexagonal (HII) High Negative Curvature A->Phase1 Phase2 Bicontinuous Cubic (Pn3m) B->Phase2 Phase3 Lamellar Phase B->Phase3 C->Phase1


Application Outlook and Concluding Remarks

The ability to tune this compound's phase behavior by selecting different DES components and water content opens up several application avenues:

  • Tailored Drug Delivery Systems: Formulations can be designed where a phase change, triggered by simple water addition (e.g., in a biological environment), induces the release of encapsulated drugs [3].
  • Materials Synthesis at Extreme Conditions: The non-volatility of DES allows for the use of this compound gels as templates in high-temperature or low-pressure materials synthesis processes where aqueous systems would fail [1].
  • Cryopreservation and Stabilization: DES-based lipid gels could provide a stable matrix for preserving biologics like proteins or vaccines under freezing or drought conditions, leveraging the anti-freeze properties of some DES [2].

References

Comprehensive Application Notes and Protocols: SAXS Characterization of Phytantriol Cubosomes for Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cubosomes and SAXS Characterization

Phytantriol cubosomes are nanostructured lipid-based particles that have gained significant attention in pharmaceutical research and drug delivery applications due to their unique bicontinuous cubic structure and enhanced encapsulation capabilities. These nanoparticles are formed through the self-assembly of this compound molecules in aqueous environments, creating a three-dimensional cubic lattice with alternating lipid and water channels. This distinctive architecture enables simultaneous encapsulation of both hydrophilic and hydrophobic therapeutic agents, making cubosomes particularly valuable for advanced drug delivery systems. The internal nanostructure of cubosomes directly influences their drug loading capacity and release profiles, necessitating precise characterization methods to ensure optimal performance for pharmaceutical applications.

Small-Angle X-Ray Scattering (SAXS) has emerged as the gold-standard technique for characterizing the internal nanostructure of cubosomes, providing detailed information about their liquid crystalline phases, lattice parameters, and structural integrity under various conditions. Unlike microscopy techniques that offer localized information, SAXS provides statistically representative data from billions of nanoparticles in their native liquid state, making it exceptionally valuable for pharmaceutical development. This non-destructive technique enables researchers to monitor structural changes in response to environmental factors such as temperature, pH, and dilution, which is crucial for developing stable formulations. The implementation of robust SAXS protocols ensures reproducible characterization of this compound cubosomes, facilitating their optimization for specific therapeutic applications ranging from transdermal drug delivery to targeted cancer therapies [1] [2].

Formulation Methods for this compound Cubosomes

Top-Down Preparation Method

The top-down approach involves fragmenting bulk liquid crystalline phase into nanoparticles using high-energy methods, resulting in monodispersed colloidal dispersions suitable for pharmaceutical applications. Begin by weighing 3.0096 g of this compound and 0.3047 g of Pluronic F-127, then completely melt these components at 60°C in a hot water bath. Add 10.88 mg of active pharmaceutical ingredient (e.g., capsaicin) to the molten lipid mixture under continuous stirring until fully dissolved or uniformly dispersed. Gradually add approximately 6.7 mL of purified water to the mixture while vortex-mixing to achieve a homogeneous state. Allow this mixture to equilibrate for 48 hours at room temperature to form the bulk cubic phase gel with definitive viscoelastic properties.

After the equilibration period, add approximately 20 mL of water to disrupt the cubic gel structure under mechanical stirring. Fragment the crude dispersion using intermittent probe sonication at 400 W energy input for 10 minutes using a pulse mode (9-second pulses interrupted by 18-second breaks) under cooling in a 20°C water bath to prevent overheating. Finally, homogenize the resulting milky coarse dispersion using a high-pressure homogenizer at specific pressures (typically 5-15 cycles at 500-1500 bar) to form an opalescent dispersion of cubic nanoparticles with defined size distribution. Store the final cubosome dispersion at room temperature for further characterization and applications. This method typically yields cubosomes with particle sizes ranging from 179-207 nm with polydispersity indices of 0.10-0.14, confirming monomodal size distribution appropriate for drug delivery systems [1] [3].

Bottom-Up (Liquid Precursor Dilution) Method

The bottom-up approach, also known as the liquid precursor dilution method, offers an alternative preparation technique that spontaneously forms cubosomes upon dilution. Start by co-solubilizing 10 mg of this compound with 2.5 mg of Pluronic F-127 in chloroform as the organic solvent. Thoroughly vortex the mixture to ensure complete dissolution, then evaporate the chloroform overnight under vacuum at 50°C to form a thin lipid film. Redissolve this lipid film in 26.8 mg of propylene glycol, which acts as a solubilizer, at 50°C under constant stirring. Add 0.5 mL of aqueous solution containing the therapeutic agent (e.g., 20 μg/mL nerve growth factor or other protein) to the lipid mixture at 50°C while maintaining constant stirring. The system will spontaneously form cubosomes upon dilution without requiring high-energy input, making this method particularly suitable for thermolabile compounds [4].

Table 1: Comparison of this compound Cubosome Preparation Methods

Parameter Top-Down Method Bottom-Up Method
Energy Input High (sonication, homogenization) Low (spontaneous formation)
Typical Particle Size 179-207 nm 100-200 nm
Polydispersity Index 0.10-0.14 Generally <0.2
Process Temperature 20-60°C 50°C
Preparation Time ~48 hours equilibration + processing Several hours
Scalability Excellent for industrial scale Suitable for lab scale
Drug Loading During lipid melting phase During aqueous phase addition
Advantages Better control over particle size, high reproducibility Gentle process, suitable for sensitive drugs

SAXS Characterization Protocol

Instrument Parameters and Settings

SAXS characterization requires specific instrument configurations to accurately resolve the internal nanostructure of this compound cubosomes. Conduct measurements using a high-flux SAXS instrument equipped with a sealed X-ray tube source (commonly Cu Kα, λ = 1.54 Å) and a 2D detector such as Mythen2 R 1K Detector (Dectris) or similar. Configure the instrument to cover a q-range of 0.012-0.63 Å⁻¹ (where q = 4πsinθ/λ, with 2θ being the scattering angle and λ the X-ray wavelength), which adequately captures the relevant scattering features for cubosome analysis. Utilize an exposure time of 10-60 minutes per sample, depending on the concentration and instrument brightness, with measurements performed at 25°C unless studying temperature-induced phase transitions. For synchrotron SAXS measurements, utilize a beam wavelength of 1.54 Å with typical flux of approximately 10¹³ photons/s, which significantly reduces acquisition time to 300 seconds or less while maintaining excellent signal-to-noise ratio [1] [4] [5].

Calibrate the angular scale using silver behenate standard with a known d-spacing value of 58.38 Å before sample measurements. For laboratory-based instruments, the SAXSpace system (Anton Paar) equipped with a Kratky camera provides sufficient resolution for routine cubosome characterization. Load liquid samples into a quartz capillary with a diameter of 1 mm, ensuring consistent sample thickness across measurements. Maintain samples at constant temperature using a Peltier-controlled sample holder, particularly when investigating temperature-sensitive phase transitions. For high-throughput screening applications, utilize an automated sample changer to increase efficiency and ensure consistent measurement conditions across multiple formulations [5].

Sample Preparation and Loading

Proper sample preparation is critical for obtaining reliable SAXS data. Prepare cubosome dispersions according to either top-down or bottom-up methods as described in Section 2. For SAXS measurements, concentrate cubosome dispersions to 5-20 w/w% lipid content to ensure sufficient scattering intensity while avoiding multiple scattering effects. For qualitative phase identification, dilute samples may be used, but concentrated dispersions provide better signal-to-noise ratio. If necessary, concentrate cubosome dispersions using centrifugal filters with appropriate molecular weight cut-offs prior to SAXS analysis. Transfer approximately 50-100 μL of cubosome dispersion into 1 mm diameter quartz capillaries using a fine-tipped pipette, ensuring no air bubbles are introduced that could interfere with scattering patterns.

Seal capillaries with wax or specialized capillary seals to prevent evaporation during measurements, particularly for extended acquisition times. For temperature-dependent studies, allow samples to equilibrate for at least 5 minutes at the target temperature before data acquisition. Include a blank measurement of the dispersion medium (typically water or buffer solution) under identical conditions for background subtraction. For immobilized cubosome systems (e.g., within hyaluronic acid hydrogels), carefully load the composite material into capillaries ensuring homogeneous distribution, or utilize specialized sample holders for semi-solid materials [3] [5].

Data Collection Procedure

Execute data collection following a systematic protocol to ensure consistency and reproducibility. Begin by collecting scattering data from the blank solvent (water or buffer) using the same acquisition parameters planned for samples. Collect data from the silver behenate standard for instrument calibration, verifying that the observed peaks match the expected positions. For each cubosome sample, collect a minimum of three frames to assess radiation damage; if intensity decay is observed, reduce exposure time or utilize a flow-through cell. For laboratory sources, use exposure times of 10-60 minutes, while synchrotron measurements typically require 1-5 minutes. Collect 2D diffraction patterns and azimuthally average to produce 1D scattering profiles (intensity I(q) vs. scattering vector q) for subsequent analysis [1] [4] [5].

For comprehensive characterization, implement a temperature ramp protocol when investigating phase behavior, collecting data at 5-10°C intervals across the relevant temperature range (e.g., 20-80°C), allowing sufficient equilibration time at each temperature. For stability studies, collect time-resolved SAXS data at regular intervals (e.g., every hour for the first 12 hours, then daily) to monitor structural changes. Process 2D scattering patterns by radial averaging to obtain 1D intensity profiles using specialized software such as Fit2D or SAXSanalysis packages. Subtract the background scattering from the dispersion medium from the sample scattering, then proceed with data analysis to identify peak positions and corresponding lattice spacings [5].

Data Interpretation and Analysis

SAXS Pattern Analysis

SAXS data analysis begins with identifying peak positions in the scattering profile that correspond to the internal nanostructure of this compound cubosomes. This compound typically forms Pn3m cubic symmetry, characterized by specific peak ratios corresponding to √2, √3, √4, √6, √8, and √9 when indexed to the (110), (111), (200), (211), (220), and (221) reflections, respectively. To confirm phase assignment, plot the measured q-positions against √(h² + k² + l²) values; data points should align linearly with the slope proportional to 2π/a, where 'a' represents the lattice parameter. The presence of additional peaks at q ≈ 0.15 Å⁻¹ may indicate coexisting liposomal structures in the colloidal dispersion, which should be noted in the analysis. For Im3m symmetry, expected peak ratios are √2, √4, √6, √8, √10, √12, √14, corresponding to (110), (200), (211), (220), (310), (222), and (321) reflections, respectively [1] [6].

Calculate the lattice parameter (a) using the formula derived from Bragg's law: 2π/q = a/√(h² + k² + l²). Perform linear regression analysis of 2π/q versus √(h² + k² + l²) to obtain a precise lattice parameter value. Typical this compound cubosomes exhibit lattice parameters ranging from 70-120 Å depending on hydration levels, temperature, and incorporated compounds. Evaluate the full width at half maximum (FWHM) of scattering peaks to assess sample quality and homogeneity; broader peaks indicate smaller domain sizes or higher disorder. The quality of fit (R²) for the linear regression should exceed 0.99 for well-ordered cubic structures with clearly resolved peaks [1] [4].

Table 2: SAXS Characterization Parameters for this compound Cubosomes

Parameter Typical Values Interpretation
Cubic Symmetry Pn3m (most common), Im3m, Ia3d Determined from peak position ratios
Lattice Parameter (a) 70-120 Å Increases with hydration, decreases with temperature
Number of Observed Peaks 4-6 peaks More peaks indicate higher sample quality
q-Range 0.012-0.63 Å⁻¹ Standard range for cubosome characterization
Peak Ratios for Pn3m √2, √3, √4, √6, √8, √9 Confirmation of Pn3m symmetry
Measurement Temperature 20-25°C (standard), 20-80°C (for phase studies) Temperature affects lattice parameter
Lipid Concentration 5-20 w/w% Higher concentration improves signal-to-noise
Structural Modeling and Phase Identification

Structural modeling of SAXS data provides insights into the three-dimensional organization of this compound cubosomes. For cubic phases, the lattice parameter directly correlates with the periodicity of the water channels and lipid bilayers. When phase transitions occur (e.g., cubic to hexagonal or lamellar), the scattering profile will show distinct changes in peak positions and ratios. The Pn3m space group exhibits a characteristic scattering pattern with the relative peak intensities following a specific sequence: the (110) reflection is typically the strongest, followed by (111), (200), (211), (220), and (221) reflections. Utilize modeling software such as GAP or GROMACS to reconstruct three-dimensional electron density maps from SAXS data, visualizing the arrangement of water channels and lipid bilayers within the cubosome structure [6] [2].

When analyzing drug-loaded cubosomes, note that the incorporation of active compounds may induce phase changes or alter lattice parameters. For instance, capsaicin-loaded this compound cubosomes maintain Im3m symmetry with slight changes in lattice parameter compared to unloaded cubosomes. Calculate the relative volume of water channels versus lipid bilayers based on the lattice parameter and known lipid composition. For complex systems with multiple phases, perform peak deconvolution to quantify the relative proportions of each phase. Document any structural changes observed during stability studies, as these may indicate formulation issues that require optimization [1].

Complementary Characterization Techniques

Dynamic Light Scattering (DLS)

Dynamic Light Scattering provides essential supplementary data on cubosome size distribution and colloidal stability. Use a Zetasizer Nano ZS (Malvern Instruments) or similar system to measure the hydrodynamic diameter and polydispersity index (PdI) of cubosome dispersions. Dilute samples 50-fold with purified water to achieve optimal scattering intensity (approximately 2% w/w dispersion) before measurement. Perform measurements in triplicate at 25°C with an equilibration time of 60 seconds. Typical this compound cubosomes exhibit hydrodynamic diameters of 179-207 nm with PdI values of 0.10-0.14, indicating monomodal size distribution. The zeta potential of this compound cubosomes stabilized with Pluronic F-127 typically ranges from -20 to -30 mV, indicating moderate colloidal stability. Monitor these parameters over 60 days to assess formulation stability, with significant changes in size or PdI indicating aggregation or structural degradation [1] [3] [6].

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM provides direct visualization of cubosome morphology and internal structure. Prepare specimens by applying a 2 μL droplet of cubosome dispersion on a lacey carbon film-covered copper grid. Remove excess liquid with blotting paper, leaving a thin film stretched over the lace holes. Immediately shock-freeze the specimen by rapid immersion into liquid ethane cooled to approximately 90 K by liquid nitrogen in a temperature-controlled freezing unit. Transfer the frozen specimen to a cryo-TEM instrument such as an FEI Tecnai 20 transmission electron microscope operated at 120 kV acceleration voltage. Acquire images at constant temperature of around 90-100 K to maintain sample integrity. Cryo-TEM reveals the complex internal structure of cubosomes, showing both well-defined bicontinuous cubic forms and occasionally populations of other self-assembled structures like liposomes or less organized forms. Use image analysis software to measure particle size distribution and compare with DLS data [4] [6].

Table 3: Complementary Characterization Techniques for Cubosomes

Technique Parameters Measured Sample Requirements Typical Results for this compound Cubosomes
DLS Hydrodynamic diameter, PdI, zeta potential 50-fold dilution in water Size: 179-207 nm, PdI: 0.10-0.14, Zeta: -20 to -30 mV
Cryo-TEM Particle morphology, internal structure 2 μL of concentrated dispersion Visualization of cubic nanostructure, size validation
Cryo-TEM Particle morphology, internal structure 2 μL of concentrated dispersion Visualization of cubic nanostructure, size validation
NTA Particle concentration, size distribution Appropriate dilution in buffer Size distribution profile, particle counting
Encapsulation Efficiency Drug loading capacity Ultracentrifugation with filters Typically >80% for various drug types
Stability Studies Colloidal and structural stability Storage under various conditions Stable for 60 days at room temperature

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for preparing and characterizing this compound cubosomes, integrating all methodologies discussed in this protocol:

G This compound Cubosome Characterization Workflow cluster_formulation Formulation Methods top_down Top-Down Method • Melt this compound + F127 at 60°C • Add drug + water • Equilibrate 48h for gel formation • Fragment with sonication • Homogenize saxs SAXS Characterization • Load in quartz capillary • Measure at 25°C • 10-60 min exposure • Analyze peak ratios top_down->saxs Cubosome dispersion dls DLS Analysis • 50-fold dilution • Measure size distribution • Zeta potential top_down->dls Cubosome dispersion cryo_tem Cryo-TEM • Rapid freezing in ethane • Image at 90-100K • Visualize internal structure top_down->cryo_tem Cubosome dispersion bottom_up Bottom-Up Method • Co-solubilize in chloroform • Evaporate to form film • Add propylene glycol + aqueous solution • Spontaneous formation bottom_up->saxs Cubosome dispersion bottom_up->dls Cubosome dispersion bottom_up->cryo_tem Cubosome dispersion data_interpretation Data Interpretation • Identify cubic symmetry (Pn3m) • Calculate lattice parameter • Assess sample quality saxs->data_interpretation Scattering profile dls->data_interpretation Size and stability data cryo_tem->data_interpretation Morphological information stability Stability Assessment • Monitor size and structure • Over 60 days at 25°C applications Pharmaceutical Applications • Transdermal drug delivery • Cancer therapy • Protein delivery • Controlled release systems stability->applications Stable formulation data_interpretation->stability Quality assessment

Figure 1: Comprehensive workflow for the preparation and characterization of this compound cubosomes, integrating formulation methods with analytical techniques and final applications.

Applications in Drug Delivery

This compound cubosomes have demonstrated exceptional versatility in pharmaceutical applications, particularly for challenging therapeutic agents. In transdermal drug delivery, capsaicin-loaded this compound cubosomes significantly enhanced skin retention in the stratum corneum (4.32 ± 0.13 μg compared to 0.72 ± 0.13 μg for conventional cream) while providing sustained release and reducing systemic side effects. For protein and peptide delivery, cubosomes successfully encapsulated nerve growth factor (NGF) while maintaining biological activity, as demonstrated by significant neuronal outgrowth in PC12 cells comparable to free NGF controls. This system achieved a 3.28-fold increase in inner ear bioavailability compared to free drug administration, highlighting their potential for targeted delivery to challenging anatomical sites [1] [4].

The controlled release capabilities of cubosomes have been exploited in various therapeutic contexts. When immobilized in hyaluronic acid hydrogels, this compound cubosomes provided sustained release of sodium diclofenac while maintaining structural integrity, offering promising applications for localized anti-inflammatory therapy. In cancer therapeutics, cubosomes have been successfully loaded with chemotherapeutic agents like doxorubicin and etoposide, demonstrating enhanced apoptotic efficacy and potential for targeted delivery through surface functionalization with ligands such as folate. The unique capacity of cubosomes to accommodate both hydrophilic and hydrophobic compounds makes them particularly valuable for combination therapies, where synchronized delivery of multiple therapeutic agents is required for optimal treatment outcomes [3] [6] [2].

Conclusion and Protocol Summary

This comprehensive protocol details the standardized preparation and characterization of this compound cubosomes using SAXS as the primary structural elucidation technique. The integrated approach combining multiple characterization methods provides a robust framework for pharmaceutical scientists developing cubosome-based drug delivery systems. The SAXS protocol specifically enables precise identification of internal nanostructure, quantification of lattice parameters, and monitoring of structural stability under various conditions. When implemented consistently, these methods ensure reproducible formulation of this compound cubosomes with defined structural characteristics optimized for specific therapeutic applications.

The versatility of this compound cubosomes for drug delivery continues to drive methodological advancements in their characterization. Future developments will likely include increased automation of SAXS data collection and analysis, enhanced computational modeling approaches for predicting drug-cubosome interactions, and standardized protocols for evaluating in vivo performance. By adhering to the detailed methodologies presented in this application note, researchers can reliably formulate and characterize this compound cubosomes with optimal properties for their specific drug delivery applications, accelerating the development of these promising nanocarriers toward clinical translation.

References

Comprehensive Application Notes and Protocols: Stabilization of Phytantriol-Based Cubosomes with Pluronic F127 for Advanced Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phytantriol-Pluronic F127 Cubosome Systems

Lipid-based liquid crystalline nanoparticles, particularly cubosomes, have emerged as promising nanocarriers for drug delivery applications due to their unique bicontinuous cubic structure that enables efficient encapsulation of both hydrophilic and hydrophobic therapeutic agents. These nanostructured particles are formed by the self-assembly of amphiphilic lipids in aqueous environments, creating a complex three-dimensional network of water channels separated by lipid bilayers. Among the various lipids used for cubosome formation, This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol) has gained significant attention due to its superior biocompatibility and stable cubic phase formation under physiological conditions. The stabilization of this compound cubosomes is most commonly achieved using Pluronic F127, a non-ionic triblock copolymer composed of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO).

The distinctive internal nanostructure of cubosomes provides an exceptionally large surface area for drug loading, making them ideal carriers for various biomedical applications, including targeted drug delivery, sustained release formulations, and diagnostic imaging. The stabilization process with Pluronic F127 is critical for maintaining colloidal stability and preserving the cubic architecture under dilution and in biological environments. These application notes provide detailed protocols and experimental data for the preparation, characterization, and optimization of this compound-Pluronic F127 cubosomes, supported by comprehensive references to recent scientific literature for researchers and drug development professionals.

Composition and Stabilization Mechanisms

Key Components and Their Functions
  • This compound (PHY): This amphiphilic lipid serves as the primary structure-forming material that self-assembles into the bicontinuous cubic phase. With a molecular structure containing a branched hydrocarbon chain and multiple hydroxyl groups, this compound forms stable inverse bicontinuous cubic phases with Pn3m symmetry in excess water. The lipid composition significantly influences both the internal nanostructure and biological performance of the resulting nanoparticles, with this compound-based systems generally demonstrating enhanced stability compared to monoolein-based systems.

  • Pluronic F127: This tri-block copolymer (PEO-PPO-PEO) functions as the primary steric stabilizer that prevents particle aggregation and maintains colloidal stability. The hydrophobic PPO block anchors into the lipid bilayer while the hydrophilic PEO chains extend into the aqueous medium, creating a protective steric barrier around the particles. Research has demonstrated that the association of F127 with cubosomes is irreversible and driven by the free F127 concentration in the dispersion medium, with partitioning between particles and micelles occurring above the critical micellization concentration [1]. The optimal this compound-to-F127 ratio typically ranges from 4:1 to 10:1 (w/w), depending on the preparation method and intended application.

Stabilization Mechanism

The stabilization mechanism of Pluronic F127 involves multiple cooperative interactions at the lipid-water interface. The hydrophobic PPO blocks of Pluronic F127 incorporate into the lipid bilayer of this compound, while the hydrophilic PEO chains extend into the aqueous phase, creating an effective steric barrier that prevents particle aggregation through both electrostatic and steric repulsion forces. Studies have shown that F127 associates with both external and internal surfaces of the cubosomes, with the internal surface area being substantially larger due to the porous bicontinuous structure [1]. This comprehensive stabilization is crucial for maintaining particle integrity in biological environments and during storage.

Table 1: Key Components in this compound-Pluronic F127 Cubosome Formulations

Component Chemical Classification Primary Function Typical Concentration Range Critical Properties
This compound Amphiphilic lipid Structure-forming matrix 2-20% (w/w) Forms stable Pn3m cubic phase; biocompatible
Pluronic F127 Triblock copolymer Steric stabilizer 0.5-5% (w/w) 12,500 Da molecular weight; non-ionic
Aqueous Phase Water/buffer Dispersion medium 75-97.5% (w/w) Determines osmotic balance; pH-dependent stability

Preparation Methods and Optimization

Top-Down (Dispersion) Approach

The top-down preparation method involves first creating a bulk liquid crystalline gel of this compound and water, which is subsequently fragmented into nanoscale particles using high-energy dispersion techniques. The standardized protocol begins with melting this compound at approximately 60°C, followed by the addition of the aqueous Pluronic F127 solution under vigorous mixing to form a homogeneous bulk gel. This gel is then subjected to high-shear homogenization or probe sonication (e.g., 5-10 minutes at 100-200 W power output) to produce the nanoparticle dispersion. The resulting dispersion is typically subjected to annealing cycles (heating to 60°C followed by gradual cooling to room temperature) to ensure proper formation of the cubic phase structure.

Critical parameters that require optimization in the top-down approach include:

  • Homogenization intensity and duration: Directly influences particle size distribution
  • Temperature control: Crucial for maintaining cubic phase structure
  • Stabilizer concentration: Higher F127 concentrations generally yield smaller particles
  • Post-processing: Annealing improves structural homogeneity

Research comparing preparation methods has demonstrated that the top-down approach with a 4:1 this compound-to-F127 ratio produces stable cubosome dispersions with minimal liposome coexistence, addressing a common challenge in cubosome preparation [2]. This method is particularly suitable for large-scale production due to its reproducibility and scalability.

Bottom-Up (Hydrotrope) Approach

The bottom-up method utilizes hydrotropic agents such as ethanol or propylene glycol to facilitate spontaneous nanoparticle formation upon contact with aqueous media. In this approach, this compound and Pluronic F127 are first co-dissolved in ethanol (typically at 5-10% w/v lipid concentration) to create a homogeneous precursor solution. This solution is then injected rapidly into the aqueous phase under moderate magnetic stirring (500-1000 rpm), followed by optional removal of the hydrotrope using rotary evaporation or dialysis. The solvent shifting process triggers rapid self-assembly of the lipid and polymer into nanostructured particles.

Key advantages of the bottom-up approach include:

  • Mild preparation conditions: No high-energy input required
  • Homogeneous particle size distribution: Typically 150-250 nm diameter
  • High encapsulation efficiency for sensitive therapeutic agents
  • Adaptability for temperature-sensitive compounds

However, this method may result in higher residual hydrotrope concentrations unless carefully optimized, and complete hydrotrope removal is essential for in vivo applications. A modified bottom-up approach successfully demonstrated the encapsulation of nerve growth factor (NGF) while maintaining protein stability and bioactivity, achieving encapsulation efficiencies exceeding 80% through careful control of the solvent removal rate [3].

Table 2: Comparison of Cubosome Preparation Methods

Parameter Top-Down Approach Bottom-Up Approach
Particle Size Range 150-300 nm 100-250 nm
Size Distribution Broader (PdI 0.2-0.4) Narrower (PdI 0.1-0.3)
Liposome Co-formation Minimal at optimal ratios More prevalent, requires optimization
Process Scalability Excellent for large batches Suitable for laboratory scale
Energy Input High (sonication/homogenization) Low (spontaneous assembly)
Encapsulation Efficiency Moderate to high High for hydrophobic compounds
Equipment Requirements High-shear homogenizer or sonicator Standard laboratory equipment

Structural Characterization and Quality Control

Nanostructure Verification

Small-angle X-ray scattering (SAXS) represents the gold standard for verifying internal nanostructure and identifying the specific cubic phase symmetry of cubosome formulations. SAXS measurements performed on this compound-Pluronic F127 dispersions typically reveal a Pn3m cubic structure with a lattice parameter of approximately 6-7 nm, characterized by distinctive scattering peaks at relative q-positions of √2, √3, √4, √6, √8, and √9 [4] [2]. The lattice parameter can be calculated from the position of the first-order peak using the formula a = 2π√6/q, where q is the scattering vector. Regular SAXS analysis is essential for quality control during formulation development and optimization, as changes in temperature, composition, or processing conditions can induce phase transitions to hexagonal (H2) or lamellar structures.

Cryogenic transmission electron microscopy (cryo-TEM) provides direct visualization of particle morphology and internal structure, confirming the presence of the characteristic cubic lattice and identifying any non-cubic structures such as coexisting liposomes or vesicles. Sample preparation for cryo-TEM involves rapid vitrification of the dispersion in liquid ethane to preserve native nanostructure, followed by imaging at cryogenic temperatures. Studies have shown that the top-down preparation method with optimized this compound-to-F127 ratios (4:1) produces cubosomes with minimal liposome coexistence, while bottom-up approaches may require additional purification steps to remove non-cubic structures [2].

Colloidal Properties Analysis

Dynamic light scattering (DLS) is employed for routine assessment of particle size distribution, polydispersity index (PdI), and colloidal stability. Well-formulated this compound-Pluronic F127 cubosomes typically exhibit intensity-weighted hydrodynamic diameters of 150-250 nm with PdI values below 0.3, indicating a reasonably monodisperse population. Zeta potential measurements provide information about surface charge, with this compound-based systems generally showing slightly negative values (-15 to -25 mV) due to the presence of hydroxyl groups. These parameters should be monitored regularly during storage to assess formulation stability, with significant changes indicating potential aggregation or structural transformation.

Long-term stability studies should evaluate changes in particle size, PdI, and zeta potential over time (e.g., 60 days) under relevant storage conditions (typically 4°C and 25°C). High-quality this compound-Pluronic F127 cubosome dispersions maintain their colloidal stability for at least 60 days without significant changes in particle size distribution or visible phase separation [4]. The addition of cryoprotectants may be necessary for lyophilized storage to preserve nanostructure upon reconstitution.

G Cubosome Characterization Workflow Characterize Characterize Physicochemical Properties SAXS SAXS Analysis Characterize->SAXS CryoTEM Cryo-TEM Imaging Characterize->CryoTEM DLS DLS Measurement Characterize->DLS Zeta Zeta Potential Characterize->Zeta Encapsulation Encapsulation Efficiency Characterize->Encapsulation SAXS_Result Pn3m cubic structure confirmed SAXS->SAXS_Result CryoTEM_Result Cubic morphology verified CryoTEM->CryoTEM_Result DLS_Result Size: 150-250 nm PdI < 0.3 DLS->DLS_Result Zeta_Result Zeta: -15 to -25 mV Zeta->Zeta_Result Encapsulation_Result EE% > 80% for many compounds Encapsulation->Encapsulation_Result

Drug Loading and Release Performance

Encapsulation Strategies and Efficiencies

The unique bicontinuous structure of this compound-Pluronic F127 cubosomes enables efficient encapsulation of therapeutic agents with diverse physicochemical properties. Hydrophobic compounds (e.g., rapamycin, clarithromycin) partition into the lipid bilayer domains, while hydrophilic drugs (e.g., vancomycin, proteins) are retained within the aqueous channels. Amphiphilic molecules typically localize at the lipid-water interface. Encapsulation efficiency is determined using separation techniques such as ultracentrifugation or ultrafiltration, followed by quantitative analysis of the free drug concentration in the supernatant/filtrate using appropriate analytical methods (HPLC, UV-Vis spectroscopy, etc.).

Research has demonstrated impressive encapsulation capabilities for various drug classes:

  • Rapamycin: A hydrophobic immunosuppressant achieved high encapsulation efficiency in this compound-Pluronic F127 cubosomes, facilitating sustained release over two weeks [5]
  • Nerve Growth Factor (NGF): This therapeutic protein was successfully encapsulated with preserved bioactivity, as confirmed by neurite outgrowth assays in PC12 cells [3]
  • Small molecule antibiotics: Both hydrophobic (clarithromycin) and hydrophilic (vancomycin) antibiotics have been efficiently loaded, with release profiles dependent on drug localization within the nanostructure [6]
Release Kinetics and Mechanisms

Drug release from cubosomes typically follows a sustained release profile governed by diffusion through the intricate cubic network and eventual matrix erosion. The release kinetics are influenced by multiple factors including drug hydrophobicity, cubosome nanostructure, environmental conditions (pH, temperature, enzymes), and the presence of release modifiers. Research has demonstrated that hydrophobic drugs (e.g., clarithromycin) exhibiting strong association with the lipid bilayer display slower release rates compared to hydrophilic compounds (e.g., vancomycin) that primarily reside in the aqueous channels [6].

Molecular dynamics simulations have provided insights into the molecular mechanisms of drug release, revealing that Pluronic F127 at the cubosome interface facilitates water permeation into the lipid domains, thereby reducing the energy barrier for drug release. These simulations show that vancomycin, with its balanced hydrophobic and hydrophilic properties, localizes at the water-lipid interface and experiences a lower energy barrier for release compared to the highly lipophilic clarithromycin, which remains more strongly associated with the lipid bilayer [6]. This molecular-level understanding enables rational design of cubosome formulations with tailored release profiles for specific therapeutic applications.

Table 3: Drug Loading and Release Characteristics

Drug Compound Drug Properties Encapsulation Efficiency Release Profile Primary Localization
Rapamycin Hydrophobic, immunosuppressant >80% Sustained release over 14 days Lipid bilayer
Nerve Growth Factor Hydrophilic, protein >80% with BSA protection Biphasic: burst then sustained Aqueous channels
Vancomycin Hydrophilic, antibiotic 70-90% Rapid initial release Aqueous channels
Clarithromycin Lipophilic, antibiotic >85% Slow, sustained release Lipid bilayer
Indomethacin Amphiphilic, NSAID 75-90% Intermediate release rate Lipid-water interface

Pharmaceutical Applications and Biocompatibility

Therapeutic Implementation

This compound-Pluronic F127 cubosomes have been successfully implemented in diverse drug delivery applications:

  • Inner ear drug delivery: Cubosomes encapsulating nerve growth factor (NGF) demonstrated significantly enhanced inner ear bioavailability (3.28-fold increase compared to free drug) when administered via the round window membrane, offering potential for treating sensorineural hearing loss and enhancing cochlear implant outcomes [3]. The cubosomes protected the therapeutic protein during delivery and facilitated transport across biological barriers.

  • Transdermal delivery: Incorporation of rapamycin-loaded cubosomes into dissolvable microneedle arrays enabled transdermal delivery of the hydrophobic immunosuppressant with sustained release over two weeks, potentially improving psoriasis treatment by providing continuous therapy while reducing dosing frequency [5]. The combination of cubosomes with microneedles overcame the stratum corneum barrier while maintaining drug stability.

  • Cancer therapy: Doxorubicin-loaded cubosomes have been investigated for glioblastoma treatment, leveraging their ability to encapsulate chemotherapeutic agents and potentially enhance blood-brain barrier penetration, especially when stabilized with surfactants like Tween 80 [7].

Biocompatibility and Safety Assessment

Comprehensive cytotoxicity evaluation of this compound-Pluronic F127 cubosomes using both normal (human fibroblast MSU 1.1) and cancerous (HeLa cervical cancer) cell lines has revealed concentration-dependent cytotoxicity, with this compound-based systems generally exhibiting higher cytotoxicity compared to glyceryl monooleate (GMO)-based counterparts [4]. Mechanistic studies indicate that this cytotoxicity may be linked to disruption of cytoskeleton integrity and interaction with F-actin filaments, rather than induction of oxidative stress through reactive oxygen species (ROS) generation.

Genotoxicity assessment through gene expression analysis of DNA damage response genes (p53, p21, GADD45α, MDM2) has shown that cubosome exposure produces distinct expression profiles compared to control treatments, with this compound-based systems generally causing greater alterations in gene expression [4]. These findings highlight the importance of comprehensive safety assessment during formulation development and suggest that GMO-based systems may offer advantages for certain therapeutic applications where reduced cellular impact is desirable.

G Pharmaceutical Applications of Cubosomes App1 Inner Ear Delivery Desc1 3.28× bioavailability NGF delivery App1->Desc1 App2 Transdermal Delivery Desc2 Microneedle integration 2-week rapamycin release App2->Desc2 App3 Cancer Therapy Desc3 Blood-brain barrier targeting Doxorubicin delivery App3->Desc3 App4 Sustained Release Desc4 Controlled release hydrophobic drugs App4->Desc4

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Liposome Co-formation: The unintended formation of liposomes alongside cubosomes represents a common challenge, particularly in bottom-up preparation methods. This issue can be minimized by optimizing the this compound-to-F127 ratio (4:1 w/w in top-down methods), controlling processing temperatures (above lipid chain melting temperature during dispersion), and implementing post-processing purification steps such as differential centrifugation or size exclusion chromatography [2].

  • Structural Transformation: Changes in environmental conditions (pH, temperature, dilution) or interactions with biological components may induce phase transformations from cubic to hexagonal or lamellar structures. These transformations can be monitored through regular SAXS analysis and prevented through stabilizer optimization (adequate F127 concentration) and formulation additives (cholesterol or phylantanol to enhance stability).

  • Drug Leakage During Storage: Premature drug release can occur due to imperfect encapsulation or structural imperfections. This can be addressed through lyophilization with appropriate cryoprotectants (sucrose, trehalose) for long-term storage, optimized loading procedures (remote loading for ionizable drugs), and structural reinforcement with stabilizing additives.

Scalability and Manufacturing Considerations

The transition from laboratory-scale preparation to industrial manufacturing requires careful consideration of several factors:

  • Process reproducibility: Top-down methods using high-pressure homogenization generally offer better scalability and batch-to-batch consistency compared to bottom-up approaches [7]
  • Quality control protocols: Establishment of rigorous characterization standards for critical quality attributes including particle size, polydispersity, internal structure, and drug loading efficiency
  • Sterilization methods: Appropriate techniques such as filtration through 0.22 μm membranes or aseptic processing that preserve nanostructural integrity
  • Regulatory considerations: Comprehensive documentation of composition, manufacturing process, stability data, and safety profile following ICH guidelines

Conclusion and Future Perspectives

This compound-Pluronic F127 cubosomes represent a versatile nanoplatform with significant potential for advanced drug delivery applications. Their unique bicontinuous cubic structure, high drug loading capacity, and tunable release characteristics make them particularly suitable for challenging therapeutic scenarios requiring sustained release, enhanced bioavailability, or barrier penetration. The protocols and application notes presented here provide researchers with comprehensive guidelines for formulating, characterizing, and optimizing these sophisticated nanocarriers.

Future development directions include surface functionalization for active targeting, stimuli-responsive systems that release their payload in response to specific biological triggers, hybrid nanostructures combining cubosomes with other nanocarriers, and expanded therapeutic applications in areas such as gene delivery, combination therapy, and theranostics. As understanding of the interactions between cubosomes and biological systems deepens, and manufacturing processes become more refined, these versatile nanoparticles are poised to make significant contributions to advanced drug delivery technologies.

References and Additional Resources

  • Stabilising cubosomes with Tween 80 as a step towards targeting lipid nanocarriers to the blood-brain barrier. Eur J Pharm Biopharm. 2016 [7]
  • Disposition and association of the steric stabilizer Pluronic F127 in lyotropic liquid crystalline nanostructured particle dispersions. Journal of Colloid and Interface Science 2013 [1]
  • Comprehensive and comparative studies on nanocytotoxicity of glyceryl monooleate- and this compound-based lipid liquid crystalline nanoparticles. Journal of Nanobiotechnology 2021 [4]
  • Impact of preparation method and variables on the internal structure, morphology, and presence of liposomes in this compound-Pluronic F127 cubosomes. Colloids and Surfaces B: Biointerfaces 2016 [2]
  • Rapidly dissolving microneedles for the delivery of cubosome-like liquid crystalline nanoparticles with sustained release of rapamycin. International Journal of Pharmaceutics 2020 [5]
  • Molecular dynamic simulations of a hexagonal liquid crystalline phase to study drug partitioning and release mechanisms. ChemRxiv 2025 [6]
  • Enhanced bioavailability of nerve growth factor with this compound-based cubic lipid nanoparticles. International Journal of Nanomedicine 2015 [3]
  • Pluronic F127 Product Specifications. Sigma-Aldrich [8]

References

Phytantriol-based smart nano-carriers for biopharmaceuticals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phytantriol-Based Smart Nano-Carriers

This compound-based nano-carriers represent a cutting-edge platform in advanced drug delivery systems, leveraging the unique properties of lyotropic liquid crystals to create sophisticated architectures for biopharmaceutical encapsulation and release. These systems self-assemble into inverse bicontinuous cubic (cubosomes) and inverse hexagonal (hexosomes) mesophases, offering distinctive advantages for drug delivery applications. Their non-toxic, chemically stable, and biocompatible properties make them particularly valuable for delivering sensitive biopharmaceuticals, including peptides, proteins, and nucleic acids [1] [2]. The "smart" functionality emerges from their ability to modify drug release rates in situ through phase transitions triggered by physiological stimuli or external triggers.

Structural and Material Foundations

Structural Characteristics
  • Cubosomes: Nanoparticles with bicontinuous cubic phases characterized by two continuous water channels separated by a lipid bilayer, creating a massive surface area and high drug-loading capacity [3]
  • Hexosomes: Comprise inverse hexagonal mesophases with cylindrical aqueous channels packed in a hexagonal array, suitable for encapsulating both hydrophilic and hydrophobic compounds [1]
Material Advantages

This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol) has emerged as a superior lipid for cubosome formation compared to traditional monoolein due to:

  • Enhanced stability against enzymatic degradation
  • Consistent internal nanostructure maintenance
  • Reduced susceptibility to esterase-catalyzed hydrolysis [3]

The following diagram illustrates the sequential relationship from material selection to functional application in this compound-based nano-carrier development:

G This compound Lipid This compound Lipid Formulation Process Formulation Process This compound Lipid->Formulation Process Stabilizer (Poloxamer 407) Stabilizer (Poloxamer 407) Stabilizer (Poloxamer 407)->Formulation Process Aqueous Phase Aqueous Phase Aqueous Phase->Formulation Process Cubosome Formation Cubosome Formation Formulation Process->Cubosome Formation Hexosome Formation Hexosome Formation Formulation Process->Hexosome Formation Drug Loading Drug Loading Cubosome Formation->Drug Loading Hexosome Formation->Drug Loading Controlled Release Controlled Release Drug Loading->Controlled Release Targeted Delivery Targeted Delivery Drug Loading->Targeted Delivery Therapeutic Application Therapeutic Application Controlled Release->Therapeutic Application Targeted Delivery->Therapeutic Application

Formulation Protocols and Experimental Methods

Preparation of this compound Cubosomes

Materials:

  • This compound (600 mg)
  • Drug compound (e.g., nifedipine 2.5 mg)
  • Poloxamer 407 (300 mg)
  • Deionized water (25 mL)

Experimental Protocol:

  • Oil Phase Preparation: Melt this compound and drug together at 40°C with continuous stirring until homogeneous [3]

  • Aqueous Phase Preparation: Dissolve Poloxamer 407 in deionized water heated to 40°C [3]

  • Emulsification: Combine phases and homogenize using a 350W ultrasonic processor with 13mm diameter probe at 99% amplitude for 25 minutes [3]

  • Final Volume Adjustment: Adjust to final volume (25 mL) with deionized water [3]

Critical Parameters:

  • Maintain temperature at 40°C throughout process
  • Optimal drug concentration: 0.1 mg/mL for nifedipine
  • Higher concentrations may cause precipitation
Structural Characterization Protocol

Small-Angle X-Ray Scattering (SAXS):

  • Instrument: NanoinXider with CuKα X-ray source (λ = 0.154 nm)
  • Sample Preparation: Load undiluted samples into thin-walled boron-rich capillary tubes (O.D. 2.0 mm)
  • Measurement: Consecutive 1-minute measurements over 3 hours at room temperature
  • Data Analysis: Convert 2D SAXS images to 1D curves using Origin 2019 software [3]

Characterization Data and Functional Performance

Quantitative Characterization of Nifedipine-Loaded Cubosomes

Table 1 summarizes the key physicochemical properties of optimized this compound-based nano-carriers:

Table 1: Physicochemical characterization of nifedipine-loaded cubosomes

Parameter Method Results Significance
Particle Size Dynamic light scattering Z-average: Nanometer range with low PDI Optimal for drug delivery and absorption [3]
Zeta Potential Electrophoretic mobility Specific mV value (varies by formulation) Indicates colloidal stability [3]
Drug Content HPLC-UV at 236nm 0.1 mg/mL nifedipine Ensures accurate dosing [3]
Internal Structure SAXS Confirmed cubic Pn3m nanostructure Validates proper self-assembly [3]
Functional Performance Data

Table 2 compares the performance of cubosome formulations versus traditional preparations:

Table 2: Functional performance comparison for pediatric nasogastric tube delivery

Parameter Cubosome Formulation Traditional Extemporaneous Preparation
Flow Rate Superior flow properties Variable, often compromised flow
Recovery Efficiency Full drug recovery achieved Dependent on tube dimensions and rinsing protocols
Tube Blockage No blockage observed Potential for tube occlusion
Drug Release Controlled release profile Rapid, uncontrolled release [3]

Toxicological Assessment Protocol

Brine Shrimp Lethality Model:

  • Sample Preparation: Prepare serial dilutions of nano-carrier formulations in seawater
  • Exposure: Introduce 10-15 brine shrimp nauplii (Artemia salina) per dilution
  • Incubation: Maintain under illumination at 25-30°C for 24 hours
  • Assessment: Count surviving organisms to determine LC50 values
  • Interpretation: LC50 > 1000 μg/mL indicates low toxicity [3]

This model provides preliminary safety data before advancing to more complex mammalian toxicity studies.

Discussion and Application Perspectives

The development of this compound-based smart nano-carriers addresses critical challenges in biopharmaceutical delivery, particularly for compounds with poor water solubility, low bioavailability, and specific administration requirements. The organic solvent-free preparation method represents a significant advancement in the field, eliminating concerns about toxic residues while maintaining excellent drug delivery performance [3].

These systems show particular promise for pediatric applications, where conventional solid dosage forms often present administration challenges. The demonstrated success in nasogastric tube delivery without blockage issues offers a practical solution for hospitalized patients who cannot swallow conventional medications [3].

Future directions should focus on expanding the application of these platforms to include therapeutic proteins, nucleic acids, and vaccine delivery, leveraging their ability to protect fragile biopharmaceuticals from degradation while enabling controlled release kinetics [1] [2].

References

Phytantriol cubosomes colloidal stability improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common problems researchers face regarding phytantriol cubosome stability:

Problem Area Possible Cause Recommended Solution Key References
Low Colloidal Stability (Aggregation) Inefficient stabilizer (e.g., Pluronic F127) at low temperatures [1]. Use a gemini surfactant (DLGL) at 1-3% w/w (to PHY) for improved stability across a wider temperature range (5-25°C) [2] [1]. [2] [1]
Lack of steric stabilization on cubosome surface [1]. Consider novel brush copolymer stabilizers (e.g., P(ODA)-b-P(PEGA-OMe)) as an alternative to Pluronic F127 [3]. [3]
Low Structural Stability Lipid composition or stabilizer does not support robust cubic phase [1]. Employ DLGL gemini surfactant at specific ratios to form and stabilize both Pn3̅m and Im3̅m cubic phases [2] [1]. [2] [1]
Unintended Phase Transformation Excess stabilizer interferes with cubic phase formation [2]. For DLGL, keep solid ratio to PHY between 1-3% w/w to prevent transformation into vesicles. At 5% w/w or higher, cubosomes may not form [2] [1]. [2] [1]
Interaction with salts in buffer [2]. If using PBS buffer, increase the DLGL/PHY solid ratio to 6-10% w/w to form stable Im3̅m cubosomes and prevent aggregation [2] [1]. [2] [1]
Cytotoxicity Concerns Lipid choice impacts cell viability [4]. For drug delivery applications, consider that GMO-based LLCNPs may exhibit better cellular compatibility than PHT-based ones, depending on the specific cell line [4]. [4]

Detailed Experimental Protocol: DLGL-Stabilized this compound Cubosomes

This protocol is adapted from recent research demonstrating improved stability using the gemini surfactant DLGL [2] [1].

Materials
  • Lipid: this compound (PHY)
  • Stabilizer: Pellicer L-30 (contains 29 w/v% sodium dilauramidoglutamide lysine, DLGL)
  • Aqueous Phase: Milli-Q water
  • Buffer (Optional): Phosphate-buffered saline (PBS), 10x concentrated
  • Equipment: Glass test tube, water bath, probe sonicator (e.g., Branson Sonifier 450)
Preparation Steps

The following workflow outlines the key preparation steps:

G start Weigh 200 mg PHY and calculated amount of DLGL (e.g., 4-6 mg for 2-3% w/w) step1 Add 5 mL Milli-Q water start->step1 step2 Dissolve at 70°C for 30 min step1->step2 step3 Probe-sonicate (Pulse mode, 120 s, duty cycle 50%, output 2) step2->step3 step4 Add water to 7.2 mL, sonicate again for 120 s step3->step4 step5 Add 800 µL Milli-Q water OR 10x PBS step4->step5 step6 Final Formulation: Stable Cubosome Dispersion step5->step6

  • Weighing: Weigh 200 mg of PHY and the desired amount of DLGL (as a solid) into a 10 mL glass test tube. For a 2% w/w ratio, you would add 4 mg of DLGL solid [1].
  • Hydration & Dissolution: Add 5 mL of Milli-Q water to the test tube. Dissolve the mixture at 70°C in a water bath for 30 minutes [1].
  • Probe Sonication: Use a probe sonicator (e.g., Branson Sonifier 450) in pulse mode for 120 seconds (duty cycle 50%, output 2) to create a uniform nanosuspension [1].
  • Dilution and Final Sonication: Add additional Milli-Q water to bring the total volume to 7.2 mL. Perform a second probe-sonication under the same conditions for another 120 seconds [1].
  • Buffer Addition (Optional): Add 800 µL of either Milli-Q water (for pure water dispersion) or 10x concentrated PBS (for saline conditions). The final PBS concentration will be 1x [1].
Characterization & Expected Outcomes

After preparation, characterize your cubosomes to confirm success and stability:

Characterization Method Purpose Expected Outcome for Stable Formulation
Dynamic Light Scattering (DLS) Measure particle size and distribution (PdI) [1]. Uniform nanosuspension with low PdI. Particle size is typically in the submicron range [1] [4].
Small-Angle X-ray Scattering (SAXS) Confirm internal cubic nanostructure and identify phase [2] [1]. In water: Pn3̅m cubic phase (lattice ~7 nm) at 1-3% DLGL. In PBS: Im3̅m cubic phase (lattice 11-13 nm) at 6-10% DLGL [2] [1].
Cryo-Transmission Electron Microscopy (Cryo-TEM) Visualize nanoparticle morphology and internal structure [1] [4]. Observation of cubic particles with a periodic lattice structure [1].

Key Stability Considerations for Your Research

The relationship between formulation variables and the resulting cubosome's properties is complex. The following diagram synthesizes the core logical relationships to guide your experimentation:

G cluster_0 cluster_1 A Formulation Variable B Stabilizer (DLGL) Concentration A->B C Aqueous Environment A->C B1 Low Ratio (1-3% w/w) B->B1 B2 High Ratio (≥5% w/w) B->B2 B3 With PBS Buffer C->B3 B4 With Pure Water C->B4 D Cubosome Property & Stability Outcome D1 Forms Pn3m Cubosomes (Stable at 5-25°C) B1->D1 D4 Aggregation in PBS B1->D4 If in PBS D3 Phase Transformation to Vesicles B2->D3 D2 Forms Im3m Cubosomes (Stable in PBS) B3->D2 Needs High DLGL B4->D1 Context

  • Stabilizer Choice is Critical: The research strongly indicates that moving beyond traditional stabilizers like Pluronic F127 can resolve specific stability issues, especially across temperature ranges. Gemini surfactants (DLGL) and novel brush copolymers offer promising alternatives with different stabilization mechanisms [2] [1] [3].
  • Monitor Cytotoxicity: Be aware that the choice between common lipids like GMO and this compound can influence nanocytotoxicity profiles. If you are developing a drug delivery system, this must be a key consideration in your design [4].
  • Scalable Preparation Methods: While the protocol above uses sonication, other methods like the solvent precursor dilution technique can be more suitable for large-scale production or for encapsulating sensitive biomolecules like proteins [5].

References

Optimizing Phytantriol encapsulation efficiency proteins

Author: Smolecule Technical Support Team. Date: February 2026

Optimization Parameters and Strategies

The efficiency of encapsulating proteins in phytantriol-based systems depends on several factors. The table below summarizes the key parameters and their optimization strategies.

Parameter Impact on Encapsulation Optimization Strategy Supporting Evidence
Lipid Composition & Additives Determines nanostructure (cubic vs. hexagonal), stability, and protein interaction. Use pure this compound for cubic phase (Pn3m). Add 5% Vitamin E Acetate (VitEA) to form a hexagonal phase (H2), which can further sustain release. [1] VitEA suppresses the transition temperature, enabling H2 phase at 25°C for slower drug release. [1]
Stabilizer Type & Concentration Prevents particle aggregation and can influence the internal nanostructure. Use Pluronic-F127 (8-10% w/w to lipid) for standard stabilization. Consider Pluronic-F108 for better stabilization effectiveness with this compound. [2] F108 has shown better stabilizer effectiveness for this compound cubosomes in accelerated stability assays. [2]
Water Channel Diameter Limits the size of proteins that can be encapsulated without distortion. Ensure the water channels are larger than the hydrodynamic radius of the target protein. [3] A study on horseradish peroxidase (~6 nm) showed that enzymatic activity was limited when the protein was larger than the pore size. [3]
Protein Characteristics The size, charge, and hydrophilic domains of the protein can induce phase changes. For proteins with large hydrophilic domains, ensure sufficient water content to accommodate them and prevent undesirable phase transitions. [2] Incorporating the antigen Ag43 (with a large hydrophilic domain) caused a significant increase in lattice parameter, indicating stress on the cubic phase. [2]

Frequently Asked Questions (FAQs)

Q1: My protein encapsulation efficiency is low. What could be the cause? Low efficiency often stems from a mismatch between your protein's size and the water channels of the lipid phase. If the protein is too large, it may not be efficiently encapsulated or could destabilize the structure. Verify the lattice parameter and water channel diameter of your this compound formulation using SAXS. Consider strategies to increase water content and swell the channels. [3]

Q2: The system becomes too viscous for injection after loading the protein. How can I address this? This is a common challenge. The solution is to use an in situ forming system. Formulate a low-viscosity precursor solution containing this compound, a solvent like ethanol, and your protein. This isotropic solution is easily injectable and will transform into the viscous liquid crystalline gel upon contact with excess aqueous fluid (e.g., synovial fluid) in the target site. [1]

Q3: After encapsulation, my protein loses activity. How can I protect its function? Loss of activity can occur due to unfavorable interactions with the lipid bilayer or confinement in a restrictive space.

  • Confirm pore size: Ensure the water channels are larger than your protein. [3]
  • Check the stabilizer: Some stabilizers like Pluronic F127 can sometimes alter the internal nanostructure of certain lipids, which might affect the protein's environment. Testing alternatives like F108 may help. [2]
  • Characterize interactions: Use techniques like Raman spectroscopy to monitor conformational changes in the protein upon encapsulation, helping you identify disruptive formulations. [3]

Detailed Experimental Protocols

Protocol 1: Preparing a Standard this compound-based In Situ Formulation

This protocol is adapted from a study developing a sustained-release intra-articular injection. [1]

  • Melting: Gently melt this compound (PT) in a vial at 60 ± 0.5°C.
  • Organic Phase: Add absolute ethanol (ET) to the melted PT and mix. Ethanol acts as a solvent to facilitate flowability.
  • Aqueous Phase: Prepare an aqueous solution of your target protein (or a model drug like sinomenine hydrochloride) in Milli-Q water. Pre-warm this solution to the same temperature as the PT/ET mixture.
  • Mixing: Combine the PT/ET mixture with the warm aqueous protein solution. Vortex-mix the combined solution homogeneously for 3 minutes.
  • Centrifugation: Centrifuge the mixture at 3000 rpm for 30 minutes to ensure proper mixing and remove air bubbles.
  • Sterilization & Equilibration: Sterilize the formulation by passing it through a 0.22-μm filter. Keep the final solution in sealed vials at room temperature for 48 hours to allow for equilibration before use.
    • Typical Ratio (for cubic phase): PT/ET/Water = 64:16:20 (w/w/w) [1]
Protocol 2: Small-Angle X-Ray Scattering (SAXS) for Phase Identification

SAXS is essential for confirming the internal nanostructure of your liquid crystalline phase after encapsulation. [1]

  • Sample Loading: After equilibration, load the liquid crystalline gel into a glass capillary or a suitable sample holder for X-ray scattering.
  • Data Collection: Place the sample in the SAXS instrument. Measurements are typically performed at 37°C to simulate physiological conditions.
  • Equilibration: Equilibrate the sample for 10 minutes at the target temperature prior to measurement.
  • Scattering Pattern: Collect the scattering pattern for a sufficient duration (e.g., 10 minutes).
  • Data Analysis: The resulting scattering intensity is plotted versus the scattering vector, q. The phase is identified by the characteristic ratio of Bragg peak positions:
    • Cubic Phase (Pn3m): Peaks at ratios of √2, √3, √4, √6, √8... [2] [1]
    • Hexagonal Phase (H2): Peaks at ratios of 1, √3, √4, √7... [1]

The following diagram illustrates the key decision points and optimization pathways for achieving high encapsulation efficiency.

cluster_1 1. Formulate Pre-cursor cluster_2 2. Hydrate to Form Final Phase cluster_3 3. Characterize & Troubleshoot Start Start: Optimize Protein Encapsulation A1 Mix this compound, Solvent (e.g., Ethanol), and Protein Start->A1 A2 Create isotropic solution for easy injection A1->A2 B1 Expose to excess aqueous fluid (e.g., buffer, synovial fluid) A2->B1 B2 In situ gel forms viscous liquid crystal B1->B2 C1 Confirm nanostructure with SAXS B2->C1 C2 Low Efficiency or Poor Activity C1->C2 Structure Wrong/Issues C4 Success: High Efficiency and Protein Activity C1->C4 Structure Correct C3 Check Protein vs. Water Channel Size C2->C3 C3->A1 Adjust Formulation

References

Phytantriol phase transition temperature control

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Phytantriol Phase Behavior

This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol) is a non-ionic amphiphilic lipid that can self-assemble into various lyotropic liquid crystal (LLC) phases upon hydration. Controlling its phase transition temperature is critical for applications like drug encapsulation and triggered release [1] [2].

  • Key LLC Phases: The primary phases include the inverse bicontinuous cubic phase with diamond (Pn3m) or gyroid (Ia3d) symmetry, the inverse hexagonal phase (HII), and the lamellar phase () [2].
  • Influencing Factors: Phase behavior depends on water content, temperature, and the presence of additives or solvents [1] [2]. In water-free deep eutectic solvents (DES), this compound can form a Pn3m cubic phase, while adding water to the DES system can shift the equilibrium towards an inverse hexagonal phase [1].

Phase Behavior Data & Additive Effects

The tables below summarize how hydration and additives influence this compound's phase behavior.

Table 1: this compound Phase Behavior vs. Hydration (in Water)

Water Content (wt%) LLC Phase Formed Key Characteristics & Notes
6 - 14% LII Phase Formed at low hydration levels at room temperature [2].
~14 - 25% QII (Cubic, Ia3d) Gyroid surface structure; water channels can encapsulate hydrophilic drugs [2].
25 - 30% QII (Cubic, Pn3m) Diamond surface structure; common for drug delivery applications [2].
>30% (in DES) Inverse Hexagonal (HII) Induced by adding water to this compound in Choline Chloride:Urea DES [1].

Table 2: Effect of Additives on Phase Behavior & Rheology

Additive Type Effect on Phase Behavior Impact on Rheology & Processability
Water (in DES) Induces a transition from a cubic (Pn3m) to an inverse hexagonal (HII) phase [1]. Alters phase transition temperatures, potentially simplifying processing at specific temperatures [1].
Linear Alcohols (C2-C5) Partitions into water layers, dehydrating headgroups and inducing lamellar-to-micellar transitions [3]. Can reduce viscosity by disrupting ordered liquid crystalline structures [3].
Short-chain Polyols Forms higher-viscosity hexagonal and mixed phases at room temperature via hydrogen bonding [3]. Increases viscosity at low temps; heating weakens interactions, creating low-viscosity solutions [3].
Common Salt Can promote shear-induced crystallization above the equilibrium temperature range in lamellar phases [3]. May complicate processing by introducing non-equilibrium, shear-dependent states [3].
Propylene Glycol Suppresses shear-induced crystallization in lamellar systems [3]. Promotes wall-slip under shear, forming lubrication layers and potentially easing flow [3].

Standard Operating Procedure: Phase Characterization via SAXS/WAXS

This protocol outlines how to characterize the phase behavior of a this compound-based system using X-ray scattering.

Objective: To identify the liquid crystal phase and lattice parameters of this compound samples under different hydrations or with various additives.

Materials and Equipment:

  • This compound (e.g., from Avanti Polar Lipids, SKU 850556O)
  • High-purity water (e.g., Milli-Q) and/or additives (e.g., Choline Chloride:Urea DES)
  • Sample vials
  • Centrifuge
  • Small-Angle X-ray Scattering (SAXS) / Wide-Angle X-ray Scattering (WAXS) instrument

Procedure:

  • Sample Preparation

    • Weigh the desired amount of this compound into a vial.
    • Add the calculated mass of water or solvent/additive mixture to achieve the target concentration (e.g., 10-30 wt% water).
    • For homogeneous LLC formation, seal the vial and repeatedly centrifuge it (e.g., at 4000 × g for 60-minute intervals), inverting it between cycles until fully mixed [2].
    • Let the sample equilibrate at the desired analysis temperature for at least 12 hours before measurement.
  • Data Collection via SAXS

    • Load the prepared sample into a capillary tube or onto a sample holder suitable for the SAXS instrument.
    • Place the sample in the X-ray beam path.
    • Collect scattering data over a suitable q-range (e.g., 0.1 to 5 nm⁻¹) at a controlled temperature. It is advisable to collect data over a temperature range (e.g., 25°C to 66°C) to monitor phase transitions [1].
  • Data Analysis and Phase Identification

    • Ring Identification: Calibrate the q-space using a known standard. Identify the scattering peaks (rings) and their positions (q-values).
    • Phase Assignment: Calculate the ratio of the q-values of the peaks. Match the ratio to known patterns:
      • Cubic (Pn3m): Ratio of peak positions √2 : √3 : √4 : √6 : √8 ... [1]
      • Cubic (Ia3d): Ratio of peak positions √6 : √8 : √14 : √16 ... [2]
      • Hexagonal (HII): Ratio of peak positions 1 : √3 : √4 : √7 ... [1]
      • Lamellar (): Ratio of peak positions 1 : 2 : 3 : 4 ...
    • Lattice Parameter Calculation: For a lamellar phase, the d-spacing is calculated as (d = 2\pi / q), where (q) is the position of the first peak. For cubic or hexagonal phases, the lattice parameter a is calculated from the first peak's q-value using formulas specific to the space group.

The following diagram illustrates the experimental workflow.

This compound LLC Phase Characterization Workflow start Start prep Sample PreparationWeigh this compound andadd solvent/additive. start->prep mix HomogenizeCentrifuge andinvert repeatedly. prep->mix equil EquilibrationLet sample rest for≥12 hours. mix->equil saxscollect SAXS Data CollectionCollect scatteringpattern over a q-range. equil->saxscollect analyze Data AnalysisIdentify peak ratiosto assign phase. saxscollect->analyze end Phase Identified analyze->end

Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter.

Problem: Inconsistent or Unreproducible Phase Results

  • Potential Cause: Inadequate sample mixing and homogenization during preparation can lead to non-equilibrium states [2].
  • Solution: Ensure thorough and consistent homogenization. Use a standardized protocol of repeated centrifugation and inversion over several hours. Allow sufficient time (at least 12 hours) for the sample to equilibrate at the target temperature before analysis [2].

Problem: Unexpected High Viscosity, Making Handling Difficult

  • Potential Cause: Formation of a highly viscous hexagonal phase or a gel phase () at room temperature, potentially induced by certain additives like short-chain polyols [3].
  • Solution: Gently heat the sample. Heating beyond the upper temperature limit of certain phases can weaken additive-headgroup interactions, resulting in low-viscosity solutions. Alternatively, consider formulating with additives known to reduce viscosity, such as linear alcohols [3].

Problem: Phase Instability or Unintended Phase Transition Over Time

  • Potential Cause: Changes in hydration level due to evaporation, or temperature fluctuations during storage or measurement.
  • Solution: Ensure all samples are hermetically sealed. Monitor temperature carefully during experiments. Use techniques like NMR to track hydration levels and phase formation over time to establish stability windows [2].

Problem: Shear-Induced Crystallization During Processing

  • Potential Cause: Application of shear to a lamellar phase in the presence of certain additives, like common salt, can promote non-equilibrium crystallization [3].
  • Solution: Reformulate with additives that suppress this effect, such as Propylene Glycol, which promotes wall-slip and creates lubrication layers [3].

The logic for diagnosing and addressing these common issues is mapped out below.

Troubleshooting this compound Phase Experiments problem Encountered an Issue? p1 Inconsistent/Unreproducible Phase Results? problem->p1 p2 Uexpectedly High Viscosity? problem->p2 p3 Phase Instability Over Time? problem->p3 p4 Shear-Induced Crystallization? problem->p4 s1 Standardize mixing protocol. Allow >12h equilibration. p1->s1 s2 Apply gentle heat. Reformulate with linear alcohols. p2->s2 s3 Ensure hermetic sealing. Monitor temperature closely. p3->s3 s4 Reformulate with Propylene Glycol. p4->s4

Frequently Asked Questions (FAQs)

Q1: Can this compound form liquid crystals in non-aqueous solvents? Yes. Research shows that this compound can self-assemble in non-aqueous deep eutectic solvents (DES), such as Choline Chloride:Urea. Interestingly, the pure DES can support a cubic Pn3m phase similar to water, while mixtures of DES with water can result in an inverse hexagonal phase [1].

Q2: What analytical techniques are best for characterizing this compound phases? SAXS/WAXS is the primary technique for definitive phase identification and lattice parameter calculation [1]. Cross-Polarized Optical Microscopy can quickly visualize birefringent textures of liquid crystalline phases [1]. NMR Spectroscopy is valuable for studying hydration kinetics, molecular interactions, and dynamic behavior during phase formation over time [2].

Q3: How can I trigger a phase transition in a this compound-based system on demand? A very effective and simple trigger is the addition of water. For a system initially formulated in a pure DES (forming a cubic phase), the simple addition of water can shift the equilibrium to an inverse hexagonal phase. This provides a potential mechanism for the triggered release of drugs by hydration [1].

References

Preventing Phytantriol lipid degradation ester bond

Author: Smolecule Technical Support Team. Date: February 2026

Why Phytantriol is Chosen for Stability

The troubleshooting below addresses the core stability issue and its solution.

Question Answer & Rationale Supporting Experimental Evidence
Why is this compound preferred over lipids like GMO for stable nanostructures? This compound lacks ester bonds, making it chemically robust and less susceptible to degradation, especially by esterases in the GI tract. GMO contains ester bonds, a major site of hydrolysis and degradation [1] [2]. Comparative studies show this compound-based cubosomes offer greater structural stability for oral drug delivery, while GMO is vulnerable to esterase-catalyzed hydrolysis, leading to nanostructure degradation [2].
How can I experimentally confirm the stability of my this compound formulation? Use Small-Angle X-Ray Scattering (SAXS). This is the standard method to verify the internal liquid crystalline structure (e.g., cubic Pn3m phase) and confirm it remains unchanged over time or under stress [1] [2] [3]. Protocols involve loading the dispersion into a capillary tube and analyzing with a synchrotron or lab SAXS instrument. The lattice parameter calculated from Bragg peak ratios confirms structural integrity [1] [3].

The following diagram illustrates the fundamental degradation pathway that this compound avoids, compared to ester-containing lipids like Glyceryl Monooleate (GMO).

G Start Lipid Nanostructure Decision Does the lipid have an ester bond? Start->Decision GMO Glyceryl Monooleate (GMO) Decision->GMO Yes This compound This compound (PHT) Decision->this compound No Degradation Ester Bond Hydrolysis GMO->Degradation Outcome2 Stable Nanostructure Chemically Robust This compound->Outcome2 Outcome1 Degraded Structure Loss of Performance Degradation->Outcome1

A Sample Experimental Protocol for this compound Cubosomes

For your technical guides, here is a detailed methodology for preparing stable, organic solvent-free this compound cubosomes, adapted from recent research [2].

  • Materials:

    • Lipid: this compound (PHYT)
    • Stabilizer: Poloxamer 407 (Pluronic F-127)
    • Aqueous Phase: Deionized water
    • Equipment: Ultrasonic processor with probe (e.g., 350W), hot plate with magnetic stirrer.
  • Preparation Steps:

    • Step 1: Melting. Weigh this compound (e.g., 600 mg) and melt it on a hot plate at 40°C. This creates the liquid lipid phase.
    • Step 2: Aqueous Phase. In a separate vessel, prepare the aqueous phase by dissolving Poloxamer 407 (e.g., 300 mg in 25 mL of water) and heat it to the same temperature (40°C).
    • Step 3: Homogenization. Combine the molten this compound with the aqueous stabilizer solution. Homogenize the mixture using a high-energy ultrasonic probe (e.g., at 99% amplitude) for 25 minutes.
    • Step 4: Final Volume. Adjust the final volume with deionized water to the desired concentration. The resulting dispersion will be a milky, colloidal suspension of cubosomes.
  • Key Characterization Methods:

    • Particle Size & Zeta Potential: Use dynamic light scattering (DLS) with a Zetasizer. Dilute the sample 1:100 in water before measurement. Stable dispersions typically have a polydispersity index (PdI) below 0.3 [2] [4].
    • Nanostructure Verification: Confirm the formation of the bicontinuous cubic phase (e.g., Pn3m symmetry) using SAXS as previously described [2] [3].

Key Technical Takeaways for Your Team

  • Exploit the Advantage: this compound's primary value lies in its non-ester backbone, making it the superior choice for experiments requiring high chemical and enzymatic stability, particularly for oral or long-term delivery applications [1] [2].
  • Standardize Characterization: SAXS is a non-negotiable technique for confirming that your formulation has the desired internal nanostructure and for monitoring its stability against phase changes [1].
  • Note on Cytotoxicity: While stable, be aware that some comparative studies have indicated that this compound-based nanoparticles can show higher cytotoxicity than GMO-based ones in certain cell lines. This should be factored into biological testing plans [5] [4].

References

Understanding the Challenge: Why Phytantriol Systems Lose Solvent

Author: Smolecule Technical Support Team. Date: February 2026

Phytantriol is well-known for forming lyotropic liquid crystal (LLC) phases like the cubic Pn3m and inverse hexagonal (HII) phases in aqueous systems. However, using water as a solvent presents two major limitations:

  • Rapid Solvent Evaporation: This alters the critical water-to-lipid ratio, disrupting the self-assembled structure and compromising the integrity of your experiment or formulation [1].
  • Limited Solubility: Water cannot dissolve a wide range of compounds, limiting the applications of this compound-based systems [1].

The Solution: An Introduction to Deep Eutectic Solvents

Deep Eutectic Solvents (DES) are a class of neoteric, "green" solvents that offer a promising alternative. They are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that have a much lower melting point than their individual components [2].

Key Advantages for this compound Research:

  • Low Volatility: Their low vapor pressure significantly reduces solvent evaporation, leading to more stable systems [2].
  • Tailorable Properties: The physicochemical properties of a DES can be fine-tuned by selecting different HBD and HBA components, allowing you to design a solvent for your specific application [3] [2].
  • Biocompatibility: Many DES are made from natural, low-toxicity compounds (e.g., choline chloride, urea, glycerol), making them suitable for biomedical applications like drug delivery [2].

Research has confirmed that certain DES can support the self-assembly of this compound into complex LLC phases, similar to its behavior in water [1] [3] [4].

FAQs and Troubleshooting Guide

Here are answers to common questions and solutions to problems you might encounter.

FAQ: Fundamental Principles

  • Q1: Can DES truly support this compound's liquid crystalline phases?

    • A: Yes. Studies using Small Angle X-Ray Scattering (SAXS) have identified the cubic Pn3m and inverse hexagonal (HII) phases in this compound with specific DES. For example, choline chloride:urea (ChCl:U) and betaine:glycerol DES have been shown to support these non-lamellar phases [3] [4].
  • Q2: How does water content affect the phase behavior in DES?

    • A: Water content is a critical factor. In mixtures of DES and water, higher water content (typically above 50 wt%) favors the formation of highly structured phases like the inverse hexagonal (HII) phase. This provides a mechanism to trigger a phase change simply by adding water, which could be used for the targeted release of drugs [3] [4].
  • Q3: Are all DES equally effective with this compound?

    • A: No. The choice of DES components greatly influences the outcome. For instance, while ChCl:U supports cubic and hexagonal phases, other DES like choline chloride:glycerol (ChCl:G) or choline chloride:ethylene glycol (ChCl:EG) may favor amorphous or unstructured lipid assemblies [3]. Solvent selection is crucial.

Troubleshooting: Common Experimental Issues

  • Problem 1: High viscosity of DES leading to poor handling and mixing.

    • Why it happens: DES often have high viscosity and density, which can reduce mass transfer and make them difficult to work with [2].
    • Solutions:
      • Gentle Warming: Warm the DES to 40-50°C before use to lower its viscosity.
      • Add Water: Use a DES-water mixture. Even small amounts of water can significantly reduce viscosity while maintaining low volatility.
      • Use a Water Bath: When mixing this compound and DES, use a water bath sonicator set to a mild temperature (e.g., 40-45°C) to ensure homogeneous dispersion.
  • Problem 2: Failure to form the desired liquid crystalline phase.

    • Why it happens: The phase behavior is sensitive to the solvent's properties, lipid concentration, and temperature [1] [3].
    • Solutions:
      • Verify Your DES: Ensure your DES is correctly synthesized and its composition is accurate.
      • Check Lipid Concentration: The phase formed depends on lipid concentration. Repeat your experiment using a standard concentration (e.g., 10-30 wt% this compound) from literature to establish a baseline [4].
      • Control Water Content: Accidental water absorption can alter the phase. Use anhydrous conditions if a specific anhydrous phase is targeted.
      • Characterize with SAXS: Use Small Angle X-Ray Scattering to accurately identify the formed phase, as visual inspection under cross-polarized light is often insufficient for cubic phases [1] [3].
  • Problem 3: Inconsistent results between batches.

    • Why it happens: Slight variations in DES preparation (e.g., molar ratios, water content, heating time) can lead to different solvent properties.
    • Solutions:
      • Standardize DES Synthesis: Follow a strict protocol for DES preparation (see Experimental Protocol below).
      • Characterize Your DES: Use techniques like Karl Fischer titration to determine water content and NMR to confirm composition for each batch.

Experimental Protocol: Preparing and Testing a this compound-DES System

Below is a generalized workflow for creating and analyzing a this compound-based gel in a DES. This workflow visually guides you from solvent preparation to final analysis, helping to standardize your process and troubleshoot potential failure points.

G Start Start: Experimental Setup P1 1. DES Preparation (Mix HBA & HBD, heat at 80°C until clear liquid forms) Start->P1 P2 2. This compound Dispersion (Add this compound to DES, sonicate at 40-45°C) P1->P2 P3 3. Homogenization (Vortex mix and centrifuge if needed) P2->P3 P4 4. Incubation & Equilibration (Leave at stable temperature for 24-48 hours) P3->P4 P5 5. Phase Characterization (SAXS analysis to identify LLC phase) P4->P5 End End: System Ready P5->End

Step 1: DES Preparation
  • Materials: Select your Hydrogen Bond Acceptor (HBA), e.g., Choline Chloride, and Hydrogen Bond Donor (HBD), e.g., Urea or Glycerol. Common molar ratios are 1:2 for ChCl:U [2].
  • Procedure: Mix the HBA and HBD in a round-bottom flask. Heat the mixture in an oil bath at 80°C with continuous stirring until a clear, homogeneous liquid forms. This usually takes 30-90 minutes. Store the formed DES in a sealed container, preferably with a desiccant, to control water content.
Step 2: this compound Dispersion in DES
  • Materials: this compound, prepared DES, vial, sonicator.
  • Procedure: Weigh the desired amount of this compound into a glass vial. A common concentration for initial screening is 10-30% (w/w) [4]. Add the calculated amount of DES. Gently vortex to wet the lipid. Sonicate the mixture in a temperature-controlled water bath sonicator at 40-45°C for 10-20 minutes, or until a homogeneous, slightly hazy dispersion is obtained.
Step 3: Homogenization and Equilibration
  • Procedure: Vortex the warm dispersion thoroughly. To remove any air bubbles, you can briefly centrifuge the vial. Crucially, allow the sample to equilibrate at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to allow the liquid crystalline phase to fully form and stabilize.
Step 4: Phase Characterization
  • Primary Method: Use Small Angle X-Ray Scattering (SAXS) to unambiguously identify the liquid crystalline phase (e.g., Pn3m, HII) based on its characteristic scattering peaks and ratios [1] [4].
  • Supplementary Method: Cross-polarized light microscopy can be used for a preliminary assessment, as it can identify birefringent phases like the hexagonal phase, though it is less effective for identifying cubic phases.

Phase Behavior Reference Table

The following table summarizes key findings from recent research on this compound's phase behavior in different DES, which can guide your solvent selection and interpretation of results.

DES Composition (HBA:HBD) Key this compound Phases Observed Effect of Adding Water Key Application Insight
Choline Chloride : Urea Cubic Pn3m (in neat DES), Inverse Hexagonal HII (with water) [4] Favors formation of inverse hexagonal (HII) phase at higher water content [3] [4] Water-triggered phase change useful for controlled release [4].
Betaine : Glycerol Cubic Pn3m, Inverse Hexagonal HII [3] Promotes highly structured phases (e.g., HII) above ~50 wt% water [3] A viable non-chloride DES for supporting complex phases.
Choline Chloride : Glycerol Amorphous or unstructured assemblies [3] Requires high water content to form structured phases [3] Less suitable for forming structured LLC phases without significant water.
Choline Chloride : Ethylene Glycol Amorphous or unstructured assemblies [3] Requires high water content to form structured phases [3] Less suitable for forming structured LLC phases without significant water.

I hope this technical support guide provides a solid foundation for your work. The integration of DES can significantly improve the stability of your this compound systems against evaporation.

References

Drug Release Modulation Strategies for Phytantriol Systems

Author: Smolecule Technical Support Team. Date: February 2026

Modulation Strategy Mechanism of Action Key Findings & Experimental Evidence
Lipid Composition [1] [2] Altering the molecular geometry and packing within the cubic phase to change water channel diameter and bilayer properties. Replacing monoolein (MO) with phytantriol (PT) reduced aqueous channel diameter from ~51 Å to ~24 Å, hindering the release of insulin aggregates and altering release kinetics [1]. This compound offers higher chemical stability than monoolein due to the absence of an ester group [2].
Internal Nanostructure [1] Controlling the diffusion path of the drug by changing the cubic phase geometry (e.g., diamond vs. gyroid) or lattice parameter. The encapsulation of insulin did not change the cubic phase symmetry (QIID) of PT but did increase its lattice parameter, which can influence diffusion rates [1].
Polymer Stabilizers [1] [2] Using stabilizers like Pluronic F127 to control particle size and potentially influence release by forming a steric barrier at the interface. Pluronic F127 is a standard stabilizer used in the formulation of this compound cubosomes to achieve homogeneous, sub-micron particles (cubosomes) and prevent aggregation [1] [2].
Stimuli-Responsive Release [3] Incorporating components that trigger drug release in response to specific internal (e.g., enzymes) or external (e.g., light) stimuli. While not specific to this compound, smart polymers can be designed for pH, enzyme, or light-responsive release. For example, poly(lactic acid)-poly(ethyleneimine) systems showed burst release of doxorubicin as pH shifted from 7.4 to 5.4 [3].

Troubleshooting Common Experimental Issues

Here are solutions to specific problems you might encounter when working with this compound formulations.

Problem: Low Drug Encapsulation Efficiency

  • Potential Cause: Mismatch between the drug's hydrodynamic radius and the diameter of the aqueous channels in the cubic phase [1].
  • Troubleshooting Guide:
    • Characterize Nanostructure: Use Small-Angle X-Ray Scattering (SAXS) to determine the lattice parameter and calculate the aqueous channel diameter of your this compound formulation [1] [2].
    • Measure Drug Size: Determine the hydrodynamic radius of your drug, especially its prevalent form in solution (monomer, dimer, etc.) [1].
    • Reformulate: If the drug is too large, consider strategies to induce a phase change to a hexagonal structure (which has larger aqueous channels) or use a lipid like monoolein that forms larger aqueous channels [4] [1].

Problem: Inconsistent or Uncontrolled Drug Release Profile

  • Potential Cause: Uncharacterized changes in the internal liquid crystal phase or a formulation that is not optimized for controlled release.
  • Troubleshooting Guide:
    • Verify Phase Integrity: Use SAXS to confirm that the cubic phase is maintained after drug encapsulation and under release conditions (e.g., at 37°C). Even with the same symmetry (QIID), changes in the lattice parameter can affect release [1].
    • Explore Stimuli-Responsive Lipids: For a more advanced approach, consider incorporating lipids or polymers that make the system responsive to specific triggers like pH or enzymes to achieve on-demand release [3].

Problem: Physical Instability of Cubosome Dispersion (e.g., Aggregation)

  • Potential Cause: Inadequate stabilization or incorrect concentration of steric stabilizers like Pluronic F127.
  • Troubleshooting Guide:
    • Optimize Stabilizer: Ensure the concentration of Pluronic F127 is sufficient to form a complete steric barrier around the cubosome particles. This is critical for colloidal stability [1] [2].
    • Assess Processing: Research indicates that this compound cubosomes are highly malleable and can withstand stressful processes like extrusion through small-pore filters without losing their internal nanostructure. If aggregation occurs, check the homogenization and sterilization steps [2].

Experimental Protocol: Assessing Release Kinetics

This methodology outlines a standard experiment to evaluate the drug release profile from a bulk this compound cubic phase, based on the research cited [1].

G A 1. Formulate Cubic Phase A1 Mix molten this compound with drug solution in PBS buffer A->A1 B 2. Set Up Release Apparatus B1 Place gel in tube with PBS release medium (e.g., 5 mL) B->B1 C 3. Sample and Analyze C1 Withdraw release medium at predetermined time points C->C1 D 4. Characterize Structure D1 Confirm cubic phase structure post-experiment using SAXS D->D1 E 5. Data Processing E1 Calculate cumulative % drug released over time E->E1 A2 Vortex and centrifuge to form homogenous bulk gel A1->A2 A2->B B2 Incubate at 37°C with constant agitation B1->B2 B2->C C2 Replenish with fresh medium to maintain sink conditions C1->C2 C3 Analyze samples via HPLC or fluorescence C2->C3 C3->D D1->E

Materials:

  • This compound (>99% purity)
  • Drug (e.g., insulin)
  • Phosphate Buffered Saline (PBS, 1X, pH 7.4)
  • Release medium (e.g., PBS with 0.01% w/v sodium azide to prevent microbial growth)
  • Water bath or incubator shaker
  • HPLC system or other suitable analytical instrument [1] [5]

Procedure:

  • Formulate Cubic Phase: Weigh this compound into a vial and melt it at ~70°C. Add an aqueous solution of the drug in PBS buffer. Vortex the mixture for several minutes and then centrifuge to form a homogenous bulk cubic phase gel [1].
  • Set Up Release Apparatus: Place the formulated gel into a tube containing a known volume (e.g., 5 mL) of pre-warmed release medium. Secure the tube in an incubator or water bath shaker set to 37°C with constant, gentle agitation [1].
  • Sample and Analyze: At predetermined time intervals, withdraw a known volume of the release medium. Immediately replenish the vessel with an equal volume of fresh, pre-warmed medium to maintain "sink conditions." Analyze the drug concentration in the sampled medium using a validated method (e.g., HPLC, fluorescence spectroscopy) [1].
  • Characterize Structure: After the release study is complete, characterize the remaining bulk gel using Small-Angle X-Ray Scattering (SAXS) to confirm that the cubic nanostructure was maintained throughout the experiment [1].
  • Data Processing: Calculate the cumulative percentage of drug released over time and plot the release profile curve.

References

Phytantriol dispersion polydispersity index reduction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Reducing Polydispersity

  • What is a typical "good" PDI value for phytantriol dispersions? Research indicates that with optimized methods, a PDI in the low-to-moderate range is achievable. For instance, one microfluidic study reported PDIs that were "low-to-moderate," while an ultrasonication protocol achieved a PDI of 0.22 for nifedipine-loaded cubosomes [1] [2] [3].

  • Which preparation method is better for low PDI: top-down or bottom-up? Both approaches can be effective, but they offer different advantages:

    • Top-down (e.g., Ultrasonication): Valued for being relatively straightforward and scalable. It does not require organic solvents, eliminating concerns about toxic residues [2] [3].
    • Bottom-up (e.g., Microfluidic Flow-Focusing): Provides superior control over the mixing process, which directly governs particle size distribution and typically results in a lower PDI [1].
  • Does the choice of lipid matter for PDI? Yes. This compound is often highlighted for its greater structural stability compared to other lipids like glyceryl monooleate, due to its resistance to enzymatic degradation in the gastrointestinal tract. This inherent stability can contribute to more consistent particle formation and a narrower size distribution [2] [3] [4].

Troubleshooting Guide: High Polydispersity Index

The table below summarizes common issues and their solutions based on experimental findings.

Problem Area Possible Cause Evidence-Based Solution Key References
Mixing & Process Control Uncontrolled bulk mixing during solvent exchange Use microfluidic hydrodynamic flow-focusing. Increase the Flow Rate Ratio (QR) to narrow the precursor stream for faster mixing and smaller, more uniform particles. [1]
Pumping instability in microfluidic systems Ensure stable syringe pumps; consider custom-designed microfluidic devices to improve reproducibility. [1]
Formulation Parameters Suboptimal stabilizer type or concentration Use Poloxamer 407 (Pluronic F127). For cationic/ stimuli-responsive systems, consider quaternized copolymers (e.g., TPP-QPDMAEMA-b-PLMA). [1] [4]
Lipid-to-polymer ratio not optimized For polymeric stabilizers, test ratios like 9:1 or 4:1 (lipid:polymer). A 20% w/w copolymer percentage can be effective. [4]
Lipid concentration too high In microfluidics, higher initial lipid concentration can lead to larger particle size and potentially affect dispersity. [1]
Preparation Method Inefficient energy input in top-down methods For ultrasonication, ensure sufficient amplitude (e.g., 99%) and duration (e.g., 25 min) for complete homogenization. [2] [3]

Detailed Experimental Protocols

Here are detailed methodologies for the two key preparation techniques cited in the troubleshooting guide.

Protocol 1: Microfluidic Flow-Focusing for Cubosome Formation

This method is adapted from a study that used a cross-shaped microfluidic device to achieve size-controlled this compound cubosomes with low-to-moderate PDI [1].

  • Materials:

    • Lipid: this compound
    • Solvent: Ethanol
    • Aqueous Phase: Water with 0.1 wt% Pluronic F127 stabilizer
    • Device: Cross-shaped microfluidic device (e.g., Cyclic Olefin Copolymer, 100 × 100 μm² channel)
    • Equipment: Two precision syringe pumps, Teflon tubing, glass syringes
  • Procedure:

    • Precursor Solution: Dissolve this compound in ethanol to create a precursor solution.
    • Setup: Load the precursor into a syringe connected to the middle inlet. Load the aqueous stabilizer solution into syringes connected to the two side inlets.
    • Flow Control: Set the flow rates.
      • Total Flow Rate (QT): QT = Qm (middle flow rate) + 2Qs (side flow rate)
      • Flow Rate Ratio (QR): QR = 2Qs / Qm
    • Formation: As the precursor is hydrodynamically focused by the side streams, ethanol and water mix, inducing lipid self-assembly into cubosomes in the outlet channel.
    • Size/PDI Tuning: To reduce size and PDI, systematically increase the QR [1].
Protocol 2: Organic Solvent-Free Ultrasonication Method

This protocol is adapted from a study that developed nifedipine-loaded this compound cubosomes, achieving a PDI of 0.22 [2] [3].

  • Materials:

    • Lipid: this compound
    • Stabilizer: Poloxamer 407 (Pluronic F127)
    • Equipment: Ultrasonic processor (e.g., 350W) with a probe (e.g., 13 mm diameter)
  • Procedure:

    • Oil Phase: Melt this compound (600 mg) and any hydrophobic drug at 40°C.
    • Aqueous Phase: Heat an aqueous solution of Poloxamer 407 (300 mg in 25 mL water) to 40°C.
    • Combination and Homogenization: Combine the phases and homogenize using the ultrasonic processor at 99% amplitude for 25 minutes.
    • Final Adjustment: Adjust the final volume to 25 mL with deionized water [2] [3].

The following workflow synthesizes the troubleshooting process into a clear, actionable pathway.

PDI_Troubleshooting Start High PDI in This compound Dispersion MethodSelect Select Preparation Method Start->MethodSelect Microfluidic Microfluidic Flow-Focusing MethodSelect->Microfluidic Ultrasonication Ultrasonication (Top-Down) MethodSelect->Ultrasonication CheckMixing Check Mixing Control Microfluidic->CheckMixing Uncontrolled Mixing? CheckFormulation Check Formulation Microfluidic->CheckFormulation Formulation Issue? Ultrasonication->CheckFormulation OptimizeUltrasonication Optimize Ultrasonication: Amplitude (e.g., 99%) Duration (e.g., 25 min) Ultrasonication->OptimizeUltrasonication Insufficient Energy? OptimizeFlow Optimize Flow Rates: Increase Flow Rate Ratio (Q_R) CheckMixing->OptimizeFlow StabilizePumps Ensure stable syringe pumps and proper microfluidic device CheckMixing->StabilizePumps AdjustStabilizer Adjust Stabilizer: Type (e.g., Poloxamer 407) and Concentration CheckFormulation->AdjustStabilizer AdjustRatio Optimize Lipid-to-Polymer Ratio (e.g., 9:1 or 4:1) CheckFormulation->AdjustRatio Success Low PDI Achieved OptimizeFlow->Success StabilizePumps->Success OptimizeUltrasonication->Success AdjustStabilizer->Success AdjustRatio->Success

References

A Researcher's Guide to Freeze-Drying Phytantriol Liquid Crystals

Author: Smolecule Technical Support Team. Date: February 2026

Freeze-drying, or lyophilization, is a promising technique to enhance the long-term stability of lipid liquid crystalline nanoparticles (LCNPs) like cubosomes and hexosomes, which are prone to degradation and hydrolysis in aqueous dispersions [1]. The core challenge is that the process itself can introduce stresses that disrupt the delicate nanostructure.

The diagram below outlines the critical stages of the freeze-drying workflow for phytantriol dispersions, highlighting key parameters for success at each step.

G Start This compound LCNP Dispersion S1 Add Cryoprotectant (e.g., 2% w/v Trehalose) Start->S1 S2 Pre-freezing (-80°C for 24 hours) S1->S2 S3 Primary Drying (Lyophilization, overnight) S2->S3 S4 Secondary Drying S3->S4 S5 Dry Cake Storage S4->S5 End Rehydrated LCNPs (Characterization Required) S5->End

Troubleshooting Guide: Common Issues and Solutions

This table summarizes frequent problems encountered during freeze-drying and evidence-based solutions to preserve liquid crystal phase.

Problem & Observed Outcome Root Cause Evidence-Based Solution & Preventive Action
Structural Collapse / Loss of Mesophase [2] Insufficient or ineffective cryoprotection. Without a protectant, ice crystals damage the lipid bilayer structure. Optimize cryoprotectant type and concentration. Use disaccharides like trehalose at ~2% w/v. Trehalose is hypothesized to enter the water channels of LCNPs, protecting the lipid bilayer [1].
Prolonged Drying Times [2] Vacuum system inefficiency or ice buildup in condenser. Slows sublimation, risking sample damage from extended process. Check vacuum pump and system for leaks. Ensure condenser is properly defrosted between cycles. Verify sample water content is not excessively high [2].
Incomplete Solvent Removal / Sample Melt-Back [2] Inadequate pre-freezing or temperature control failure. Sample not fully frozen before drying, leading to melting instead of sublimation. Ensure complete pre-freezing (e.g., -80°C for 24 hours [1]). Check and calibrate freeze-dryer's temperature sensors and controllers [2].
Aggregation or Size Increase upon Rehydration Cryoprotectant not forming a stable matrix, leading to nanoparticle fusion during drying or rehydration. Ensure cryoprotectant forms an amorphous glass. Mannitol may crystallize and offer less protection than trehalose. Test different cryoprotectants and ensure a uniform, solid cake is formed [1].
Loss of Drug Activity (for loaded LCNPs) Freeze-drying stress causes active ingredient (e.g., hydrophobic drug) to precipitate or degrade. Validate post-lyophilization activity. Research shows that with proper protocol (using trehalose), the efficacy of a loaded hydrophobic antimicrobial was fully retained after rehydration [1].

Experimental Protocol: Freeze-Drying this compound LCNPs with Trehalose

This protocol is adapted from a published study that successfully preserved the structure and function of LCNPs [1].

Objective: To produce a stable, dry powder of this compound-based LCNPs that can be rehydrated without losing the liquid crystalline structure.

Materials:

  • This compound (>95% purity)
  • Pluronic F127 (as a stabilizer)
  • Trehalose (cryoprotectant)
  • Solvents (e.g., propylene glycol, methanol)
  • Ultra-pure water
  • Lab freeze-dryer (e.g., Labconco)

Methodology:

  • LCNP Dispersion Preparation: Prepare your this compound LCNP dispersion using your standard method (e.g., high-energy fragmentation or solvent evaporation). The example study used a method involving lipid film formation and hydration [1].
  • Cryoprotectant Addition: Add trehalose to the LCNP dispersion to a final concentration of 2% (w/v). Ensure it is completely dissolved.
  • Pre-freezing: Transfer the dispersion into scintillation glass vials. Freeze the samples at -80°C for 24 hours. This slow, controlled freezing helps form smaller ice crystals and allows the cryoprotectant to interact properly with the lipid-water interfaces.
  • Lyophilization: Place the frozen samples in the freeze-dryer. Lyophilize overnight (or until a dry, solid cake is formed) using the manufacturer's recommended cycle for aqueous formulations.
  • Storage: Store the resulting dry powder in a sealed container at a controlled temperature.
  • Rehydration & Characterization: Rehydrate the powder with Milli-Q water to the original volume. Characterize the rehydrated LCNPs to confirm phase retention using:
    • Dynamic Light Scattering (DLS): For particle size (Z-average) and polydispersity index (PDI).
    • Small-Angle X-Ray Scattering (SAXS): This is the gold standard for unequivocally identifying the internal liquid crystalline phase (e.g., cubic Pn3m, inverse hexagonal) [3].
    • Cryogenic Transmission Electron Microscopy (Cryo-TEM): To visualize nanoparticle morphology [1].

Key Technical FAQs

Q1: Can I use other cryoprotectants besides trehalose? A1: Yes, other disaccharides like sucrose can be effective. The mechanism is believed to be the replacement of water molecules and formation of a protective amorphous glassy matrix around the lipid bilayer, preventing fusion and structural collapse during dehydration [1]. However, trehalose is often favored for its high glass transition temperature and chemical stability.

Q2: How can I be sure the liquid crystal phase is retained after rehydration? A2: SAXS is the most definitive technique. It provides a scattering pattern with characteristic peaks that act as a fingerprint for the liquid crystalline phase (e.g., cubic, hexagonal, lamellar) [3]. Retaining the SAXS pattern post-lyophilization is conclusive proof of phase retention.

Q3: My rehydrated nanoparticles are larger. Does this mean the experiment failed? A3: Not necessarily. A minor increase in hydrodynamic diameter can occur. One study reported an increase from 173 nm to 193 nm after freeze-drying and rehydration, which was not considered significant. The critical metrics are the retention of the internal mesophase (via SAXS), a low PDI, and, for drug delivery applications, the retained functionality of the loaded cargo [1].

Q4: Are there solvent systems that could stabilize the phase during drying? A4: Emerging research explores forming liquid crystals in non-aqueous deep eutectic solvents (DES) or ionic liquids, which have low volatility and different polarity [3]. While not a direct replacement for aqueous freeze-drying, this represents an alternative approach to overcome stability issues associated with water.

References

Phytantriol monoolein liquid crystal structure stability

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Performance Overview

Feature / Property Phytantriol (PHT) Glyceryl Monooleate (GMO)
Common Cubic Phase Primarily Pn3m at temps up to ~43°C [1] [2] Primarily Pn3m at temps up to >80°C [2]
Thermal Stability Lower transition temperature; cubic phase less stable at higher temperatures [2]. Higher thermal stability; maintains cubic structure over a wider temperature range [2].
In-Vitro Cytotoxicity Higher cytotoxicity in both cervical cancer (HeLa) and human fibroblast (MSU 1.1) cells [3]. Lower cytotoxicity; more favorable safety profile on tested cell lines and spheroids [3].
Intracellular ROS Generation Induces a more significant increase in reactive oxygen species, suggesting higher cellular stress [3]. Shows an insignificant contribution to cellular redox balance at most concentrations [3].
Impact on Cytoskeleton Causes more pronounced disintegration of F-actin filaments [3]. Less disruptive effect on the cytoskeleton integrity [3].
Drug Release Profile Faster and more extensive release of hydrophilic compounds (e.g., model protein FITC-Ova) [4]. Sustains release longer; can transform to HII phase, slowing release [4].
Swelling Behavior Swells more slowly and to a lesser extent [4]. Faster and more extensive swelling in aqueous environments [4].

Supporting Experimental Data and Protocols

The data in the table above is derived from standardized experimental protocols. Here are the key methodologies used in the cited studies.

Preparation of Lipid Liquid Crystalline Nanoparticles (LLCNPs)

The top-down method is commonly used to prepare dispersions of cubosomes and other LLCNPs for characterization and biological testing [3].

  • Lipid Film Formation: this compound or GMO is co-dissolved with a stabilizer (commonly the polymer Pluronic F-127) in an organic solvent. The solvent is evaporated under a nitrogen stream, and the resulting lipid film is lyophilized to remove residual solvent [2] [3].
  • Hydration & Dispersion: The lipid film is hydrated with a buffer solution and subjected to high-energy probe sonication or homogenization to form a colloidal dispersion of nanoparticles [2] [3].
  • Physicochemical Characterization: The resulting dispersions are characterized using:
    • Dynamic Light Scattering (DLS): For measuring particle size and polydispersity index (PdI) [3].
    • Small-Angle X-Ray Scattering (SAXS): To confirm the internal liquid crystalline phase (e.g., Pn3m cubic structure) and calculate lattice parameters [1] [3].
    • Cryogenic Transmission Electron Microscopy (Cryo-TEM): To visually confirm nanoparticle morphology [3].
Cytotoxicity and Biological Interaction Assays

The following in vitro assays are typically performed on cell lines like HeLa (cervical cancer) and MSU 1.1 (human fibroblasts) to assess biocompatibility [3].

  • Cell Viability (WST-1 Assay): Cells are treated with various concentrations of GMO- or PHT-based LLCNPs. The WST-1 reagent is added, and metabolic activity is measured spectrophotometrically to determine viability relative to untreated control cells [3].
  • Reactive Oxygen Species (ROS) Detection: Treated cells are incubated with a fluorescent dye (e.g., DCFH2-DA). The intracellular ROS level is quantified by measuring the fluorescence intensity, which increases with higher oxidative stress [3].
  • Cytoskeleton Integrity Staining: Cells are treated with LLCNPs, fixed, and stained with fluorescent phalloidin to label F-actin filaments. The cytoskeletal structure is then visualized and assessed using fluorescence microscopy [3].
  • Gene Expression Analysis: RNA is isolated from treated cells and reverse-transcribed to cDNA. The expression levels of genes involved in DNA damage and metabolic processes are analyzed using quantitative real-time PCR (qRT-PCR) [3].

Application Selection Guide

The choice between this compound and monoolein depends on the specific requirements of your drug delivery system.

  • Choose this compound if:

    • You need a faster release rate of the encapsulated drug [4].
    • The application requires a lipid that is less prone to swelling and subsequent phase transformation in aqueous environments [4].
    • Your formulation process involves higher temperatures, as this compound has a lower cubic-phase transition temperature [2].
  • Choose Monoolein (GMO) if:

    • Biocompatibility and low cytotoxicity are the primary concerns for your therapeutic application [3].
    • Your goal is to achieve sustained or controlled release of a drug molecule over a longer period [4].
    • You are working with sensitive biomolecules (like proteins), as GMO's cubic phase can stabilize them, though release may be slower [4].

Experimental Workflow and Cellular Pathways

To help visualize the key processes discussed, the following diagrams outline the experimental workflow for evaluating LLCNPs and their subsequent interaction with cells.

G Start Start: Lipid & Stabilizer A Lipid Film Formation (Solvent Evaporation & Lyophilization) Start->A B Hydration & Dispersion (High-Shear Sonication) A->B C Physicochemical Characterization (DLS, SAXS, Cryo-TEM) B->C D In-Vitro Biological Characterization C->D E1 Cell Viability Assay (WST-1) D->E1 E2 ROS Detection Assay D->E2 E3 Cytoskeleton Staining D->E3 E4 Gene Expression Analysis (qRT-PCR) D->E4 End Data Synthesis & Conclusion E1->End E2->End E3->End E4->End

Diagram 1: Experimental workflow for the preparation and evaluation of lipid liquid crystalline nanoparticles (LLCNPs), from formulation to biological testing.

G LLCNP LLCNP Administration Internalization Internalization into Cell LLCNP->Internalization Path1 Path 1: Membrane Interaction Internalization->Path1 Path2 Path 2: Direct Interaction Internalization->Path2 Path3 Path 3: Intracellular Effects Internalization->Path3 OxidativeStress Induces Oxidative Stress Path1->OxidativeStress ROS Increased ROS Levels OxidativeStress->ROS Outcome Cellular Impact: Reduced Viability, Metabolic Changes ROS->Outcome Cytoskeleton Disrupts Cytoskeleton (F-actin filaments) Path2->Cytoskeleton Cytoskeleton->Outcome GeneExp Alters Gene Expression Path3->GeneExp GeneExp->Outcome

Diagram 2: Proposed pathways of LLCNP interaction with cells, leading to observed cytotoxic effects. ROS = Reactive Oxygen Species.

References

Internalization Pathways and Biological Impact of GMO- vs. PHT-based LLCNPs

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key comparative findings from the study, which investigated nanoparticles with two different lipid contents (2% and 20% w/w%) stabilized with Pluronic F-127 [1] [2] [3].

Feature GMO-based LLCNPs PHT-based LLCNPs
Cytotoxicity Lower cytotoxicity on both HeLa (cervical cancer) and MSU 1.1 (human fibroblast) cell lines, including in 3D spheroids [1] [3]. Significantly higher cytotoxicity on both cell lines and in 3D spheroids [1] [3].
Genotoxicity & Gene Expression Concentration-dependent effects on the expression of genes related to DNA damage and metabolism were observed [1] [3]. Showed concentration-dependent differences in gene expression profile compared to GMO-based LLCNPs [1] [3].
Reactive Oxygen Species (ROS) Generation Showed a distinct, but generally insignificant, impact on cellular redox balance for most concentrations tested [1] [3]. Induced a distinct and higher level of ROS activity compared to GMO-based LLCNPs [1] [3].
Effect on Cytoskeleton Interaction with F-actin filaments led to cytoskeleton disintegration [1] [3]. Interaction with F-actin filaments also caused cytoskeleton disintegration [1] [3].
Overall Conclusion for Drug Delivery More viable candidates due to lower deleterious impact on cells and efficient internalization into monolayers and 3D spheroids [1] [2] [3]. Less suitable due to higher cytotoxicity, despite being efficiently internalized [1] [2] [3].

Experimental Workflow for Internalization and Cytotoxicity Studies

The study you referenced followed a detailed methodology to comprehensively assess the nanoparticles' properties and their interactions with cells. The workflow below outlines the key steps involved in the physicochemical and biological characterization.

G Experimental Workflow for LLCNP Characterization cluster_physico Physicochemical Analysis cluster_bio Biological Assessment Start LLCNP Formulation (GMO or PHT with Pluronic F-127) P1 Physicochemical Characterization Start->P1 P2 Biological Characterization (in vitro) P1->P2 A1 Particle Size (DLS) and Zeta Potential P1->A1 A2 Morphology (cryo-TEM) P1->A2 A3 Internal Structure (SAXS) P1->A3 B1 Cytotoxicity Assay (WST-1 on HeLa & MSU 1.1) P2->B1 B2 Genotoxicity Assessment (Gene Expression Analysis) P2->B2 B3 ROS Generation Measurement P2->B3 B4 Cytoskeleton Integrity (F-actin staining) P2->B4 B5 Internalization Pathway Identification P2->B5

Methodology Details:

  • Nanoparticle Formulation: LLCNPs were prepared using a top-down approach with two structure-forming lipids, GMO and PHT, at 2% and 20% w/w% concentrations, and stabilized with the surfactant Pluronic F-127 [1] [2].
  • Physicochemical Characterization: This involved Dynamic Light Scattering (DLS) for size and polydispersity, zeta potential for surface charge, cryo-Transmission Electron Microscopy (cryo-TEM) for morphology, and Small-Angle X-ray Scattering (SAXS) to confirm the internal liquid crystalline structure (e.g., cubic Pn3m phase) [1] [2].
  • Biological Characterization: Conducted on both cervical cancer (HeLa) and human fibroblast (MSU 1.1) cell lines. It included:
    • Cytotoxicity: Assessed using the WST-1 assay, which measures cell metabolic activity [2].
    • Genotoxicity: Analyzed the expression of four genes involved in DNA damage and metabolic processes [1] [3].
    • ROS Generation: Measured intracellular levels of reactive oxygen species after nanoparticle treatment [1] [3].
    • Cytoskeleton Integrity: Evaluated by examining F-actin filaments using fluorescence staining [1] [3].
    • Internalization Pathways: The specific pathways were identified, though the exact mechanisms (e.g., clathrin-mediated, caveolae-mediated) are detailed in the broader literature on nanoparticle uptake [1].

Cellular Internalization Pathway of Lipid Nanoparticles

While the specific internalization pathways for GMO and PHT nanoparticles were not detailed in the provided study, the process generally follows a common cellular mechanism for nanoparticles. The diagram below illustrates this generic pathway, which involves key regulators like PTEN and phosphoinositides [4].

G Generic Cellular Internalization of Nanoparticles NP Nanoparticle (LLCNP) PM Plasma Membrane NP->PM  Binds CCV Clathrin-Coated Vesicle (CCV) PM->CCV  Clathrin-Mediated Endocytosis EE Early Endosome (PI(3)P rich) CCV->EE  Uncoating & Fusion P3 PTEN recruited via PI(3)P binding EE->P3  Recruitment

Pathway Key Points:

  • Initial Contact: The journey begins with nanoparticles binding to the plasma membrane [1].
  • Vesicle Formation: They are typically internalized via energy-dependent pathways such as clathrin-mediated endocytosis, forming clathrin-coated vesicles (CCVs) [4].
  • Endosomal Trafficking: These vesicles shed their clathrin coat and fuse to become early endosomes. A key feature of early endosomes is their enrichment with the phosphoinositide lipid PI(3)P [4].
  • PTEN Recruitment: The tumor suppressor protein PTEN, which primarily dephosphorylates PIP3 to terminate PI3K/AKT growth signaling, contains a C2 domain that acts as a specific reader for PI(3)P. This domain recruits PTEN to the endosomal membrane [4].
  • Signaling Bridge: This recruitment creates a functional bridge between the endocytic machinery (governed by PI(3)P) and intracellular growth signal transduction (governed by PIP3), allowing for localized and controlled signal regulation [4].

Key Takeaways for Drug Development

  • Prioritize GMO-based LLCNPs for further development. The body of evidence suggests they offer a more favorable biocompatibility profile while maintaining efficient cellular uptake [1] [2] [3].
  • Consider the role of PTEN and endosomal trafficking in the mechanism of action. The internalization pathway is not just a delivery route but is intrinsically linked to key cellular signaling networks that can influence cell survival and proliferation [4].

References

Phytantriol monoolein ROS generation comparative assessment

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Cytotoxicity and ROS Generation

A comprehensive 2021 study compared GMO- and PHT-based Lipid Liquid Crystalline Nanoparticles (LLCNPs). The key findings relevant to your query are summarized in the table below [1] [2].

Feature GMO-based LLCNPs PHT-based LLCNPs
General Cytotoxicity Lower cytotoxicity Higher cytotoxicity on both HeLa and human fibroblast cells
ROS Generation Impact Lower and mostly insignificant contribution to cellular redox balance Higher detected ROS activity level
Effect on Cytoskeleton Less deleterious impact Causes distinct cytoskeleton (F-actin) disintegration
Overall Suitability More viable candidate for drug delivery systems More deleterious impact on cells

Experimental Protocol Overview

The experimental data in the summary table above was generated using the following key methodologies [1] [2]:

  • Nanoparticle Formulation: LLCNPs were prepared from GMO and PHT using a top-down approach with Pluronic F-127 as a stabilizer. Formulations with two different lipid contents (2 and 20 w/w%) were created and characterized for size, polydispersity index (PdI), and zeta potential.
  • Cell Culture: The studies were performed on cervical cancer cells (HeLa) and human fibroblast cells (MSU 1.1), including both 2D monolayers and 3D spheroids.
  • ROS Detection: Intracellular ROS generation upon treatment with the LLCNPs was measured, though the specific assay used is not detailed in the provided excerpts.
  • Cytoskeleton Integrity: The integrity of the F-actin filaments was evaluated after the administration of LLCNPs.
  • Gene Expression Analysis: The expression of four genes involved in DNA damage and key metabolic processes was analyzed.

Cellular Response to Nanoparticle-Induced ROS

The diagram below illustrates the general cellular signaling pathways and consequences triggered by nanoparticle-induced Reactive Oxygen Species (ROS), based on the mechanisms described in the studies [1].

ros_pathway Cellular ROS Signaling Pathway NP Nanoparticle Internalization ROS ROS Generation NP->ROS OxidStress Oxidative Stress ROS->OxidStress RedoxImbalance Redox System Imbalance ROS->RedoxImbalance Cytoskeleton Cytoskeleton Disintegration (F-actin disruption) OxidStress->Cytoskeleton DNADamage Gene Expression Alterations (DNA Damage Response) RedoxImbalance->DNADamage Outcome3 Reduced Cell Viability Cytoskeleton->Outcome3 Outcome1 Disrupted Cell Signaling DNADamage->Outcome1 Outcome2 Activation of Apoptosis DNADamage->Outcome2 Outcomes Potential Outcomes

This model shows how the internalization of nanoparticles can initiate a cascade of events. The higher levels of ROS generated by PHT-based nanoparticles, as per the experimental data, would more strongly drive these detrimental pathways, explaining their observed higher cytotoxicity [1].

Interpretation and Considerations

  • Key Conclusion: The study concludes that GMO-based LLCNPs are potentially more viable candidates for drug delivery systems than those based on PHT, as their impact on cells is less deleterious [1] [2].
  • Mechanistic Insight: The higher cytotoxicity of PHT-based nanoparticles is consistent with the evaluation of ROS activity level and cytoskeleton integrity, suggesting a link between these phenomena [1].
  • Research Context: Understanding nanoparticle-induced ROS is crucial because changes in the cellular redox system can alter signaling pathways, damage the genome, organelles, and constitutional structures like the cytoskeleton, potentially leading to cell death [1].

References

Phytantriol hexosomes vs cubosomes drug release profiles

Author: Smolecule Technical Support Team. Date: February 2026

Release Profile Comparison: Cubosomes vs. Hexosomes

The most relevant data comes from a study comparing these nanoparticles for brain delivery of the antiseizure drug phenytoin. The table below summarizes the quantitative findings from this research.

Parameter Phytantriol Cubosomes This compound Hexosomes
Internal Nanostructure Inverse bicontinuous cubic (V2) phase [1] Inverse hexagonal (H2) phase [1]
Stabilizing Polymer Tween 80 [2] [1] Pluronic F127 [2] [1]
Phenytoin Encapsulation Efficiency >97% [2] >97% [2]
In Vivo Brain Concentration (Phenytoin) Superior (Higher concentration achieved) [2] [1] Lower [2] [1]
In Vivo Brain-to-Plasma Ratio (Phenytoin) Superior (Higher targeted delivery) [2] [1] Lower [2] [1]
Cytotoxicity (hCMEC/D3 cell line) Comparable (No significant difference) [2] [1] Comparable (No significant difference) [2] [1]

This study concluded that for phenytoin, cubosomes were superior to hexosomes in delivering the drug across the blood-brain barrier, despite both systems having equally high encapsulation efficiency and similar safety profiles [2] [1]. The authors noted that this was the first in vivo comparison of its kind.

Experimental Protocol for Direct Comparison

The data in the table above was generated using a robust methodology that allows for a direct, head-to-head comparison. The key to this approach is using the same lipid (this compound) and only changing the stabilizer to dictate the final nanostructure.

G start Start: this compound Lipid branch Disperse in Water with Stabilizer start->branch cubo_stab Stabilizer: Tween 80 branch->cubo_stab hexo_stab Stabilizer: Pluronic F127 branch->hexo_stab cubo_structure Self-Assembly: Inverse Bicontinuous Cubic Phase cubo_stab->cubo_structure hexo_structure Self-Assembly: Inverse Hexagonal Phase hexo_stab->hexo_structure cubosomes Final Nanoparticle: Cubosomes cubo_structure->cubosomes hexosomes Final Nanoparticle: Hexosomes hexo_structure->hexosomes

Key Experimental Steps [2] [1]:

  • Formulation & Nanostructure Control: Dispersions of this compound in water were prepared. The internal nanostructure was controlled solely by the choice of colloidal stabilizer: Tween 80 led to the formation of cubosomes, while Pluronic F127 resulted in hexosomes.
  • Drug Loading & Characterization: Phenytoin was incorporated into the pre-formed nanoparticles. The structure was confirmed using techniques like Small-Angle X-Ray Scattering (SAXS) to ensure the cubic or hexagonal geometry was maintained after drug loading. Encapsulation efficiency was determined.
  • In Vitro Cytotoxicity: The safety of both empty and drug-loaded nanoparticles was assessed using a human cerebral microvascular endothelial cell line (hCMEC/D3), which models the blood-brain barrier.
  • In Vivo Performance Evaluation: The formulations were administered intravenously to rats. The concentration of phenytoin in the brain and plasma was measured over 60 minutes to compare the efficiency of brain delivery and targeting.

Mechanisms and Broader Context

The difference in performance is attributed to the distinct internal nanostructures, which can influence drug release and interactions with biological barriers.

  • Structural Influence on Release: The unique curved lipid bilayers of cubosomes and hexosomes create different diffusion paths and internal surface areas, affecting how quickly a drug is released [3] [4]. A molecular dynamics simulation study suggests that the polymer stabilizer (e.g., Pluronic F127) can interact with the nanostructure and facilitate water influx, which may lower the energy barrier for drug release [5] [6].
  • Wider Applications: While the direct comparative data is limited, both systems are extensively researched individually. For example, cubosomes have been successfully used to enhance the buccal delivery of repaglinide for diabetes management [7] and for pH-triggered delivery of cancer drugs like dacomitinib [8].

How to Interpret the Current Evidence

  • Key Takeaway: For a specific application (brain delivery of phenytoin), this compound cubosomes demonstrated a clear advantage over hexosomes in an in vivo model [2] [1].
  • Critical Gap: It is not possible to generalize this finding to all drugs. The optimal nanoparticle (cubosome vs. hexosome) is highly dependent on the specific drug molecule and the target route of administration. A different drug might be better suited for the hexosome structure.
  • Research Need: The literature strongly indicates a need for more direct, head-to-head in vivo comparisons for different drug classes to establish clearer structure-performance relationships [2] [1].

References

×

XLogP3

5.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

330.31339520 Da

Monoisotopic Mass

330.31339520 Da

Heavy Atom Count

23

UNII

8LVI07A72W

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H413 (39.39%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

74563-64-7

Wikipedia

Phytantriol

Use Classification

Cosmetics -> Humectant

Dates

Last modified: 08-15-2023

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